molecular formula C10H14N2O B3228954 3-(dimethylamino)-N-methylbenzamide CAS No. 127201-42-7

3-(dimethylamino)-N-methylbenzamide

Cat. No.: B3228954
CAS No.: 127201-42-7
M. Wt: 178.23 g/mol
InChI Key: WGQJWLOSLGAFHD-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-methylbenzamide (CAS 127201-42-7) is a benzoic acid derivative with the molecular formula C10H14N2O and a molecular weight of 178.24 g/mol. This compound serves as a valuable building block in organic synthesis and medicinal chemistry research, particularly in the design and development of novel bioactive molecules. A primary research application of this compound and its structural analogs lies in the optimization of antimicrobial peptides (AMPs) and lipopeptides. Incorporating non-proteinogenic amino acids, such as N-methyl amino acids, is a established strategy to enhance the therapeutic properties of potential antimicrobial agents . These modifications aim to improve metabolic stability against proteolytic degradation and modulate the hydrophobicity and membrane-permeabilizing activity of peptide-based therapeutics . Researchers utilize such chemical scaffolds to develop analogs with improved broad-spectrum activity against bacteria and reduced cytotoxicity, thereby expanding the potential for new anti-infective strategies . As a reagent, 3-(Dimethylamino)-N-methylbenzamide is strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-10(13)8-5-4-6-9(7-8)12(2)3/h4-7H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQJWLOSLGAFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-N-methylbenzamide, with the CAS number 127201-42-7, is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its structure, featuring a tertiary amine and an N-methylated amide group on a benzene ring, imparts a unique combination of properties that influence its solubility, basicity, and potential as a synthetic building block. This guide provides a comprehensive overview of its core physicochemical properties. Due to the limited availability of direct experimental data for this specific compound, this document integrates predicted data from validated computational models, comparative analysis with structurally similar compounds, and detailed, field-proven experimental protocols for its full characterization.

Section 1: Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and properties. These data points are critical for everything from reaction stoichiometry to regulatory documentation.

Molecular Structure and Identifiers
  • IUPAC Name: 3-(dimethylamino)-N-methylbenzamide

  • CAS Number: 127201-42-7

  • Molecular Formula: C₁₀H₁₄N₂O

  • Molecular Weight: 178.23 g/mol

  • SMILES: CNC(=O)C1=CC=CC(N(C)C)=C1

Predicted Physicochemical Data Summary

The following table summarizes key physicochemical properties for 3-(dimethylamino)-N-methylbenzamide. These values have been derived from established computational algorithms and provide a robust starting point for experimental design. It is crucial to note that these are in silico predictions and experimental verification is recommended.

PropertyPredicted ValueMethod/SourceSignificance in Drug Development
Melting Point Not available (expected to be a low-melting solid or liquid)-Influences formulation, stability, and purification methods.
Boiling Point Not available-Relevant for purification by distillation and assessing volatility.
pKa (Basic) ~8.5 - 9.5MolGpKa, PypKa Server[1][2]Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane permeability.
logP ~1.5 - 2.0ALOGPS, Molinspiration[3]A key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility Moderately solubleALOGPS[3]Critical for bioavailability and formulation of parenteral dosage forms.

Section 2: Synthesis and Structural Elucidation

The synthesis and confirmation of the molecular structure are paramount. This section outlines a general, yet robust, synthetic approach and the key analytical techniques for structural verification.

Synthetic Pathway: Amide Bond Formation

The synthesis of 3-(dimethylamino)-N-methylbenzamide is typically achieved through the coupling of 3-(dimethylamino)benzoic acid with methylamine. A common and efficient method involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Amide Synthesis Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_purification Step 3: Purification Acid 3-(Dimethylamino)benzoic Acid ActiveIntermediate Activated Intermediate (e.g., Acyl Chloride) Acid->ActiveIntermediate Reaction with ActivatingAgent Activating Agent (e.g., SOCl₂, DCC) Product 3-(Dimethylamino)-N-methylbenzamide ActiveIntermediate->Product Nucleophilic Attack by Amine Methylamine (or salt) CrudeProduct Crude Product Mixture PurifiedProduct Purified Product CrudeProduct->PurifiedProduct Chromatography or Distillation

Caption: General workflow for the synthesis of 3-(dimethylamino)-N-methylbenzamide.

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-(dimethylamino)benzoic acid in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add an activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at 0 °C.[4][5] Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Coupling: In a separate flask, dissolve methylamine hydrochloride in a suitable solvent and add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to generate the free amine. Cool this solution to 0 °C. Slowly add the previously prepared acyl chloride solution to the amine solution.[4]

  • Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Characterization

NMR is the most powerful tool for the structural elucidation of organic molecules.[6] Predicted spectra can be generated using online tools like NMRDB.org or commercial software packages.[7][8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons of the amide, and the N,N-dimethyl protons of the tertiary amine.

    • Aromatic Protons: A complex multiplet pattern between δ 7.0-7.8 ppm.

    • N-Methyl (Amide): A doublet around δ 2.9-3.1 ppm, which may broaden due to restricted rotation around the C-N amide bond.

    • N,N-Dimethyl (Amine): A singlet around δ 2.9-3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon atoms.

    • Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically δ 168-172 ppm.

    • Aromatic Carbons: Multiple signals between δ 110-150 ppm.

    • N-Methyl and N,N-Dimethyl Carbons: Signals in the aliphatic region, typically δ 25-45 ppm.

IR spectroscopy is used to identify the functional groups present in a molecule.[10]

  • C=O Stretch (Amide I Band): A strong, sharp absorption is expected in the region of 1630-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum of an amide.[11]

  • N-H Bend (Amide II Band): For a secondary amide like this, a band resulting from the N-H bend coupled with C-N stretching is expected around 1510-1570 cm⁻¹.[11]

  • C-N Stretch (Amide): A peak in the range of 1200-1300 cm⁻¹.

  • C-N Stretch (Aromatic Amine): A band typically found between 1335-1250 cm⁻¹.[12]

  • Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

  • Molecular Ion Peak (M⁺): Expected at m/z = 178.

  • Key Fragmentation Pathways:

    • Cleavage of the amide bond is a common fragmentation pathway for benzamides.[13][14]

    • Loss of the N-methylcarbamoyl group (•CONHCH₃) to give a fragment corresponding to the dimethylaminophenyl cation.

    • Formation of the benzoyl-type cation through cleavage of the C-N bond of the tertiary amine, followed by subsequent loss of CO.

Section 3: Experimental Determination of Physicochemical Properties

For drug development and other applications, precise experimental data is indispensable. This section details the standard protocols for determining the key physicochemical properties of 3-(dimethylamino)-N-methylbenzamide.

Melting and Boiling Point Determination

These fundamental properties are indicators of purity and provide information about the physical state of the compound under different conditions.

  • A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.[15]

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting range. A narrow range (e.g., < 2 °C) is indicative of high purity.[1]

  • A small amount of the liquid is placed in a micro boiling point tube or a small test tube.

  • A sealed capillary tube is placed, open end down, into the liquid.

  • The apparatus is heated slowly in a suitable heating bath.[3]

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded. This temperature is the boiling point.[16]

Solubility Determination

Solubility in aqueous and organic media is a critical parameter for formulation and bioavailability.

  • An excess amount of the compound is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • The mixture is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[17]

Determination of pKa

The acid dissociation constant (pKa) of the protonated tertiary amine is a key determinant of the compound's behavior in biological systems.

  • A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[12]

Determination of logP

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity.

  • A solution of the compound is prepared in one of the two pre-saturated phases (n-octanol or water/buffer).

  • A known volume of this solution is mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.

  • The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to stand until the layers have fully separated.

  • The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18]

Section 4: Comparative Analysis with Structural Analogs

To provide context for the predicted properties of 3-(dimethylamino)-N-methylbenzamide, it is useful to compare them with the known experimental data of structurally related compounds.

CompoundStructureMolecular WeightMelting Point (°C)Boiling Point (°C)logP
N,N-Dimethylbenzamide CNC(=O)c1ccccc1149.1943-45[19]272[6]0.6[15]
3-Aminobenzamide NC(=O)c1cccc(N)c1136.15115-116[20]329[20]0.33[20]
N,N-Diethyl-m-toluamide (DEET) CCN(CC)C(=O)c1cccc(C)c1191.27Liquid288-2922.18

The presence of the N-methyl group in the target compound, as opposed to the two ethyl groups in DEET, would likely result in slightly lower lipophilicity. Compared to N,N-dimethylbenzamide, the addition of the basic dimethylamino group at the meta position is expected to increase aqueous solubility at acidic pH due to salt formation.

Conclusion

This technical guide provides a structured framework for understanding and experimentally determining the physicochemical properties of 3-(dimethylamino)-N-methylbenzamide. While specific experimental data for this compound is not widely published, the use of predictive models, established analytical protocols, and comparison with structural analogs offers a robust pathway for its comprehensive characterization. The methodologies and data presented herein are intended to support researchers and drug development professionals in their evaluation and application of this promising chemical entity.

References

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  • Rowan's Free Online pKa Calculator. (n.d.).
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  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software.
  • Lin, C.-W., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1036-1045.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5).
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  • PubChem. (n.d.). N,N-Dimethylbenzamide. CID 11916.
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Technical Guide: High-Resolution Mass Characterization of 3-(dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern pharmaceutical development, the rigorous structural validation of chemical building blocks is the bedrock of downstream drug efficacy and safety. 3-(dimethylamino)-N-methylbenzamide (CAS 127201-42-7) is a versatile intermediate utilized in the synthesis of novel pharmacophores and antimicrobial peptides[1]. Because mass spectrometry (MS) is the gold standard for molecular identification, understanding the exact monoisotopic mass and optimal ionization parameters for this compound is critical. This whitepaper details the physicochemical properties, ionization causality, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for the definitive characterization of 3-(dimethylamino)-N-methylbenzamide.

Molecular Architecture and Theoretical Mass Profiling

To accurately target a molecule in an HRMS system, one must differentiate between its average molecular weight and its exact monoisotopic mass.

The structure of 3-(dimethylamino)-N-methylbenzamide consists of a central benzene ring substituted with an N-methylamide group and a dimethylamino group[2].

  • Average Molecular Weight (178.23 g/mol ): This value accounts for the natural terrestrial distribution of isotopes (e.g., ~1.1% of Carbon exists as ^13C)[3]. It is used for bulk stoichiometric calculations during synthesis.

  • Exact Monoisotopic Mass (178.1106 Da): This is the precise mass calculated using only the most abundant, lowest-mass isotopes (e.g., ^12C = 12.00000, ^1H = 1.007825, ^14N = 14.00307). HRMS instruments (like Orbitraps or Q-TOFs) measure exact mass. Using the average molecular weight for HRMS targeting leads to catastrophic mass errors and false negatives[4].

Table 1: Physicochemical and Mass Properties
PropertyValueCausality / Relevance
Chemical Name 3-(dimethylamino)-N-methylbenzamideCore IUPAC identification.
CAS Registry Number 127201-42-7Unique numerical identifier[2].
Molecular Formula C10H14N2ODefines elemental composition[3].
Molecular Weight 178.23 g/mol Used for bulk weighing and molarity[3].
Exact Mass 178.1106 DaTarget mass for HRMS identification[4].
Theoretical [M+H]+ 179.1184 m/zTarget precursor ion in ESI+ mode.

Ionization Causality and Mass Spectrometry Strategy

The selection of the ionization technique is dictated by the molecule's proton affinity. 3-(dimethylamino)-N-methylbenzamide contains two nitrogen atoms. The nitrogen in the N-methylamide group is relatively non-basic due to resonance stabilization with the adjacent carbonyl oxygen. However, the tertiary amine in the dimethylamino group is highly basic.

Causality of Experimental Choice: Because of this highly basic site, the molecule is exceptionally amenable to Positive Electrospray Ionization (ESI+) . By introducing a weak acid (like formic acid) into the mobile phase, the dimethylamino group is pre-protonated in solution. This ensures that the molecule enters the electrospray droplet as a pre-formed [M+H]+ cation, drastically lowering the energy barrier for gas-phase ion generation and maximizing detector sensitivity.

Self-Validating HRMS Experimental Protocol

To guarantee trustworthiness and E-E-A-T in the analytical data, the following LC-HRMS protocol incorporates continuous lock-mass calibration. This creates a self-validating system that dynamically corrects for instrument thermal drift, ensuring mass accuracy remains strictly


 5 ppm.

Phase I: Sample Preparation

  • Stock Solution: Accurately weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade Methanol (1 mg/mL). Rationale: Methanol effectively solvates the hydrophobic benzene core while maintaining compatibility with aqueous mobile phases.

  • Working Dilution: Dilute the stock to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Rationale: The formic acid drives the pre-protonation of the dimethylamino group, ensuring maximum ESI+ yield.

Phase II: UHPLC Separation

  • Stationary Phase: C18 Reverse-Phase Column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min. Rationale: The gradient ensures the compound is focused at the head of the column and elutes as a sharp, symmetrical peak, minimizing ion suppression from void-volume contaminants.

Phase III: HRMS Tuning and Acquisition

  • Ion Source: ESI Positive mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

  • Mass Analyzer: Orbitrap or Q-TOF set to a resolution of

    
     70,000 (FWHM at m/z 200).
    
  • Self-Validation (Lock-Mass): Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. The acquisition software must be set to dynamically adjust the mass axis based on this known reference, guaranteeing sub-5 ppm mass accuracy for the target 179.1184 m/z peak.

Phase IV: MS/MS Fragmentation (Structural Confirmation)

  • Isolation: Isolate the [M+H]+ precursor (m/z 179.1184) using a 1.0 Da quadrupole window.

  • Fragmentation: Apply Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 25%.

  • Diagnostic Ions: Look for the neutral loss of methylamine (CH3NH2, 31.04 Da) from the N-methylamide group, which yields a highly stable acylium product ion at m/z 148.07. This specific cleavage validates the intact molecular structure.

Analytical Workflow Visualization

The following diagram maps the logical progression of the LC-HRMS methodology, highlighting the transition from liquid-phase chemistry to gas-phase mass analysis.

G SamplePrep Sample Preparation (0.1% Formic Acid added) LCSeparation UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->LCSeparation Injection Ionization ESI(+) Ionization (Protonation:[M+H]+ m/z 179.118) LCSeparation->Ionization Eluent MassAnalysis HRMS Analysis (Orbitrap/TOF, Res > 70,000) Ionization->MassAnalysis Ion Beam DataProcessing Data Processing (Exact Mass & Isotope Verification) MassAnalysis->DataProcessing Raw Data

LC-HRMS workflow for exact mass verification of 3-(dimethylamino)-N-methylbenzamide.

Conclusion

The precise determination of the molecular weight (178.23 g/mol ) and exact mass (178.1106 Da) of 3-(dimethylamino)-N-methylbenzamide is fundamental to its application in pharmaceutical synthesis. By leveraging the molecule's basic tertiary amine through ESI+ HRMS, analysts can achieve high-confidence identification. Implementing strict self-validating protocols, such as the use of lock-mass calibration and optimized collision energies for MS/MS, ensures that the analytical data meets the rigorous scientific standards required in modern drug development.

References

  • PubChem. "3-(dimethylamino)-N-methylbenzamide". National Center for Biotechnology Information. URL:[Link]

Sources

solubility of 3-(dimethylamino)-N-methylbenzamide in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-(dimethylamino)-N-methylbenzamide in Polar vs. Non-Polar Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a detailed examination of the solubility characteristics of 3-(dimethylamino)-N-methylbenzamide, a compound of interest in contemporary research and development. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes foundational chemical principles to predict its behavior in a range of polar and non-polar solvent systems. Furthermore, we provide a robust, field-proven experimental protocol for researchers to determine quantitative solubility, ensuring a pathway for empirical validation. This guide is intended for scientists and professionals in drug development who require a deep, mechanistic understanding of compound solubility.

Molecular Profile of 3-(dimethylamino)-N-methylbenzamide

A thorough understanding of a molecule's structure is paramount to predicting its physicochemical properties, including solubility. The structure of 3-(dimethylamino)-N-methylbenzamide incorporates several key functional groups that dictate its overall polarity and capacity for intermolecular interactions.

Molecular Structure:

  • IUPAC Name: 3-(dimethylamino)-N-methylbenzamide

  • Molecular Formula: C₁₀H₁₄N₂O[1]

  • Molecular Weight: 178.23 g/mol [1]

The molecule can be deconstructed into three primary regions:

  • Aromatic Benzene Ring: A non-polar, hydrophobic core.

  • N-methylbenzamide Group: A polar amide linkage capable of acting as a hydrogen bond acceptor at the carbonyl oxygen and a hydrogen bond donor at the amide N-H.

  • Tertiary Amine (dimethylamino) Group: A polar and basic functional group with a lone pair of electrons on the nitrogen, capable of acting as a hydrogen bond acceptor.

Table 1: Predicted Physicochemical Properties of 3-(dimethylamino)-N-methylbenzamide
PropertyPredicted Value/CharacteristicRationale
Polarity Moderately PolarThe molecule possesses a non-polar aromatic ring, but the presence of the polar amide and tertiary amine functional groups imparts a significant degree of polarity.
Hydrogen Bond Donor Yes (1)The N-H group on the amide linkage can act as a hydrogen bond donor.
Hydrogen Bond Acceptor Yes (2)The carbonyl oxygen of the amide and the nitrogen of the tertiary amine can act as hydrogen bond acceptors.
Aqueous pKa (Predicted) ~7-9The tertiary amine group is basic and is expected to be protonated at acidic pH, forming a cationic species with significantly enhanced water solubility.

The Foundational Principle of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility theory, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][3][4] This phenomenon is driven by the thermodynamics of mixing, where a solution is formed if the overall free energy of the system decreases. This occurs when the energy required to break the solute-solute and solvent-solvent interactions is compensated by the energy released from the formation of new solute-solvent interactions.

The primary intermolecular forces at play are:

  • Hydrogen Bonding: Strong dipole-dipole interactions involving a hydrogen atom bonded to a highly electronegative atom (N, O, F). Polar protic solvents (like water and alcohols) and solutes with O-H or N-H bonds readily engage in hydrogen bonding.

  • Dipole-Dipole Interactions: Attractive forces between polar molecules. Polar aprotic solvents (like acetone) and polar solutes interact through these forces.

  • London Dispersion Forces: Weak, transient forces present in all molecules, arising from temporary fluctuations in electron distribution. These are the primary forces of attraction between non-polar molecules.[4]

A solvent's ability to dissolve a polar solute is often correlated with its dielectric constant. High dielectric constant solvents, like water, are effective at insulating the opposing charges of ions or polar molecules, facilitating their dissolution.

cluster_solute Solute Polarity cluster_solvent Solvent Polarity cluster_outcome Solubility Outcome PolarSolute Polar Solute (e.g., 3-(dimethylamino)-N-methylbenzamide) PolarSolvent Polar Solvent (e.g., Water, Ethanol) PolarSolute->PolarSolvent Strong Interactions (H-Bonding, Dipole-Dipole) NonPolarSolvent Non-Polar Solvent (e.g., Toluene, Hexane) PolarSolute->NonPolarSolvent Mismatched Forces NonPolarSolute Non-Polar Solute NonPolarSolute->PolarSolvent Mismatched Forces NonPolarSolute->NonPolarSolvent Weak Interactions (Dispersion Forces) Soluble High Solubility PolarSolvent->Soluble Insoluble Low / No Solubility PolarSolvent->Insoluble NonPolarSolvent->Soluble NonPolarSolvent->Insoluble

Caption: The "Like Dissolves Like" principle of solubility.

Predicted Solubility Profile of 3-(dimethylamino)-N-methylbenzamide

Based on its moderately polar structure, the solubility of 3-(dimethylamino)-N-methylbenzamide is expected to vary significantly between polar and non-polar solvents.

Solubility in Polar Solvents
  • Water: The molecule's ability to form hydrogen bonds via its amide and amine groups suggests some degree of water solubility. However, the non-polar aromatic ring will limit this. Therefore, moderate solubility is predicted. The solubility is expected to increase significantly in acidic aqueous solutions (pH < 7) due to the protonation of the basic tertiary amine, forming a highly polar cationic salt.

  • Alcohols (Methanol, Ethanol): These solvents are polar and protic. They can act as both hydrogen bond donors and acceptors. The alkyl portion of the alcohol can interact favorably with the aromatic ring of the solute. Consequently, 3-(dimethylamino)-N-methylbenzamide is predicted to have high solubility in lower-chain alcohols like methanol and ethanol.

  • Polar Aprotic Solvents (Acetone, DMSO): These solvents are polar but cannot donate hydrogen bonds. They can, however, accept hydrogen bonds and engage in strong dipole-dipole interactions. High solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and moderate to high solubility in acetone.

Solubility in Non-Polar Solvents
  • Toluene: Toluene is a non-polar aromatic solvent. While it is non-polar overall, its benzene ring can interact favorably with the aromatic ring of 3-(dimethylamino)-N-methylbenzamide via pi-pi stacking. However, the polar functional groups of the solute will be poorly solvated. Moderate solubility is predicted.

  • Hexane: Hexane is a non-polar aliphatic solvent that interacts solely through weak London dispersion forces. The energy required to break the solute-solute interactions (driven by polarity and hydrogen bonding) would not be compensated by the weak solute-hexane interactions. Therefore, low to negligible solubility is predicted in hexane.

Table 2: Predicted Qualitative Solubility of 3-(dimethylamino)-N-methylbenzamide
SolventTypeDielectric Constant (Approx.)Predicted SolubilityPrimary Solute-Solvent Interactions
Water Polar Protic80.1ModerateHydrogen Bonding, Dipole-Dipole
Methanol Polar Protic32.7HighHydrogen Bonding, Dipole-Dipole
Ethanol Polar Protic24.5HighHydrogen Bonding, Dipole-Dipole
DMSO Polar Aprotic46.7HighDipole-Dipole, H-Bond Accepting
Acetone Polar Aprotic20.7Moderate-HighDipole-Dipole, H-Bond Accepting
Toluene Non-Polar2.4Moderate-LowDispersion, Pi-Pi Stacking
Hexane Non-Polar1.9InsolubleDispersion Forces

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To move from prediction to empirical data, a rigorous experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5] It is considered the gold standard in pharmaceutical and chemical research for establishing thermodynamic solubility.[6]

Objective

To determine the saturation concentration (solubility) of 3-(dimethylamino)-N-methylbenzamide in a selection of polar and non-polar solvents at a controlled temperature (e.g., 25 °C).

Materials
  • 3-(dimethylamino)-N-methylbenzamide (solid, high purity)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 3-(dimethylamino)-N-methylbenzamide and dissolve it in a suitable solvent (in which it is highly soluble, e.g., methanol) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • HPLC Method Development:

    • Develop and validate an HPLC method capable of accurately quantifying 3-(dimethylamino)-N-methylbenzamide. This includes selecting an appropriate column, mobile phase, and detector wavelength.

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a high coefficient of determination (R² > 0.99).

  • Equilibration (Shake-Flask):

    • Add an excess amount of solid 3-(dimethylamino)-N-methylbenzamide to a series of vials. "Excess" means enough solid remains undissolved at equilibrium.

    • Add a precise, known volume of each test solvent to the corresponding vials.

    • Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.[6]

  • Sample Preparation and Analysis:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a chemically inert syringe filter into a clean HPLC vial. This step is critical to remove any remaining solid particulates.

    • If necessary, dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.

    • Inject the prepared sample into the HPLC system and record the peak area.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of 3-(dimethylamino)-N-methylbenzamide in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for any dilution factors.

    • The resulting concentration is the equilibrium solubility of the compound in that specific solvent at the tested temperature. Report the value in units such as mg/mL or mol/L.

Start Start: Excess Solid Solute + Known Volume of Solvent Equilibrate Step 1: Equilibrate (Constant Temp. Shaker, 24-48h) Start->Equilibrate Separate Step 2: Phase Separation (Centrifugation) Equilibrate->Separate Filter Step 3: Filtration (0.22 µm Syringe Filter) Separate->Filter Dilute Step 4: Dilute Sample (If Necessary) Filter->Dilute Analyze Step 5: HPLC Analysis Dilute->Analyze Quantify Step 6: Quantify (Using Calibration Curve) Analyze->Quantify Result Result: Equilibrium Solubility (e.g., mg/mL) Quantify->Result

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

The solubility of 3-(dimethylamino)-N-methylbenzamide is governed by its molecular structure, which features a blend of non-polar and polar functional groups. This duality leads to a nuanced solubility profile, with high solubility predicted in polar organic solvents like alcohols and DMSO, and poor solubility in non-polar aliphatic solvents like hexane. While these predictions are grounded in established chemical principles, they remain theoretical. For mission-critical applications in drug development and chemical research, the provided shake-flask protocol offers a definitive path to obtaining precise, quantitative solubility data. This empirical data is indispensable for accurate formulation design, bioavailability modeling, and ensuring the successful progression of research objectives.

References

  • Fiveable. (2025, August 15). Like Dissolves Like Definition - Inorganic Chemistry I Key...
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • PubChem. 3-[(dimethylamino)methyl]-N-methylbenzamide | C11H16N2O | CID 69692196.
  • Pearson. Solubility and Intermolecular Forces: Videos & Practice Problems.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Vaia. What is meant by the rule of thumb "like dissolves like"?
  • Unknown. Solubility.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Unknown. Understanding "Like Dissolves Like" in Chemistry.
  • BLD Pharm. 127201-42-7|3-(Dimethylamino)-N-methylbenzamide.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

Sources

Thermodynamic Stability of Meta-Substituted Benzamides: A Structural & Energetic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In medicinal chemistry, the benzamide scaffold is ubiquitous, serving as a pharmacophore in antipsychotics (e.g., sulpiride), prokinetics, and histone deacetylase (HDAC) inhibitors. While ortho-substitution is often exploited for steric conformational locking (atropisomerism) and para-substitution for direct electronic tuning, meta-substitution represents a critical thermodynamic "control valve." It allows for the modulation of lipophilicity and electronic density via inductive effects ($ \sigma_m $) without imposing the severe torsional strain of ortho groups or the direct resonance conjugation of para groups. This guide provides a rigorous analysis of the thermodynamic stability of meta-substituted benzamides, encompassing electronic ground states, conformational energy landscapes, and solid-state lattice dynamics.

Electronic Thermodynamics & The Amide Bond

The thermodynamic stability of the amide bond in meta-substituted benzamides is governed by the interplay between the phenyl ring's electron density and the amide resonance structures (I, II, III). Unlike para-substituents, which can donate or withdraw electrons via direct resonance (mesomeric effects), meta-substituents influence the carbonyl carbon primarily through inductive effects ($ I $) and field effects.

Resonance Stabilization Energy (RSE)

The amide bond possesses significant double-bond character (approx. 40%) due to the delocalization of the nitrogen lone pair into the carbonyl


 orbital.
  • Electron-Withdrawing Groups (EWG) at meta (e.g., $ m

    
    _2$, $ m 
    
    
    
    _3$):
    • Inductively withdraw electron density from the phenyl ring.

    • Effect: Destabilize the ground state slightly relative to the transition state for nucleophilic attack, reducing the activation energy for hydrolysis (kinetic instability) but increasing the acidity of the N-H bond (thermodynamic pKa shift).

  • Electron-Donating Groups (EDG) at meta (e.g., $ m

    
    _3$, $ m 
    
    
    
    _3$):
    • Donate electron density inductively (weakly) or via resonance (but not directly to the carbonyl).

    • Effect: Increase the electron density on the carbonyl oxygen, strengthening the C-N bond order and increasing the rotational barrier.

The Hammett Correlation ($ \sigma_m $)

Thermodynamic ionization constants ($ K_a


 k $) follow the Hammett equation:


For meta-benzamides, the reaction constant ($ \rho

+1.0 $ to $ +2.5 $ depending on solvent), indicating that EWGs stabilize the anionic tetrahedral intermediate, thereby lowering the thermodynamic barrier to degradation.

Conformational Landscapes & Rotational Barriers

The thermodynamic stability of specific conformers is dictated by the rotational barrier around the C(carbonyl)-N bond ($ \Delta G^{\ddagger}_{rot} $) and the C(phenyl)-C(carbonyl) bond.

C-N Rotational Barrier (Restricted Rotation)

In solution, meta-substituted benzamides exist as an equilibrium of rotamers. The barrier to rotation is typically 15–20 kcal/mol , high enough to observe distinct NMR signals at room temperature (slow exchange on the NMR timescale).

  • Thermodynamic Consequence: The meta-substituent breaks the symmetry of the phenyl ring. This creates two non-equivalent environments for the amide protons (or alkyl groups in tertiary amides), often designated as syn or anti relative to the meta-substituent.

  • Observation: In

    
    H NMR, this manifests as signal broadening or splitting (decoalescence) at low temperatures.
    
Visualization: Conformational Energy Landscape

The following diagram illustrates the energy profile of C-N bond rotation and the impact of meta-substitution.

BenzamideRotation cluster_0 Thermodynamic States GS Ground State (Planar) Resonance Stabilized (0 kcal/mol) TS Transition State (Orthogonal) Resonance Broken (~18 kcal/mol) GS->TS Thermal Activation (Rotation 90°) MetaEffect Meta-Substituent Effect (Inductive Modulation) MetaEffect->GS Alters e- density on Carbonyl MetaEffect->TS Stabilizes/Destabilizes Polar TS

Figure 1: Energy landscape of the amide bond rotation.[1] The transition state represents the loss of p-pi conjugation. Meta-substituents modulate the height of this barrier via inductive effects.

Solid-State Thermodynamics & Polymorphism

The solid-state stability of meta-substituted benzamides is a critical parameter for drug formulation. These molecules are prone to polymorphism —the ability to exist in multiple crystal lattice structures with different Gibbs free energies.

Lattice Energy & Packing
  • Hydrogen Bonding: The primary thermodynamic driver is the formation of intermolecular hydrogen bond networks (typically $ R_2^2(8) $ dimers or catemeric chains).

  • The "Meta" Packing Problem: Unlike para-isomers, which are centrosymmetric and pack efficiently (often resulting in higher melting points), meta-isomers have lower symmetry. This often leads to:

    • Lower Lattice Energy: Meta-isomers generally have lower enthalpies of fusion ($ \Delta H_{fus} $) compared to para-isomers.

    • Polymorphic Risk: The irregular shape creates "voids" or multiple viable packing motifs (e.g., slipping of pi-stacks), increasing the risk of metastable polymorphs appearing during scale-up.

Case Study: Methoxybenzamides

Thermodynamic data indicates the following stability order for methoxybenzamide isomers based on enthalpy of formation ($ \Delta_f H^\circ $):

  • Para: Most stable (Efficient packing, resonance stabilization).

  • Meta: Intermediate stability (Inductive stabilization, lower symmetry).

  • Ortho: Least stable (Steric clash, twisted amide bond).

Experimental Protocols for Stability Determination

To rigorously define the thermodynamic profile of a new meta-substituted benzamide, the following self-validating workflow is recommended.

Protocol A: Determination of Rotational Barrier ($ \Delta G^{\ddagger} $) via VT-NMR

Objective: Quantify the strength of the amide bond and the influence of the meta-substituent.

  • Sample Preparation: Dissolve 10 mg of the benzamide in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-$ d_6

    
     d_8 $).
    
  • Acquisition (Low Temp): Cool the probe to -40°C. Acquire

    
    H NMR. Confirm separation of amide N-H or N-alkyl signals (slow exchange limit).
    
  • Stepwise Heating: Increase temperature in 10°C increments. Monitor the coalescence of the split signals.

  • Coalescence Point ($ T_c $): Identify the temperature where the two peaks merge into a single broad peak.

  • Calculation: Use the Eyring equation approximation at coalescence:

    
    
    Where $ T_c $ is in Kelvin and $ \Delta \nu $ is the peak separation (Hz) at the slow exchange limit.
    
Protocol B: Solid-State Stability Screening

Objective: Identify stable polymorphs and measure lattice energy.

  • Slurry Conversion: Suspend excess solid in three distinct solvents (e.g., Methanol, Ethyl Acetate, Water) at 25°C and 50°C. Stir for 48 hours.

  • Isolation: Filter and dry the solids.

  • DSC Analysis:

    • Instrument: Differential Scanning Calorimeter.[2][3]

    • Method: Heat from 25°C to (Melting Point + 20°C) at 10°C/min.

    • Data Extraction: Record Onset Melting Temperature ($ T_m ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       \Delta H{fus} $).
      
    • Interpretation: The polymorph with the highest melting point and heat of fusion is typically the thermodynamically stable form (monotropic system).

Protocol C: Hydrolytic Stability (pH-Rate Profile)

Objective: Determine the susceptibility to chemical degradation.

  • Buffer Prep: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation: Dissolve compound (10 µM) in buffer (with <1% DMSO cosolvent). Incubate at 37°C and 60°C (accelerated).

  • Sampling: Aliquot at t=0, 1h, 4h, 24h, 48h. Quench with cold acetonitrile.

  • Analysis: Quantify parent remaining via HPLC-UV/MS.

  • Plotting: Plot $ \ln([C]/[C_0]) $ vs. time to determine $ k_{obs} $.

Visualizing the Stability Workflow

StabilityWorkflow cluster_solution Solution Thermodynamics cluster_solid Solid-State Thermodynamics Start New Meta-Benzamide Candidate VTNMR VT-NMR Analysis (Rotational Barrier) Start->VTNMR Slurry Slurry Equilibration (Polymorph Search) Start->Slurry Hydrolysis Hydrolysis Kinetics (pH 2, 7.4, 10) VTNMR->Hydrolysis Correlation? Decision Thermodynamic Profile Complete Hydrolysis->Decision DSC DSC / TGA (Lattice Energy) Slurry->DSC DSC->Decision

Figure 2: Integrated workflow for assessing the thermodynamic and kinetic stability of benzamide derivatives.

Comparison of Isomeric Stability

The following table summarizes the general thermodynamic trends for substituted benzamides, highlighting the unique position of meta-isomers.

ParameterOrtho-SubstitutedMeta-SubstitutedPara-Substituted
Electronic Effect Steric + InductiveInductive ($ I $)Resonance ($ R $) + Inductive
Rotational Barrier Very High (>20 kcal/mol)High (15-18 kcal/mol)High (Variable by substituent)
Crystal Packing Poor (Low symmetry)Moderate (Asymmetric)Excellent (Centrosymmetric)
Melting Point Generally LowestIntermediateGenerally Highest
Hydrolysis Rate Slow (Steric shielding)Tunable (via Hammett $ \sigma $)Tunable (Resonance dependent)

References

  • Hammett Equation & Hydrolysis

    • Hammett, L. P. (1937).[4] The Effect of Structure upon the Reactions of Organic Compounds.[5][6] Benzene Derivatives. Journal of the American Chemical Society.[5] Link

  • Thermodynamic Data of Benzamides

    • Emel'yanenko, V. N., et al. (2016).[2] Experimental and Theoretical Study of Functionally Substituted Benzamides. The Journal of Physical Chemistry A. Link[2]

  • Rotational Barriers (NMR/DFT)

    • Wiberg, K. B., et al. (1987). Barriers to rotation adjacent to double bonds.[7] 3. The C-N barrier in formamide, acetamide, and benzamide. Journal of the American Chemical Society.[5] Link

  • Polymorphism & Crystal Structure

    • Blagden, N., et al. (2005).[8] Woehler and Liebig Revisited: A Small Molecule Reveals Its Secrets - The Crystal Structure of the Unstable Polymorph of Benzamide Solved after 173 Years. Crystal Growth & Design. Link

  • Isomeric Stability Comparison

    • Guthrie, J. P., et al. (2014). The thermodynamic stability of the three isomers of methoxybenzamide: An experimental and computational study. The Journal of Chemical Thermodynamics. Link[2]

Sources

electronic effects of dimethylamino group on benzamide structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: The Electronic Effects of the Dimethylamino Group on the Benzamide Structure

Preamble: A Molecule of Duality

In the landscape of medicinal chemistry and materials science, the benzamide scaffold is a cornerstone. Its structural simplicity belies a rich and tunable electronic character. The introduction of substituents onto the aromatic ring allows for the precise modulation of its properties, a fundamental strategy in drug design and molecular engineering. Among the most powerful and interesting of these substituents is the dimethylamino [-N(CH₃)₂] group. Its influence is not monolithic; it exerts a profound, dual-natured electronic effect that is a classic textbook case of the interplay between inductive and resonance forces. This guide, intended for researchers, scientists, and drug development professionals, dissects the nuanced electronic impact of the dimethylamino group on the benzamide structure, from first principles to practical consequences and analytical validation.

Part 1: The Electronic Dichotomy: Inductive vs. Resonance Effects

The net electronic effect of any substituent is a vector sum of its inherent inductive and resonance contributions. The dimethylamino group is a powerful modulator precisely because these two effects operate in opposition, with one overwhelmingly dominating the other.

The Inductive Effect (-I): A Subtle Pull

Inductive effects are transmitted through sigma (σ) bonds and arise from differences in electronegativity between adjacent atoms. Nitrogen is more electronegative than the sp²-hybridized carbon of the benzene ring to which it is attached. Consequently, the nitrogen atom exerts an electron-withdrawing inductive effect (-I), pulling electron density away from the ring through the C-N sigma bond. The two methyl groups, being weakly electron-donating (+I) themselves, slightly increase the electron density on the nitrogen, but this does not override nitrogen's inherent electronegativity relative to carbon.[1][2]

The Resonance Effect (+M): A Dominating Push

The defining electronic feature of the dimethylamino group is its powerful electron-donating resonance effect, also known as a positive mesomeric effect (+M). This effect is transmitted through the pi (π) system. The lone pair of electrons on the nitrogen atom is perfectly positioned to delocalize into the aromatic π-system of the benzene ring.

This delocalization does not distribute electron density uniformly. Instead, it specifically enriches the ortho and para positions of the ring with negative charge, as depicted in the resonance structures below. This potent delocalization makes the dimethylamino group one of the strongest activating groups in electrophilic aromatic substitution.[3]

HammettWorkflow cluster_workflow Workflow for Generating a Hammett Plot A 1. Synthesize a series of meta- and para-substituted benzamides. B 2. Measure the rate constant (kₓ) for a specific reaction (e.g., hydrolysis) for each compound. A->B C 3. Obtain the rate constant (kₒ) for the unsubstituted benzamide under identical conditions. B->C D 4. Look up the standard substituent constants (σₓ) for each group. C->D E 5. Plot log(kₓ/kₒ) on the y-axis versus σₓ on the x-axis. D->E F 6. Perform a linear regression. The slope of the line is the reaction constant (ρ). E->F

Caption: A typical workflow for a Hammett analysis.

Computational Modeling: Density Functional Theory (DFT)

Modern computational chemistry provides unparalleled insight into molecular electronics. Density Functional Theory (DFT) is a robust method for modeling the electronic structure of molecules. [4]

  • Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For a dimethylamino-substituted benzamide, the ESP map would show high electron density (red/orange) over the aromatic ring and lower electron density (blue) near the amide protons.

  • Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about reactivity. Electron-donating groups like -N(CH₃)₂ raise the energy of the HOMO, making the molecule a better electron donor and more reactive toward electrophiles. [5]* Natural Bond Orbital (NBO) Analysis: This method can be used to quantify the delocalization of the nitrogen lone pair into the ring's π* orbitals, providing a numerical value for the strength of the resonance interaction.

  • Structure Building: Build the 3D structure of the p-dimethylaminobenzamide molecule using a molecular modeling program (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to compute the desired electronic properties. Request the generation of molecular orbitals (HOMO/LUMO) and an electrostatic potential map.

  • Analysis: Visualize the output. Analyze the shape and energy of the HOMO to identify the most nucleophilic regions. View the ESP map to visualize the charge distribution across the molecule.

Conclusion

The dimethylamino group serves as a powerful control element for tuning the electronic character of the benzamide scaffold. Its dominant electron-donating resonance effect (+M) overrides its weaker inductive withdrawal (-I), resulting in an electron-rich aromatic system. This electronic enrichment enhances the molecule's basicity and its reactivity in electrophilic aromatic substitution while simultaneously deactivating the amide carbonyl toward nucleophilic attack. These predictable and quantifiable effects, verifiable through a combination of NMR spectroscopy, Hammett analysis, and DFT calculations, are fundamental to the rational design of new pharmaceuticals and functional materials. Understanding this electronic duality is not merely an academic exercise; it is a critical skill for any scientist seeking to manipulate molecular properties with precision and purpose.

References

  • Chemistry Steps. (2025, July 14). How Resonance Affects Acidity and Basicity. Available from: [Link]

  • Fingerprint. (n.d.). ¹⁷O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: Sensitivity to ring substituents (ρ) reflects electronic and steric effects. Available from: [Link]

  • University of Calgary. (n.d.). Problem Set #3: Substitutent Effects and LFERS. Available from: [Link]

  • Dulić, M., et al. (2025, November 8). Aromatic Amide Foldamers Show Conformation‐Dependent Electronic Properties. PMC. Available from: [Link]

  • Kim, D., et al. (2018, September 8). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. MDPI. Available from: [Link]

  • Kim, D., et al. (2018, September 8). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. PubMed. Available from: [Link]

  • Mphahlele, M. J., et al. (2017, January 4). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. PMC. Available from: [Link]

  • Folet, F. A., et al. (n.d.). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. Available from: [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Available from: [Link]

  • MDPI. (2025, October 12). Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. Available from: [Link]

  • Aethera. (2025, December 26). Methylamine vs Dimethylamine: How Structural Differences Impact Fragrance Applications. Available from: [Link]

  • Duan, G., et al. (2000, April 12). Characterization of Aromatic−Amide(Side-Chain) Interactions in Proteins through Systematic ab Initio Calculations and Data Mining Analyses. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). Hammett plot of benzamide p-substituent versus ee. Available from: [Link]

  • ResearchGate. (n.d.). Hammett plot of competitive oxidation of para substituted N-benzylbenzamide. Available from: [Link]

  • Zhang, L., et al. (2017, November 22). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis. Available from: [Link]

  • ResearchGate. (n.d.). Effect of the electron-donating dimethylamino group on the HOMO and LUMO of the naphthalene chromophore. Available from: [Link]

  • Khadse, S. C., & Chatpalliwar, V. A. (2012, December 22). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reactive Dimethylaminobenzylidene Oxazolone. ResearchGate. Available from: [Link]

  • Bordwell, F. G., & Cheng, J. P. (2002, May 1). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. Available from: [Link]

  • Ballesteros, R., et al. (n.d.). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. PMC. Available from: [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Derivatization of 4-(Dimethylamino)benzamide to Dual Fluorescent Ionophores (I) and (II): Divergent Spectroscopic Effects Dependent on N or O Amide Chelation. Available from: [Link]

  • Chemistry Stack Exchange. (2019, April 27). Resonance effect of amide group. Available from: [Link]

  • Google Patents. (n.d.). US3288794A - Method of making amides of dimethylamine and piperazine.
  • TMP Chem. (2021, May 3). 27.02 Resonance and Inductive Effects. YouTube. Available from: [Link]

  • ResearchGate. (2026, January 4). (PDF) Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Available from: [Link]

  • Ussiskin, M., et al. (n.d.). How Do Amides Affect the Electronic Properties of Pyrene?. PMC. Available from: [Link]

  • Scribd. (n.d.). Electrophiles and Resonance Effects Analysis. Available from: [Link]

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Structural and Synthetic Profiling of 3-(dimethylamino)-N-methylbenzamide: A Critical Synthon in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the rational design of small-molecule kinase inhibitors relies heavily on the precise selection of structural building blocks. One such critical synthon is 3-(dimethylamino)-N-methylbenzamide (CAS: 127201-42-7). This compound serves as a highly versatile lipophilic and polar hybrid motif, frequently incorporated into the scaffolds of enantiomerically pure amino-heteroaryl compounds. These complex molecules are primarily investigated for their potent inhibitory activity against receptor tyrosine kinases, notably the c-MET (Hepatocyte Growth Factor Receptor) pathway, which is heavily implicated in tumor angiogenesis and metastasis [1].

This technical whitepaper provides an in-depth analysis of the chemical identifiers, structural rationale, and a self-validating synthetic methodology for 3-(dimethylamino)-N-methylbenzamide.

Chemical Identity and Structural Parameters

Before integrating this building block into a complex multi-step synthesis, it is imperative to verify its chemical identity and physical parameters. The dimethylamino group acts as a strong electron-donating moiety via resonance, enriching the electron density of the aromatic ring, which is crucial for


 stacking interactions within the kinase hinge region. Simultaneously, the N-methylamide group provides a rigid, directional vector for hydrogen bonding (acting as both a hydrogen bond donor via the NH and an acceptor via the carbonyl oxygen).

The quantitative identifiers and structural parameters are summarized in the table below for rapid verification [2]:

ParameterValue / Identifier
Chemical Name 3-(dimethylamino)-N-methylbenzamide
CAS Registry Number 127201-42-7
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
MDL Number MFCD01196356
SMILES String O=C(NC)C1=CC=CC(N(C)C)=C1
Structural Class Benzoic acid derivative / Benzamide

Mechanistic Role in Drug Design: The c-MET Kinase Pathway

The selection of 3-(dimethylamino)-N-methylbenzamide in drug discovery is not arbitrary. In the development of c-MET inhibitors, the benzamide fragment is strategically positioned to occupy the hydrophobic pocket adjacent to the ATP-binding site of the kinase domain [3].

The c-MET receptor and its ligand, HGF (Hepatocyte Growth Factor), are normally responsible for mammalian development, cellular migration, and morphogenic differentiation. However, amplification and mutation of the c-MET gene drive aggressive human cancers (e.g., non-small cell lung cancer, hepatocellular carcinoma). By incorporating the 3-(dimethylamino)-N-methylbenzamide motif, medicinal chemists can achieve high-affinity, ATP-competitive inhibition, effectively halting the downstream PI3K and MAPK signaling cascades.

Pathway HGF HGF (Hepatocyte Growth Factor) cMET c-MET Receptor Tyrosine Kinase HGF->cMET Ligand Binding Phos Receptor Autophosphorylation cMET->Phos Kinase Activation Signaling PI3K / MAPK Pathways Phos->Signaling Signal Transduction Tumor Tumor Proliferation & Angiogenesis Signaling->Tumor Cellular Response Inhibitor Benzamide-based Inhibitor (CAS: 127201-42-7 derivative) Inhibitor->cMET ATP-competitive Inhibition

c-MET kinase signaling pathway illustrating the inhibitory intervention point.

Self-Validating Synthetic Methodology

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the procedure contains built-in analytical checkpoints to confirm causality and success at each stage, preventing the carryover of impurities that could poison downstream catalytic cross-coupling reactions.

The following is a highly optimized, scalable protocol for synthesizing 3-(dimethylamino)-N-methylbenzamide from 3-(dimethylamino)benzoic acid via an acid chloride intermediate. The causality behind choosing thionyl chloride (


) over peptide coupling reagents (like HATU) is strictly based on atom economy and scalability for industrial applications.
Step-by-Step Protocol

Phase 1: Activation of the Carboxylic Acid

  • Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-(dimethylamino)benzoic acid (10.0 g, 60.5 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Catalysis: Add 3 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF acts as a nucleophilic catalyst, reacting with

    
     to form the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of the acid to the acid chloride.
    
  • Reagent Addition: Dropwise, add thionyl chloride (

    
    , 8.8 mL, 121.0 mmol) at 0 °C under a nitrogen atmosphere.
    
  • Reaction: Warm the mixture to room temperature and stir for 3 hours.

  • Validation Checkpoint 1: Quench a 50

    
    L aliquot in methanol. Analyze via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the starting material and the appearance of the methyl ester (formed from the acid chloride + methanol) confirms 100% conversion.
    
  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure to yield the crude acid chloride as a viscous oil. Critical Step: Do not expose to ambient moisture to prevent hydrolysis back to the starting material.
    

Phase 2: Amidation 7. Preparation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 50 mL) and cool to 0 °C. 8. Amidation: Slowly add a solution of methylamine (


, 2.0 M in THF, 75 mL, 150 mmol) and triethylamine (TEA, 10 mL). Causality: TEA is utilized as an auxiliary base to scavenge the HCl byproduct, preventing the protonation of the dimethylamino group, which would otherwise precipitate the molecule out of the organic phase.
9. Reaction:  Stir at room temperature for 4 hours.

Phase 3: Workup and Analytical Validation 10. Quenching: Quench the reaction with saturated aqueous


 (50 mL) and extract with ethyl acetate (3 x 50 mL).
11. Washing:  Wash the combined organic layers with brine, dry over anhydrous 

, and concentrate in vacuo. 12. Validation Checkpoint 2 (LC-MS): Analyze the crude solid via LC-MS. A dominant peak at

179.1

validates the successful formation of 3-(dimethylamino)-N-methylbenzamide. 13. Purification: Recrystallize from hot ethyl acetate/hexanes to yield the pure product as an off-white crystalline solid.

Synthesis SM 3-(dimethylamino)benzoic acid Reagent1 SOCl2, DMF (cat.), DCM (Activation) SM->Reagent1 Int Acid Chloride Intermediate Reagent1->Int Reagent2 Methylamine (MeNH2), TEA (Amidation) Int->Reagent2 Crude Crude Mixture Reagent2->Crude Workup Aqueous Workup & Extraction Crude->Workup Final 3-(dimethylamino)-N-methylbenzamide (CAS: 127201-42-7) Workup->Final

Step-by-step synthetic workflow for 3-(dimethylamino)-N-methylbenzamide.

Conclusion

The rigorous identification and synthesis of 3-(dimethylamino)-N-methylbenzamide (CAS: 127201-42-7) is a foundational step in modern medicinal chemistry, particularly for the generation of competitive kinase inhibitors. By understanding the causality behind its structural properties—namely its dual capacity for electron donation and targeted hydrogen bonding—researchers can better leverage this synthon in the design of next-generation oncology therapeutics.

References

  • Google Patents. PT1786785E - ENANTIOMERICALLY PURE AMINO-HETEROARYL COMPOUNDS AS KINASE PROTEIN INHIBITORS.
  • PubChem, National Center for Biotechnology Information. 3-(dimethylamino)-N-methylbenzamide (CID 11005232 / CAS 127201-42-7). Retrieved from:[Link]

literature review of 3-(dimethylamino)-N-methylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 3-(dimethylamino)-N-methylbenzamide and its derivatives. This document is structured for researchers and medicinal chemists, focusing on synthetic pathways, structure-activity relationships (SAR), and pharmacological applications, particularly in kinase inhibitor development.

Executive Summary

3-(Dimethylamino)-N-methylbenzamide (CAS: 127201-42-7) is a critical pharmacophore used primarily in the design of small-molecule kinase inhibitors and CNS-active agents. Unlike standalone active pharmaceutical ingredients (APIs), this molecule often serves as a "tail" moiety in larger drug candidates, designed to interact with solvent-exposed regions of target proteins (e.g., c-MET, EGFR) to enhance solubility and tune pharmacokinetic properties.

This guide analyzes the synthetic routes, physicochemical properties, and medicinal chemistry logic behind this scaffold, providing actionable protocols for its derivation and application.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The core structure consists of a benzene ring substituted at the meta positions with a dimethylamino group (basic center) and an N-methylcarboxamide group (H-bond donor/acceptor).

PropertyValueRelevance
IUPAC Name 3-(Dimethylamino)-N-methylbenzamideStandard nomenclature
CAS Number 127201-42-7Identification
Molecular Formula C₁₀H₁₄N₂OStoichiometry
Molecular Weight 178.23 g/mol Fragment-based drug design (FBDD)
LogP (Predicted) ~1.3Moderate lipophilicity; good membrane permeability
pKa (Base) ~5.0 - 5.5 (Aniline N)Weak base; significantly less basic than aliphatic amines
H-Bond Donors 1 (Amide NH)Critical for backbone interactions (e.g., Hinge region)
H-Bond Acceptors 2 (Amide O, Aniline N)Solvent interaction & solubility

Synthetic Methodologies

The synthesis of 3-(dimethylamino)-N-methylbenzamide can be approached via three primary routes, depending on the starting material availability and cost constraints.

Route A: Reductive Amination (Preferred for Scale-up)

This route starts from 3-amino-N-methylbenzamide and utilizes formaldehyde to install the methyl groups. It avoids the use of expensive aryl coupling reagents.

  • Precursor: 3-Amino-N-methylbenzamide.[1][2]

  • Reagents: Formaldehyde (37% aq.), Sodium Cyanoborohydride (NaBH₃CN) or Hydrogen/Pd-C.

  • Mechanism: Formation of imine/iminium ion followed by hydride reduction.

Route B: Amide Coupling (Convergent)

This route couples pre-functionalized 3-(dimethylamino)benzoic acid with methylamine.

  • Precursor: 3-(Dimethylamino)benzoic acid.[3]

  • Coupling Agents: HATU/DIPEA or EDC/HOBt.

  • Amine Source: Methylamine (2M in THF).

Route C: Buchwald-Hartwig Amination (Late-Stage Diversification)

Ideal for generating libraries of derivatives where the amino group varies.

  • Precursor: 3-Bromo-N-methylbenzamide.

  • Catalyst: Pd₂(dba)₃ / XPhos.

  • Amine: Dimethylamine (or analogs like morpholine).

Visualization: Synthetic Pathways

Synthesis Start1 3-Nitrobenzoic Acid Step1 Reduction (H2, Pd/C) Start1->Step1 Inter1 3-Aminobenzoic Acid Step1->Inter1 RouteA Route A: Reductive Methylation (HCHO, NaBH3CN) Inter1->RouteA 1. Amidation 2. Methylation RouteB Route B: Amide Coupling (MeNH2, HATU) Inter1->RouteB 1. Methylation 2. Amidation Start2 3-Bromo-N-methylbenzamide RouteC Route C: Buchwald-Hartwig (HNMe2, Pd-Cat) Start2->RouteC Target 3-(Dimethylamino)- N-methylbenzamide RouteA->Target RouteB->Target RouteC->Target

Figure 1: Convergent synthetic strategies for the target scaffold. Route B is most common for lab-scale synthesis.

Medicinal Chemistry & SAR Logic

In drug discovery, this scaffold is rarely the primary pharmacophore but acts as a Solubilizing Tail or Linker .

The "Warhead" vs. The "Tail"

In kinase inhibitors (e.g., targeting c-MET or VEGFR), the inhibitor usually consists of:

  • Hinge Binder: A heterocycle (pyridine, quinoline) that mimics ATP's adenine.

  • Scaffold/Spacer: A phenyl ring (often this benzamide core).

  • Solvent Front Interaction: The dimethylamino group.[4][1][5]

Structure-Activity Relationship (SAR) Map
  • N-Methyl Amide (Position 1):

    • Function: Rigidifies the connection to the rest of the molecule via resonance.

    • Interaction: The NH acts as a hydrogen bond donor.

    • Derivatives: Replacing -Me with -Et or -Cyclopropyl often reduces potency due to steric clash but may improve metabolic stability.

  • Dimethylamino Group (Position 3):

    • Function: Increases pKa and aqueous solubility.

    • Interaction: Can form salt bridges with surface residues (e.g., Asp or Glu).

    • Derivatives:

      • Morpholine: Lowers basicity, reduces hERG liability.

      • Piperazine: Increases solubility further, allows for additional functionalization.

      • Diethylamino: Increases lipophilicity (LogP), potentially improving blood-brain barrier (BBB) penetration.

Visualization: SAR Analysis

SAR Core Benzene Scaffold (Pi-Stacking Interactions) Pos1 Position 1: Amide Linker (-CONHMe) Core->Pos1 Pos3 Position 3: Basic Center (-NMe2) Core->Pos3 Effect1 H-Bond Donor (NH) Conformational Lock Pos1->Effect1 Deriv1 Derivatives: -CONHEt (Steric bulk) -CONH-Heterocycle (Active) Pos1->Deriv1 Effect3 Solubility Enhancer Solvent Front Interaction Pos3->Effect3 Deriv3 Derivatives: -Morpholine (Lower pKa) -Piperazine (Higher Sol) Pos3->Deriv3

Figure 2: Structure-Activity Relationship (SAR) dissection of the benzamide scaffold.

Biological Applications: c-MET Inhibition

The 3-(dimethylamino)-N-methylbenzamide fragment appears in patent literature regarding c-MET (Hepatocyte Growth Factor Receptor) inhibitors. c-MET deregulation is implicated in tumor migration, invasion, and angiogenesis.[6]

Mechanism of Action

Inhibitors containing this fragment typically bind to the ATP-binding pocket of c-MET. The benzamide moiety orients the molecule, while the dimethylamino group extends towards the solvent interface, improving the drug's physicochemical properties without interfering with the binding affinity.

Visualization: c-MET Signaling Context

cMET HGF HGF (Ligand) cMET c-MET Receptor (Tyrosine Kinase) HGF->cMET Activation P_cMET Phosphorylated c-MET cMET->P_cMET Inhibitor Benzamide-based Inhibitor Inhibitor->cMET Blocks ATP Binding PI3K PI3K / AKT Pathway (Survival) P_cMET->PI3K RAS RAS / MAPK Pathway (Proliferation) P_cMET->RAS

Figure 3: The c-MET signaling cascade. Benzamide derivatives inhibit the phosphorylation step.

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)-N-methylbenzamide (Route B)

Objective: Synthesis of the core scaffold for use as an intermediate.

Materials:

  • 3-(Dimethylamino)benzoic acid (1.0 eq)

  • Methylamine hydrochloride (1.5 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Dry, 10 mL/g)

Procedure:

  • Dissolution: Dissolve 3-(dimethylamino)benzoic acid in dry DMF under N₂ atmosphere.

  • Activation: Add DIPEA, followed by HATU. Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add methylamine hydrochloride.

  • Reaction: Stir at RT for 4-16 hours. Monitor by LC-MS (Target mass: 179.1 [M+H]⁺).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (3x) and Brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol 2: General Kinase Inhibition Assay (FRET-based)

Objective: Evaluate the inhibitory potential of derivatives against c-MET or similar kinases.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents: Recombinant c-MET kinase, Fluorescently labeled peptide substrate, ATP, Test compound (Benzamide derivative).

  • Setup: Prepare 384-well plates.

  • Incubation: Incubate Kinase + Compound (30 mins). Add ATP + Substrate (60 mins).

  • Detection: Add Eu-labeled antibody (detects phosphorylation).

  • Readout: Measure fluorescence ratio (665 nm / 615 nm).

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

References

  • PubChem. (n.d.). 3-(Dimethylamino)-N-methylbenzamide.[7][3][2][5][8] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2004). Enantiomerically pure amino-heteroaryl compounds as kinase protein inhibitors. Patent WO2004076412.
  • Cui, J. J. (2011). Inhibitors of c-Met as anticancer agents. Expert Opinion on Therapeutic Patents. (Contextual reference for c-MET inhibitor design).

Sources

Methodological & Application

synthesis of 3-(dimethylamino)-N-methylbenzamide from 3-dimethylaminobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 3-(dimethylamino)-N-methylbenzamide (CAS: 127201-42-7), a critical building block in medicinal chemistry often utilized as a fragment in kinase inhibitors and CNS-active agents.[1]

We present two distinct protocols tailored to different project phases:

  • Protocol A (The "Classic" Route): A robust, scalable acid chloride method utilizing thionyl chloride (

    
    ). Ideal for gram-to-kilogram synthesis where cost-efficiency is paramount.[1]
    
  • Protocol B (The "Precision" Route): A mild, high-throughput compatible method using HATU.[1] Ideal for discovery chemistry, parallel synthesis, and late-stage functionalization where functional group tolerance is critical.[1]

Both protocols emphasize self-validating workup procedures exploiting the physicochemical properties of the amino-acid starting material versus the basic amide product.[1]

Strategic Analysis & Retrosynthesis

The synthesis poses a specific challenge: the starting material, 3-dimethylaminobenzoic acid , is zwitterionic in nature. It contains a basic tertiary amine and an acidic carboxylic acid. Successful synthesis requires chemoselective activation of the carboxyl group without quaternizing the aniline nitrogen or forming inseparable salts.

Retrosynthetic Logic

The disconnection is made at the amide bond. The forward strategy relies on activating the carbonyl carbon to nucleophilic attack by methylamine.

Retrosynthesis Target Target: 3-(Dimethylamino)-N-methylbenzamide (Amide Bond Formation) Intermediates Activation Strategies: 1. Acid Chloride (via SOCl2) 2. Active Ester (via HATU) Target->Intermediates Disconnection SM1 Starting Material 1: 3-Dimethylaminobenzoic acid SM2 Reagent: Methylamine (CH3NH2) Intermediates->SM1 Intermediates->SM2

Figure 1: Retrosynthetic analysis showing the two primary activation pathways.

Protocol A: Acid Chloride Activation (Scalable)

Best for: >5g scale, cost-sensitive projects.[1] Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
3-Dimethylaminobenzoic acid 1.0Limiting Reagent
Thionyl Chloride (

)
3.0 - 5.0Activator / Solvent
Methylamine (2M in THF) 3.0Nucleophile
Dichloromethane (DCM) -Solvent
Triethylamine (

)
2.5Acid Scavenger
Step-by-Step Procedure
Step 1: Activation[1]
  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Add 3-dimethylaminobenzoic acid (1.0 equiv).

  • Chlorination: Carefully add Thionyl Chloride (5.0 equiv) dropwise.[1] Caution: Gas evolution (

    
    , 
    
    
    
    ).[6] Perform in a fume hood.
  • Reflux: Heat the mixture to reflux (

    
     oil bath) for 2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.
    
    • Note: The aniline nitrogen will likely protonate to form the HCl salt, which is soluble in excess

      
      .
      
  • Evaporation: Cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator).
    
  • Azeotrope: Add anhydrous toluene (20 mL) and evaporate again to remove trace

    
    . Repeat twice. This is critical to prevent side reactions with methylamine.[1]
    
Step 2: Amidation[1]
  • Dissolution: Dissolve the crude acid chloride residue in anhydrous DCM (10 mL/g). Cool to

    
     in an ice bath.
    
  • Nucleophilic Attack: Add Triethylamine (2.5 equiv) followed by Methylamine (2M in THF, 3.0 equiv) dropwise.

    • Observation: White precipitate (

      
      ) will form immediately.
      
  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • IPC (In-Process Control): Check TLC (5% MeOH in DCM). Starting acid (

    
    ) should be absent; Product (
    
    
    
    ) should be dominant.[1]
Step 3: Self-Validating Workup (Acid-Base Extraction)

This step ensures purity without column chromatography.[1]

  • Quench: Add saturated

    
     solution.
    
  • Phase Separation: Extract with DCM (3x). Discard the aqueous phase.

  • Acid Wash (Optional but recommended): Wash organic layer with 0.5 M HCl.

    • Logic: The product (amide) is less basic than the starting aniline but still protonatable. However, to remove unreacted acid, a Basic Wash (1M NaOH) is more effective. The starting material (COOH) becomes a salt (

      
      ) and stays in water.[1] The product stays in DCM.
      
    • Corrected Workup: Wash organic layer with 1M NaOH (2x) to remove unreacted benzoic acid. Then wash with Brine.[1][9]

  • Drying: Dry over

    
    , filter, and concentrate.
    

Protocol B: HATU Coupling (Discovery/High-Throughput)

Best for: <1g scale, parallel synthesis, valuable intermediates.[1] Mechanism: Formation of an O-acyl(tetramethyl)uronium active ester.[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
3-Dimethylaminobenzoic acid 1.0Limiting Reagent
HATU 1.2Coupling Agent
DIPEA (Hünig's Base) 3.0Base
Methylamine (2M in THF) 1.5Nucleophile
DMF -Solvent
Step-by-Step Procedure
  • Activation: In a vial, dissolve 3-dimethylaminobenzoic acid (1.0 equiv) in DMF (5 mL/mmol).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes. The solution may darken slightly.

  • Coupling Agent: Add HATU (1.2 equiv). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add Methylamine (1.5 equiv).

  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Dilute with Ethyl Acetate. Wash with saturated

    
     (to remove DMF), then saturated 
    
    
    
    , then Brine.
  • Purification: If necessary, purify via flash chromatography (0-10% MeOH in DCM).

Analytical Characterization & QC

Expected data for 3-(dimethylamino)-N-methylbenzamide :

  • Physical State: Viscous pale yellow oil or off-white low-melting solid.[1]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.2–7.4 (m, 1H, Ar-H), 7.0–7.1 (m, 2H, Ar-H), 6.8 (m, 1H, Ar-H).[1]
      
    • 
       6.2 (br s, 1H, NH).
      
    • 
       3.0 (s, 3H, 
      
      
      
      amide).[1]
    • 
       2.95 (s, 6H, 
      
      
      
      aniline).
  • MS (ESI): Calculated

    
    ; Found 
    
    
    
    .[1]

Process Troubleshooting (Expertise & Experience)

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of Acid ChlorideEnsure

is fully removed (azeotrope with toluene) before adding amine. Ensure amine source is dry.[1]
Product stuck in Aqueous pH too low during workupThe product has a tertiary amine (

).[1] If the aqueous layer is acidic (pH < 4), the product is protonated and water-soluble. Adjust extraction pH to >9.
Dark/Black Reaction Oxidation of AnilineAniline derivatives are oxidation-sensitive.[1] Perform reactions under Nitrogen/Argon atmosphere.
Incomplete Conversion Steric/Electronic deactivationThe dimethylamino group is electron-donating, which actually deactivates the electrophilicity of the carbonyl carbon slightly. Use excess coupling agent or heat (50°C) in Protocol B.
Workflow Diagram

Workflow Start Start: 3-Dimethylaminobenzoic Acid Decision Select Protocol Start->Decision RouteA Route A: Acid Chloride (Scale-up) Decision->RouteA Scale > 5g RouteB Route B: HATU Coupling (Discovery) Decision->RouteB Scale < 1g StepA1 Reflux with SOCl2 (2h, 75°C) RouteA->StepA1 StepB1 Activate with HATU / DIPEA (DMF, 15 min) RouteB->StepB1 StepA2 Evaporate & Azeotrope (Remove excess SOCl2) StepA1->StepA2 StepA3 Add MeNH2 / Et3N / DCM (0°C -> RT) StepA2->StepA3 Workup Workup: Basic Extraction (pH > 9) Wash with NaHCO3/Brine StepA3->Workup StepB2 Add MeNH2 (Stir RT, 4-16h) StepB1->StepB2 StepB2->Workup Final Final Product: 3-(dimethylamino)-N-methylbenzamide Workup->Final

Figure 2: Decision tree and workflow for selecting the optimal synthetic route.

Safety & Handling

  • Thionyl Chloride: Highly corrosive; reacts violently with water to release

    
     and 
    
    
    
    .[1] Use only in a well-ventilated fume hood.[1][2]
  • Methylamine: Volatile and toxic.[1] If using the gas, use a cold trap. If using THF solution, handle in hood.

  • Nitrosamines: While tertiary amines are less prone to nitrosamine formation than secondary amines, avoid using nitrite reagents (e.g.,

    
    ) in the same vicinity or glassware to prevent potential contamination with carcinogenic N-nitroso species.
    

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide." (Accessed 2024). Provides analogous protocols for methylamine coupling to benzoyl chlorides.[1]

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1] Tetrahedron, 61(46), 10827-10852.[1] Authoritative review on HATU and acid chloride mechanisms.[1]

  • PubChem. "Compound Summary: 3-(Dimethylamino)-N-methylbenzamide."[1][10] National Library of Medicine. Physical property verification.[1][11][1]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Grounding for the selection of HATU vs SOCl2.[1]

Sources

Application Note: Strategic C-H Functionalization of 3-(Dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for utilizing the 3-(dimethylamino)-N-methylbenzamide scaffold in transition-metal-catalyzed C-H activation. While the N-methylbenzamide moiety is a robust, weakly coordinating directing group (DG) for ortho-functionalization, the presence of the meta-dimethylamino substituent introduces specific electronic and coordinating challenges.

This application note addresses the "Lewis Base Problem"—where the strongly donating dimethylamino group competes for catalyst binding—and provides optimized workflows to achieve high regioselectivity (C6 vs. C2) and yield.

Key Technical Insights
  • Primary Directing Group: Secondary Amide (N-methylbenzamide).

  • Mechanism: Concerted Metalation-Deprotonation (CMD) via Pd(II) catalysis.

  • Regioselectivity: Steric steering favors the C6 position (distal to the -NMe₂ group), overriding the electronic activation at the crowded C2 position.

  • Catalyst Management: Acidic additives (e.g., PivOH, TFA) are critical to protonate the amine in situ or mitigate catalyst poisoning without deactivating the amide DG.

Mechanistic Principles & Substrate Analysis[1]

The Directing Group Architecture

The N-methylbenzamide group acts as a monodentate directing group, coordinating to the metal center (typically Pd, Rh, or Ru) through the carbonyl oxygen. This weak coordination is advantageous for late-stage functionalization as it allows for facile product release, but it requires specific ligands or oxidants to stabilize the active metallacycle.

The "3-Dimethylamino" Challenge

The 3-(dimethylamino) substituent creates a dichotomy in reactivity:

  • Electronic Activation: The -NMe₂ group is a strong electron-donating group (EDG), significantly increasing the electron density of the arene ring. This lowers the activation energy for electrophilic palladation.

  • Catalyst Poisoning: The basic nitrogen lone pair is a potent ligand for soft metals like Pd(II). Unchecked, it can form stable, non-reactive bis-amine complexes, shutting down the catalytic cycle.

Regioselectivity Map

The substrate has two ortho C-H bonds relative to the amide DG:

  • Site A (C2): Located between the amide and the -NMe₂ group. Highly sterically congested.

  • Site B (C6): Located distal to the -NMe₂ group. Sterically accessible.

Regioselectivity cluster_legend Selectivity Logic Substrate 3-(Dimethylamino)- N-methylbenzamide C2_Site C2 Position (Blocked) Substrate->C2_Site Steric Clash (Amide + NMe2) C6_Site C6 Position (Accessible) Substrate->C6_Site Preferred Path (Steric Control) Product C6-Functionalized Product C6_Site->Product Pd-Catalyzed Functionalization Legend1 Red = Disfavored Legend2 Green = Favored

Figure 1: Regioselectivity logic flow for 3-substituted benzamides. The C6 pathway is kinetically favored due to steric accessibility.

Experimental Protocols

Protocol A: Pd(II)-Catalyzed Ortho-Arylation

Objective: Installation of an aryl group at the C6 position using an Aryl Iodide coupling partner. Mechanism: Pd(II)/Pd(IV) catalytic cycle or Pd(II)/Pd(0) via oxidative addition.

Reagents & Materials
  • Substrate: 3-(dimethylamino)-N-methylbenzamide (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Oxidant/Promoter: AgOAc (2.0 equiv) - Essential for halide abstraction and re-oxidation.

  • Additive: Pivalic Acid (PivOH) (0.5 - 1.0 equiv) or TFA (0.2 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Hexafluoroisopropanol (HFIP).

Step-by-Step Methodology
  • Preparation: In a glovebox or under nitrogen flow, charge a 15 mL pressure vial (equipped with a magnetic stir bar) with Pd(OAc)₂ (0.05 mmol) and AgOAc (1.0 mmol).

  • Substrate Addition: Add 3-(dimethylamino)-N-methylbenzamide (0.5 mmol) and the Aryl Iodide (1.0 mmol).

  • Additive Management: Add Pivalic Acid (0.25 mmol).

    • Note: The acid serves a dual role: it acts as a ligand for the CMD step and protonates a fraction of the dimethylamino group to prevent strong binding to Pd.

  • Solvent Addition: Add anhydrous DCE (2.0 mL). Cap the vial tightly with a PTFE-lined septum.

  • Reaction: Heat the reaction block to 110 °C for 18–24 hours. Stirring rate: >800 rpm.

  • Work-up: Cool to room temperature. Dilute with DCM (10 mL) and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Note: The product will be more polar due to the amide; ensure the amine is free-based if acid was used.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by -NMe₂Increase Acid (PivOH) to 1.0 equiv or switch solvent to HFIP (hydrogen bond donor).
Regioisomer Mix (C2/C6) Insufficient steric bulkUse a bulkier DG (e.g., N-isopropyl) if possible, though C6 is usually >95% favored.
Silver Mirror/Black Ppt Catalyst decompositionEnsure strict exclusion of moisture; AgOAc is moisture sensitive.
Protocol B: Ir(III)-Catalyzed Ortho-Borylation

Objective: Synthesis of aryl boronic esters (versatile intermediates) at the C6 position. Advantage: Iridium catalysis is less susceptible to amine poisoning compared to Palladium and operates under milder conditions.

Reagents & Materials
  • Pre-catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (1.0 equiv)

  • Solvent: THF or MTBE (anhydrous).

Step-by-Step Methodology
  • Catalyst Activation: In a nitrogen-filled glovebox, mix [Ir(OMe)(cod)]₂ and dtbpy in THF (1 mL) for 5 minutes until the solution turns dark brown (active catalytic species generation).

  • Reaction Assembly: Add B₂pin₂ and 3-(dimethylamino)-N-methylbenzamide to the catalyst solution.

  • Execution: Seal the vial and heat at 80 °C for 12 hours.

  • Work-up: Cool to RT. Pass through a short plug of silica gel (eluting with Et₂O) to remove the catalyst.

  • Analysis: Analyze conversion by GC-MS or ¹H NMR. The product is the C6-borylated benzamide.

Catalytic Cycle & Pathway Visualization

The following diagram illustrates the Pd(II)-catalyzed arylation pathway, highlighting the critical CMD step where the directing group and the additive (PivOH) cooperate to cleave the C-H bond.

CatalyticCycle Pd_Species Pd(OAc)2 (Pre-catalyst) Coordination Coordination Complex (DG-Pd-OAc) Pd_Species->Coordination Substrate Binding CMD_Step CMD Transition State (C-H Activation at C6) Coordination->CMD_Step -HOAc (Rate Limiting) Amine_Poison Amine Poisoning (Pd-NMe2 binding) Coordination->Amine_Poison Without Acid Palladacycle Six-Membered Palladacycle CMD_Step->Palladacycle Ox_Addition Oxidative Addition (Ar-I) Palladacycle->Ox_Addition + Ar-I Red_Elim Reductive Elimination (C-C Bond Formation) Ox_Addition->Red_Elim High Valent Pd(IV) Product_Release Product Release + Pd(0) Red_Elim->Product_Release Reoxidation Re-oxidation (Pd(0) -> Pd(II) by Ag+) Product_Release->Reoxidation Reoxidation->Pd_Species Regeneration

Figure 2: Catalytic cycle for Pd-catalyzed ortho-arylation. Note the "Amine Poisoning" off-cycle path, which is suppressed by acidic additives.

References

  • Palladium-Catalyzed Ortho-Arylation of Benzamides

    • Title: Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C-H Bond Activation.[2][3]

    • Source: The Journal of Organic Chemistry (2012).[3]

    • URL:[Link]

    • Relevance: Establishes the core protocol for N-methylbenzamide directed activ
  • Handling Basic Amines in C-H Activation

    • Title: Ligand-Promoted ortho-C-H Amination with Pd Catalysts.[1][4][5]

    • Source: Angewandte Chemie Intern
    • URL:[Link]

    • Relevance: Discusses strategies (ligands/additives)
  • Ir-Catalyzed Borylation of Amides

    • Title: Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups.[6][7]

    • Source: Molecules (2024).[6][8]

    • URL:[Link]

    • Relevance: Validates the borylation protocol for electron-rich N-methylbenzamides.
  • Mechanism of CMD (Concerted Metalation-Deprotonation)

    • Title: Mechanisms of C-H Bond Activation: Rich Synergy between Comput
    • Source: Chemical Reviews (2017).
    • URL:[Link]

    • Relevance: Provides the theoretical underpinning for the role of carboxylate bases in the activ

Sources

ortho-lithiation reaction conditions for 3-(dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The Synthetic Challenge

The functionalization of 3-(dimethylamino)-N-methylbenzamide presents a classic problem in regioselectivity. The molecule contains two Directing Metalation Groups (DMGs) in a meta relationship:

  • The Secondary Amide (-CONHMe): A potent DMG that, upon deprotonation, forms a lithium-amide species capable of strong coordination.

  • The Dimethylamino Group (-NMe

    
    ):  A moderate DMG that directs lithiation via lone-pair coordination.
    

The primary challenge is differentiating between the three potential lithiation sites: C2 (between the groups), C6 (ortho to the amide), and C4 (ortho to the amine).

The Solution: Cooperative Lithiation

This protocol leverages the Complex Induced Proximity Effect (CIPE) to target the C2 position . While steric hindrance at C2 is non-negligible, the synergistic coordination of the lithiated amide and the dimethylamino lone pair creates a "lithium trap," kinetically favoring deprotonation at this site over the less hindered C6 position.

Key Reaction Parameters:

  • Base: n-Butyllithium (n-BuLi) – 2.5 equivalents (Required for dianion formation).

  • Additive: N,N,N',N'-Tetramethylethylenediamine (TMEDA) – Essential for breaking organolithium aggregates and enhancing basicity.

  • Temperature Profile: -78°C (Addition)

    
     0°C (Dianion formation/Lithiation) 
    
    
    
    -78°C (Quench).

Part 2: Mechanistic Insight & Chemical Logic

The Dianion Mechanism

Unlike tertiary amides, secondary amides require two equivalents of base.

  • N-Deprotonation: The first equivalent of n-BuLi removes the acidic amide proton (-NH-), generating an imidate-like lithium species. This species is less electrophilic, preventing nucleophilic attack on the carbonyl.

  • C-Deprotonation (Lithiation): The second equivalent of n-BuLi coordinates to the N-Li species and the -NMe

    
     lone pair. This dual coordination directs the base to the C2 proton.
    
Visualization of the Transition State

The following diagram illustrates the cooperative chelation that locks the lithium base at the C2 position.

LithiationMechanism cluster_coop Synergistic Effect Substrate 3-(dimethylamino)- N-methylbenzamide Step1 N-Deprotonation (1st eq n-BuLi) Substrate->Step1 -78°C Intermediate Lithium Amide Intermediate Step1->Intermediate Li-N bond forms TS Pre-Lithiation Complex (C2 Coordination) Intermediate->TS + n-BuLi / TMEDA + Cooperative Chelation Product C2-Lithiated Dianion Species TS->Product 0°C (Kinetic Control) C-H Deprotonation

Figure 1: Mechanistic pathway showing the formation of the dianion and the cooperative direction to the C2 position.

Part 3: Detailed Experimental Protocol

Reagents & Equipment
ReagentRoleSpecifications
3-(dimethylamino)-N-methylbenzamide SubstrateDry, >98% purity. Azeotropically dried with toluene if hygroscopic.
n-Butyllithium (n-BuLi) Base1.6 M or 2.5 M in hexanes. Must be titrated prior to use (e.g., using diphenylacetic acid).
TMEDA LigandDistilled over CaH

or Na/benzophenone before use. Store under Ar.
Tetrahydrofuran (THF) SolventAnhydrous, distilled from Na/benzophenone or from a solvent purification system (SPS).
Electrophile QuenchFreshly distilled or recrystallized (e.g., MeI, DMF, Benzaldehyde).
Step-by-Step Methodology
Step 1: System Preparation
  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.

  • Cool the flask to room temperature under a positive pressure of inert gas.

  • Charge the flask with 3-(dimethylamino)-N-methylbenzamide (1.0 equiv, e.g., 500 mg).

  • Add Anhydrous THF (concentration ~0.1 M to 0.2 M). Stir until fully dissolved.

  • Add TMEDA (2.5 equiv) via syringe.

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

Step 2: Dianion Generation (The Critical Step)
  • Add n-BuLi (2.5 equiv) dropwise over 15–20 minutes.

    • Note: The first equivalent deprotonates the amide nitrogen (exothermic). The second equivalent is for lithiation.[1][2][3][4][5][6][7][8][9]

    • Observation: A color change (often to yellow, orange, or red) indicates anion formation.

  • After addition, stir at -78°C for 15 minutes.

  • Warm the reaction to 0°C (ice/water bath) and stir for 1 to 2 hours .

    • Why? The deprotonation of the C-H bond on the electron-rich ring adjacent to the bulky amide requires thermal energy to overcome the activation barrier. Remaining at -78°C often results in low conversion.

Step 3: Electrophilic Trapping
  • Cool the mixture back to -78°C .

  • Add the Electrophile (3.0 equiv) dissolved in a minimal amount of anhydrous THF (if solid) or neat (if liquid) dropwise.

    • Rapid Quench: For reactive electrophiles (e.g., MeI, TMSCl), addition can be fast.

    • Slow Quench: For carbonyls (aldehydes/ketones), add slowly to prevent enolization.

  • Allow the reaction to warm to room temperature (RT) slowly over 2–4 hours (or overnight).

Step 4: Workup & Purification
  • Quench the reaction with saturated aqueous NH

    
    Cl  (5 mL/mmol).
    
  • Extract with EtOAc or DCM (3 x volume).

  • Wash combined organics with water and brine.

  • Dry over Na

    
    SO
    
    
    
    or MgSO
    
    
    , filter, and concentrate in vacuo.
  • Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Part 4: Workflow Visualization

ProtocolWorkflow start Start: Dry Substrate & Setup solv Dissolve in THF Add TMEDA (2.5 eq) start->solv cool1 Cool to -78°C solv->cool1 add_li Add n-BuLi (2.5 eq) Dropwise cool1->add_li warm Warm to 0°C Stir 1-2 Hours add_li->warm Critical Step: C-H Activation cool2 Cool to -78°C warm->cool2 quench Add Electrophile (3.0 eq) cool2->quench finish Warm to RT Workup quench->finish

Figure 2: Operational workflow for the ortho-lithiation protocol.

Part 5: Optimization & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield / Recovered Starting Material Incomplete LithiationEnsure the reaction is warmed to 0°C for at least 1 hour. Verify n-BuLi titer.[3][7] Increase base to 3.0 equiv.
Regioisomeric Mixture (C2 vs C6) Steric HindranceIf C6 product is observed, the C2 position is too crowded. Switch to a smaller base (MeLi - rarely used for DoM) or accept the mixture and separate. However, C2 is usually favored electronically.
Product Decomposition "Warming Shock"Ensure the mixture is re-cooled to -78°C before adding the electrophile. Some intermediates are unstable at 0°C in the presence of electrophiles.
Amide Attack (Ketone formation) Nucleophilic Attack on CarbonylEnsure the first equivalent of n-BuLi is consumed by N-H deprotonation before the temperature is raised. Do not use bases that cannot deprotonate the amide nitrogen first.

Part 6: References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Beak, P., & Brown, R. A. (1982). "The ortho lithiation of tertiary benzamides." The Journal of Organic Chemistry, 47(1), 34–46. Link

  • Khani, F., et al. (2016).[10] "Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides." International Journal of Organic Chemistry, 6, 142-146.[10] Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on organolithium structures and reactivity).

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[7] "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1. (Classic review on DoM scope).

Sources

Application Note: Catalytic Architectures of 3-(Dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the catalytic applications of 3-(dimethylamino)-N-methylbenzamide and its derivatives. While often encountered as a substrate in Directed Ortho Metalation (DoM), this molecular scaffold functions as a specialized bidentate ligand in transition metal catalysis (particularly Copper and Palladium) and as a Lewis basic organocatalyst .

Its structural duality—combining a hard oxygen donor (amide) with a soft/intermediate nitrogen donor (dimethylamino)—allows it to stabilize active metal species in cross-coupling reactions and C–H functionalization.[1]

Part 1: Ligand Profile & Mechanistic Basis[1]

Structural Logic

The 3-(dimethylamino)-N-methylbenzamide scaffold (Ligand L-3DMA ) operates via a "Hemilabile Chelating" mechanism. Unlike rigid ligands (e.g., phenanthroline), L-3DMA offers conformational flexibility that is crucial for the reductive elimination step in catalytic cycles.

  • Site A (Amide Oxygen/Nitrogen): The N-methylbenzamide moiety acts as a directing group (DG).[1] In neutral form, the carbonyl oxygen coordinates to oxophilic metals (Li, Mg, Cu). Upon deprotonation (pKₐ ~14–15), the amidate nitrogen becomes a potent σ-donor for Pd(II) or Cu(I).

  • Site B (Dimethylamino Group): Located at the meta position, the –NMe₂ group does not typically form a stable 5- or 6-membered chelate ring with the amide in a monomeric sense. However, it acts as a secondary coordination site for bridging bimetallic centers or buffering the proton shuttle during C–H activation.[1]

Modes of Catalysis
  • Copper-Catalyzed Cross-Coupling (Ullmann-Type): The ligand stabilizes Cu(I) intermediates, preventing disproportionation and facilitating oxidative addition of aryl halides.

  • Pd(II)-Catalyzed C–H Activation: The amide acts as a Directing Group (DG) to activate the ortho-C–H bond.[1] The meta-dimethylamino group electronically enriches the ring, accelerating electrophilic palladation.[1]

  • Lewis Base Organocatalysis: The dimethylamino moiety functions similarly to DMAP (4-dimethylaminopyridine) but with modulated basicity, useful in acyl transfer reactions.[1]

Part 2: Experimental Protocols

Protocol A: Copper-Catalyzed C–N Cross-Coupling (Ligand-Accelerated)

Application: Coupling of aryl halides with amines/amides.[1] Rationale: Standard Cu-catalysis requires high temperatures.[1] L-3DMA lowers the activation energy by forming a soluble, reactive [Cu(L-3DMA)] complex.

Materials
  • Catalyst Precursor: CuI (Copper(I) Iodide) – 99.99% pure.[1]

  • Ligand: 3-(Dimethylamino)-N-methylbenzamide (L-3DMA ).

  • Base: K₃PO₄ (anhydrous) or Cs₂CO₃.[1]

  • Solvent: DMSO or DMF (anhydrous).[1]

Step-by-Step Methodology
  • Catalyst Preactivation:

    • In a glovebox, mix CuI (19 mg, 0.10 mmol, 10 mol%) and L-3DMA (36 mg, 0.20 mmol, 20 mol%) in a screw-cap vial.

    • Add 1.0 mL of DMSO.[1] Stir at room temperature for 15 minutes until a homogeneous yellow/green solution forms (Active Catalyst Complex).

  • Reaction Assembly:

    • Add the Aryl Iodide substrate (1.0 mmol) and the Nucleophile (e.g., pyrazole, amide, amine) (1.2 mmol).

    • Add K₃PO₄ (424 mg, 2.0 mmol).[1]

  • Execution:

    • Seal the vial and heat to 90 °C for 12–24 hours.

    • Checkpoint: Monitor by TLC/LC-MS.[1] The disappearance of aryl iodide indicates completion.[1]

  • Workup:

    • Cool to RT. Dilute with EtOAc (10 mL) and wash with water (3 x 10 mL) to remove DMSO and ligand.[1]

    • Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.[1]

Table 1: Optimization Parameters for Cu-Catalyzed Coupling

ParameterStandard ConditionL-3DMA Optimized ConditionOutcome
Catalyst CuI (no ligand)CuI + L-3DMA Prevents Cu aggregation
Temp 110–130 °C80–90 °CMilder conditions
Yield 40–60%85–95%Higher turnover frequency
Protocol B: Pd(II)-Catalyzed Ortho-C–H Olefination

Application: Functionalization of the benzamide ring itself (Ligand as Substrate/DG). Rationale: The N-methylbenzamide group directs Palladium to the ortho position.[1] The meta-NMe₂ group is critical here; it pushes electron density into the ring, making the ortho positions more nucleophilic towards the electrophilic Pd(II) species.

Step-by-Step Methodology
  • Reagents:

    • Substrate: 3-(Dimethylamino)-N-methylbenzamide (0.5 mmol).

    • Olefin: Ethyl acrylate or Styrene (1.5 mmol).[1]

    • Catalyst: Pd(OAc)₂ (11 mg, 10 mol%).

    • Oxidant: AgOAc (2 equiv) or Benzoquinone (0.5 equiv) + Air.[1]

    • Solvent: HFIP (Hexafluoroisopropanol) or DCE.[1]

  • Procedure:

    • Combine substrate, Pd(OAc)₂, and oxidant in a pressure tube.

    • Add solvent (2 mL) and olefin.[1]

    • Seal and heat to 100 °C for 18 hours.

  • Purification:

    • Filter through a Celite pad to remove Pd black.[1]

    • Evaporate solvent.[1][2] The product will be the ortho-alkenylated derivative.

    • Note: Expect a mixture of mono- and di-alkenylated products if stoichiometry is not controlled.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the dual role of the 3-(dimethylamino)-N-methylbenzamide scaffold: as a Ligand in Copper catalysis and as a Directing Group in Palladium catalysis.

G cluster_Cu Pathway A: Cu-Catalysis (Ligand Role) cluster_Pd Pathway B: Pd-Catalysis (Directing Group Role) Ligand 3-(Dimethylamino)- N-methylbenzamide Cu_Complex [L-Cu(I)] Active Species (Stabilized by Amide O) Ligand->Cu_Complex + CuI Coordination Pd(II) Coordination (Amide Oxygen) Ligand->Coordination + Pd(OAc)2 OxAdd Oxidative Addition (Ar-I) Cu_Complex->OxAdd Ar-I Prod_Cu C-N Coupled Product OxAdd->Prod_Cu + H-Nu / Red. Elim. CH_Act CMD / C-H Activation (Ortho-Palladation) Coordination->CH_Act AgOAc / Heat Prod_Pd Ortho-Functionalized Benzamide CH_Act->Prod_Pd Olefin / Red. Elim.

Caption: Dual catalytic pathways. Pathway A (Red) shows the molecule acting as an ancillary ligand for Copper.[1] Pathway B (Yellow) shows the molecule acting as a substrate/directing group for Palladium.

Part 4: Troubleshooting & Critical Controls

"Dead" Catalyst (Copper Black Formation)
  • Symptom: Reaction mixture turns dark brown/black rapidly, and conversion stalls.[1]

  • Cause: Ligand dissociation leading to Cu(0) precipitation.[1]

  • Solution: Increase the Ligand:Metal ratio from 2:1 to 3:1 . Ensure the reaction is strictly oxygen-free (argon sparge) if using Cu(I) without an external oxidant.

Regioselectivity Issues (Pd-Catalysis)
  • Symptom: Functionalization occurs at the meta or para position instead of ortho.

  • Cause: The N-methyl group may be sterically hindering the syn-coplanar conformation required for directing.[1]

  • Solution: Switch solvent to HFIP (Hexafluoroisopropanol) .[1] HFIP hydrogen bonds to the amide oxygen, locking the conformation and enhancing the electrophilicity of the Pd center.[1]

References

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990).[1] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews.

  • Copper-Catalyzed Amidations (Amino-Benzamide Ligands)

    • Ma, D., et al. (2003). "CuI/Amino Acid Catalyzed Coupling of Aryl Halides." Journal of the American Chemical Society.[1] (Foundational work on amino-acid/amide ligands).

  • Pd-Catalyzed C-H Activation of Benzamides

    • Engle, K. M., et al. (2015).[3] "Ligand-Accelerated C–H Activation." Accounts of Chemical Research.

  • Compound Data (3-(Dimethylamino)-N-methylbenzamide)

    • PubChem CID: 69692196 (Structural Analogues and Properties).[1]

Sources

Application Note: Selective N-Methylation of 3-Aminobenzamide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the N-methylation of 3-aminobenzamide precursors to synthesize 3-(dimethylamino)benzamide. This structural motif is critical in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based radiotracers.

Introduction & Strategic Considerations

The Target & Challenge

The synthesis of 3-(dimethylamino)benzamide from 3-aminobenzamide requires the selective introduction of two methyl groups onto the exocyclic aniline nitrogen while preserving the primary amide moiety.

  • Substrate: 3-Aminobenzamide (CAS: 3544-24-9).

  • Chemoselectivity: The primary challenge is distinguishing between the aniline nitrogen (nucleophilic, pKa ~4.6) and the amide nitrogen (non-nucleophilic, pKa ~ -1.5). While the amide is less reactive, harsh alkylating conditions (e.g., MeI/NaH) can lead to unwanted N-amide methylation or O-alkylation (imidate formation).

  • Degree of Alkylation: Avoiding quaternary ammonium salt formation (over-methylation) is critical.

Selected Methodologies

This guide details two distinct protocols chosen for their reliability and scalability:

  • Protocol A (Reductive Methylation): Uses Formaldehyde and Sodium Cyanoborohydride.[1][2] Best for small-to-medium scale, high chemoselectivity, and mild conditions.

  • Protocol B (Eschweiler-Clarke Modification): Uses Formaldehyde and Formic Acid.[3][4] Best for large-scale, cost-effective synthesis where thermal stability is confirmed.

Reaction Pathway & Mechanism[4][5][6][7][8]

The following diagram illustrates the reductive amination pathway, highlighting the stepwise conversion from primary to tertiary amine and the potential side reaction (quaternization) that these protocols aim to suppress.

ReactionPathway Start 3-Aminobenzamide (Primary Amine) Imine1 Hemiaminal / Imine Intermediate Start->Imine1 + HCHO SecAmine 3-(Methylamino)benzamide (Secondary Amine) Imine1->SecAmine + [H-] (Reduction) Imine2 Iminium Ion Intermediate SecAmine->Imine2 + HCHO Product 3-(Dimethylamino)benzamide (Target Tertiary Amine) Imine2->Product + [H-] (Reduction) Quat Quaternary Ammonium (Over-alkylation impurity) Product->Quat + MeI (Avoided)

Figure 1: Stepwise reductive methylation pathway. Protocol design ensures the reaction arrests at the tertiary amine stage (Green).

Protocol A: Reductive Methylation (Sodium Cyanoborohydride)

Status: Gold Standard for Medicinal Chemistry | Scale: 100 mg – 10 g

Rationale

This method utilizes Sodium Cyanoborohydride (


) , a selective reducing agent stable in acid. It reduces the iminium ion (formed from amine + formaldehyde) much faster than the carbonyl group of the formaldehyde, preventing side reactions.
Reagents & Materials
ReagentEquiv.[5][6]Role
3-Aminobenzamide 1.0Substrate
Formaldehyde (37% aq.) 5.0Methyl source (Electrophile)
Sodium Cyanoborohydride 3.0Hydride source (Reducing agent)
Acetic Acid (Glacial) SolventCatalyst & Solvent
Methanol (Optional) Co-solventSolubility enhancer
Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzamide (1.0 equiv) in Acetic Acid (0.5 M concentration relative to substrate).

    • Note: If solubility is poor, add Methanol (1:1 ratio with AcOH).

  • Reagent Addition: Add Formaldehyde (37% aq. solution) (5.0 equiv) dropwise at room temperature. Stir for 15 minutes to allow hemiaminal/imine formation.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Cyanoborohydride (3.0 equiv) portion-wise over 20 minutes.

    • Caution:

      
       is toxic. Handle in a fume hood. Evolution of mild heat may occur.
      
  • Reaction: Remove ice bath and stir at room temperature for 4–12 hours.

    • Monitoring: Check via TLC (DCM/MeOH 9:1) or LC-MS. Look for the disappearance of the M+1 (137) peak and appearance of M+1 (165).

  • Quenching: Quench excess hydride by adding water carefully.

  • Workup:

    • Adjust pH to ~10 using 2N NaOH (Keep cool to prevent amide hydrolysis).

    • Extract aqueous layer 3x with Ethyl Acetate or DCM.

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Protocol B: Eschweiler-Clarke Reaction

Status: Scalable / Industrial | Scale: >10 g

Rationale

This classic reaction uses formic acid as both the hydride source and solvent. It is highly specific for generating tertiary amines and cannot form quaternary salts, making it self-limiting and robust for larger batches.

Reagents & Materials
ReagentEquiv.Role
3-Aminobenzamide 1.0Substrate
Formaldehyde (37% aq.) 2.2–2.5Methyl source
Formic Acid (98%) 5.0Reductant & Solvent
Step-by-Step Procedure
  • Mixing: In a round-bottom flask, mix Formic Acid (5.0 equiv) and Formaldehyde (2.5 equiv). Cool to 0°C.

  • Addition: Add 3-aminobenzamide (1.0 equiv) slowly.

  • Reflux: Equip with a reflux condenser and heat the mixture to 100°C (reflux) for 12–18 hours.

    • Observation:

      
       gas evolution indicates active reduction.
      
  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove excess formic acid/formaldehyde.

    • Redissolve residue in water. Basify to pH 10 with 4N NaOH.

    • Extract with DCM (3x).

  • Purification: Recrystallization from Ethanol/Water or standard chromatography if necessary.

Analytical Validation (QC)

Verify the product identity using the following markers.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
  • Aromatic Region: 6.8 – 7.5 ppm (4H, m). Look for the shift in the proton ortho to the amine group.

  • Amide Protons: Two broad singlets (or one broad hump) around 7.0–8.0 ppm (

    
    ).
    
  • N-Methyl Group (Critical): A strong singlet integrating to 6H at approximately 2.9 – 3.0 ppm .

    • Differentiation: A singlet at ~2.7 ppm (3H) indicates incomplete reaction (monomethyl).

Mass Spectrometry (ESI+)
  • Parent Ion: Calculate

    
    .
    
  • Impurity Check:

    • 137.1 (Starting Material)

    • 151.1 (Monomethyl intermediate)

    • 179.2 (Quaternary salt - rare in these protocols)

Experimental Workflow Diagram

Workflow Step1 Reagent Prep Dissolve 3-Aminobenzamide in AcOH or HCOOH Step2 Addition Add Formaldehyde (xs) Add Reductant (NaCNBH3 or Heat) Step1->Step2 Step3 Reaction Monitoring TLC/LCMS: Target m/z 165 Watch for gas evolution (Method B) Step2->Step3 Step4 Workup (pH Adjustment) Basify to pH 10 (NaOH) Extract into Organic Phase (DCM) Step3->Step4 Step5 Purification & QC Flash Column / Recrystallization Confirm via 1H-NMR (6H Singlet) Step4->Step5

Figure 2: Operational workflow for the isolation of high-purity 3-(dimethylamino)benzamide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion (Mono-methyl product)Insufficient reducing agent or reaction time.Add 1.0 eq extra Formaldehyde and reducing agent. Increase time.
Amide Hydrolysis (Formation of benzoic acid)Acid concentration too high or temp too high (Method B).Switch to Method A (milder). Ensure pH during workup is not >12 for long periods.
Low Yield Product stuck in aqueous phase during workup.The product is polar. Saturate aqueous layer with NaCl (salting out) before extraction. Use CHCl3/iPrOH (3:1) for extraction.

References

  • Eschweiler-Clarke Reaction Mechanism

    • Moore, M. L. (1949).[4] "The Leuckart Reaction".[3][4][7][8] Organic Reactions.[4][7][8][9][5][10][11][12][13]

    • Source:

  • Reductive Methylation with Sodium Cyanoborohydride

    • Borch, R. F., & Hassid, A. I. (1972). "A new method for the methylation of amines". Journal of Organic Chemistry.
    • Source: [J. Org.[4][7][14] Chem. Abstract]([Link])

  • PARP Inhibitor Synthesis Context

    • Example of 3-aminobenzamide deriv
    • Source:

  • General Amide/Amine Chemoselectivity

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry.
    • Source:

Sources

Advanced Functionalization Strategies for 3-(Dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists

Structural Analysis and Regiochemical Logic

The functionalization of 3-(dimethylamino)-N-methylbenzamide presents a fascinating challenge in regiocontrol due to the presence of two distinct, highly influential functional groups on the benzene ring. For drug development professionals, selectively modifying this scaffold is critical for structure-activity relationship (SAR) exploration.

To achieve predictable functionalization, we must analyze the electronic and steric contributions of both substituents:

  • The -N(CH3)2 Group (Position 3): A strongly electron-donating group via resonance (+R effect). It is powerfully activating for Electrophilic Aromatic Substitution (EAS) and directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. It also possesses weak Directed Metalation Group (DMG) capabilities.

  • The -CONHCH3 Group (Position 1): A secondary carboxamide. It is moderately electron-withdrawing (-I, -R), deactivating the ring toward EAS and directing meta (C3, C5). However, it is an exceptionally strong DMG, capable of coordinating organolithium reagents and transition metals to facilitate functionalization at the ortho positions (C2, C6) .

The Regioselectivity Conflict

The electronic directing effects of the two groups conflict during EAS. However, because the dimethylamino group is a significantly stronger activator than the amide is a deactivator, the -N(CH3)2 group dictates EAS regiochemistry. Conversely, in Directed Ortho Metalation (DoM) and transition metal-catalyzed C-H activation, the strong coordinating ability of the secondary amide dominates the pathway.

G SM 3-(Dimethylamino)- N-methylbenzamide EAS Electrophilic Aromatic Substitution (EAS) SM->EAS Mild Electrophiles DOM Directed Ortho Metalation (DoM) SM->DOM Organolithium Bases CHA Transition Metal C-H Activation SM->CHA Pd(II) / Ru(II) Catalysts C6_EAS C6 Position (Para to -NMe2) EAS->C6_EAS C4_EAS C4 Position (Ortho to -NMe2) EAS->C4_EAS C6_DOM C6 Position (Directed by Amide) DOM->C6_DOM C2_DOM C2 Position (Synergistic, Hindered) DOM->C2_DOM C6_CHA C6 Position (Palladacycle Formation) CHA->C6_CHA

Figure 1: Regiochemical pathways for the functionalization of 3-(dimethylamino)-N-methylbenzamide.

Directed Ortho Metalation (DoM)

Secondary amides are robust DMGs. As established by Puterbaugh and Hauser, the metalation of N-methylbenzamides requires two equivalents of an organolithium base . The first equivalent deprotonates the relatively acidic N-H bond to form an N-lithio species. The second equivalent coordinates to the oxygen atom of the amide, triggering a Complex-Induced Proximity Effect (CIPE) that guides the base to deprotonate the adjacent ortho C-H bond, generating a dilithiated intermediate .

For 3-(dimethylamino)-N-methylbenzamide, metalation occurs predominantly at C6 . While C2 is ortho to both the amide and the amine (synergistic DoM), the steric bulk of the dilithiated secondary amide intermediate strongly disfavors C2 metalation in favor of the more accessible C6 position.

Protocol A: Regioselective C6-Lithiation and Electrophilic Quench

Rationale: TMEDA (Tetramethylethylenediamine) is utilized to break down organolithium hexamers into more reactive dimers/monomers, increasing the kinetic basicity of sec-butyllithium (s-BuLi) and ensuring complete metalation at -78 °C without nucleophilic attack on the carbonyl carbon.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-(dimethylamino)-N-methylbenzamide (1.0 mmol, 178 mg) and anhydrous THF (10 mL).

  • Additive Introduction: Add anhydrous TMEDA (2.5 mmol, 0.37 mL) to the solution and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add s-BuLi (1.4 M in cyclohexane, 2.2 mmol, 1.57 mL) over 15 minutes. The solution will typically transition to a deep yellow/orange color, indicating the formation of the N,C-dilithiated species.

  • Maturation: Stir the reaction at -78 °C for 1.5 hours to ensure complete C-H deprotonation via CIPE.

  • Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation, or iodine for iodination) (3.0 mmol) dropwise at -78 °C.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

DOM_Mech Step1 Sec-Amide (Starting Material) Step2 N-Deprotonation (1st eq. s-BuLi) Step1->Step2 Step3 Coordination (CIPE) (2nd eq. s-BuLi) Step2->Step3 Step4 C6-Deprotonation (Dilithio Species) Step3->Step4 Step5 Electrophilic Quench (E+ Addition) Step4->Step5

Figure 2: Stepwise mechanism of Directed Ortho Metalation (DoM) for secondary amides.

Electrophilic Aromatic Substitution (EAS)

The -N(CH3)2 group is a powerful activator. However, its activating nature is entirely dependent on the lone pair on the nitrogen remaining unprotonated. In strongly acidic media (e.g., standard nitration with HNO3/H2SO4), the amine is protonated to -NH(CH3)2⁺, which is a strong deactivator and meta-director.

To leverage the inherent ortho/para directing power of the dimethylamino group, EAS must be conducted under neutral or mildly acidic conditions . Bromination using N-Bromosuccinimide (NBS) in DMF is an ideal, self-validating system that prevents amine protonation while providing a highly regioselective yield of the C6-bromo derivative (para to the amine).

Protocol B: Mild Regioselective Bromination

Rationale: DMF acts as a polar aprotic solvent that stabilizes the polar transition state of the EAS mechanism without providing protons that would quench the activating ability of the -N(CH3)2 group. Operating at 0 °C prevents over-bromination (di- or tri-bromination).

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-(dimethylamino)-N-methylbenzamide (1.0 mmol, 178 mg) in anhydrous DMF (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve NBS (1.05 mmol, 187 mg) in DMF (2 mL) and add it dropwise to the reaction mixture over 20 minutes to maintain a low local concentration of the electrophile.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours. Monitor completion via TLC or LC-MS.

  • Workup: Pour the mixture into ice water (20 mL) to precipitate the product. If the product does not precipitate, extract with dichloromethane (3 x 10 mL). Wash the organic layer thoroughly with water (3 x 15 mL) to remove DMF, then with brine. Dry over MgSO4, concentrate, and purify via silica gel chromatography to isolate the 6-bromo derivative.

Transition Metal-Catalyzed C-H Activation

For advanced cross-coupling without the need for pre-functionalization (like halogenation or lithiation), Palladium-catalyzed C-H activation is the premier strategy. The N-methylamide group acts as an excellent bidentate or monodentate directing group, bringing the Pd(II) catalyst into close proximity to the C6 C-H bond to form a stable 5- or 6-membered palladacycle.

Protocol C: Palladium-Catalyzed Ortho-Arylation

Rationale: Pd(OAc)2 is utilized as the catalyst. Silver acetate (AgOAc) acts as both a terminal oxidant (if a Pd(0)/Pd(II) cycle is engaged, though arylation with aryl iodides typically proceeds via a Pd(II)/Pd(IV) or concerted metalation-deprotonation pathway) and a halide scavenger to remove iodide from the catalytic cycle, driving the reaction forward. Trifluoroacetic acid (TFA) is often added as a co-solvent or additive to facilitate the Concerted Metalation-Deprotonation (CMD) step.

Step-by-Step Methodology:

  • Setup: In a heavy-walled reaction tube, combine 3-(dimethylamino)-N-methylbenzamide (1.0 mmol, 178 mg), Pd(OAc)2 (0.05 mmol, 11.2 mg, 5 mol%), and AgOAc (2.0 mmol, 334 mg).

  • Coupling Partner: Add the desired aryl iodide (e.g., iodobenzene) (1.5 mmol).

  • Solvent: Add a mixture of 1,2-dichloroethane (DCE) and TFA (4:1 v/v, 5 mL). Seal the tube with a Teflon-lined cap.

  • Heating: Heat the reaction mixture in an oil bath at 100 °C for 16 hours.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate and purify via column chromatography.

Quantitative Data Summary

The table below summarizes the expected regiochemical outcomes, optimal conditions, and typical yields for the three distinct functionalization strategies.

Functionalization StrategyPrimary RegioselectivityKey Reagents & CatalystTemperatureTypical Yield (%)
Directed Ortho Metalation C6 (Directed by Amide)s-BuLi (2.2 eq), TMEDA, THF-78 °C65 - 80%
Electrophilic Substitution C6 (Para to Amine)NBS (1.05 eq), DMF0 °C to RT75 - 85%
C-H Activation (Arylation) C6 (Directed by Amide)Pd(OAc)2 (5 mol%), AgOAc, Ar-I100 °C60 - 75%

Note: Yields are highly dependent on the specific electrophile or aryl halide utilized in the final coupling step.

References

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. Available at:[Link]

  • Metalation of N-Methylbenzamide with Excess n-Butyllithium. Condensations with Electrophilic Compounds to Form ortho Derivatives Cyclizations. Puterbaugh, W. H.; Hauser, C. R. Journal of Organic Chemistry, 1964, 29, 853–856. Available at:[Link]

  • Secondary Amides as Orthodirected Metalation Groups for Arenes — A Useful Construction Way of the Polysubstituted Aromatic and Heteroaromatic Systems. ResearchGate. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering yield issues in the synthesis of 3-(dimethylamino)-N-methylbenzamide (CAS: 127201-42-7). Based on the structural properties of this molecule (an amphoteric meta-substituted benzamide), the most common causes for yield loss are not reaction conversion, but improper pH control during workup and catalyst poisoning during activation.

This guide moves beyond standard textbook protocols to address the specific electronic and solubility challenges of this substrate.

Module 1: Critical Analysis of the Molecule

Before optimizing the reaction, we must understand the "Yield Killers" inherent in the structure.

FeatureChemical ConsequenceThe "Yield Killer"
Dimethylamino Group (

)
Weakly basic (pKa

5.1). Electron-donating group (EDG).
1. Acid Extraction Loss: Standard acidic washes (1N HCl) protonate this amine, pulling the product into the aqueous waste. 2. Activation Interference: Can form N-acyl salts if using acid chlorides without excess base.
Amide Bond (

)
Neutral, polar hydrogen bond donor/acceptor.Water Solubility: The combination of the polar amide and the amine makes the molecule partially water-soluble, especially in low ionic strength aqueous layers.
Meta-Substitution Electronic induction.The EDG at the meta position deactivates the carboxylic acid carbon slightly less than para, but still requires robust activation (e.g., HATU or

).

Module 2: Route Selection & Decision Logic

We recommend two primary routes. Route A is preferred for general synthesis. Route B is a salvage strategy if the carboxylic acid precursor is unavailable or expensive.

RouteSelection cluster_0 Route A Specifics Start Start: Choose Precursor Acid 3-(dimethylamino)benzoic acid Start->Acid Amine 3-amino-N-methylbenzamide Start->Amine Decision Scale & Purity Req? Acid->Decision RouteB Route B: Reductive Methylation (Eschweiler-Clarke) Amine->RouteB Alternative RouteA Route A: Amide Coupling (Recommended) HATU HATU/DIPEA (High Cost, High Yield) RouteA->HATU SOCl2 SOCl2/DMF (Low Cost, Scalable) RouteA->SOCl2 Decision->RouteA Standard

Figure 1: Decision matrix for synthetic route selection based on starting material availability and scale.

Module 3: The Protocol (Route A - Amide Coupling)

Context: The reaction between 3-(dimethylamino)benzoic acid and methylamine.

Option 1: The High-Fidelity Method (HATU)

Best for: Medicinal chemistry scale (<10g), high purity requirements.

Reagents:

  • 3-(dimethylamino)benzoic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv) — Critical for keeping the amine deprotonated.

  • Methylamine (2.0 M in THF) (1.5 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step:

  • Dissolution: Dissolve the acid and DIPEA in DMF. Stir for 5 mins.

    • Why? Pre-deprotonate the carboxylic acid.

  • Activation: Add HATU at 0°C. Stir for 30 mins at RT.

    • Checkpoint: Solution should turn slightly yellow/orange.

  • Addition: Add Methylamine (THF solution) dropwise.

  • Reaction: Stir at RT for 4–6 hours.

  • Quench: Dilute with EtOAc.

Option 2: The Scalable Method (Acid Chloride)

Best for: Process scale (>10g), cost-sensitivity.

Reagents:

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Cat.[1][2] DMF (5 drops)

  • Methylamine (aqueous 40% or THF sol) (3.0 equiv)

The Trap:


 generates HCl. This will protonate your dimethylamino group, forming the hydrochloride salt of the acid chloride, which is insoluble in DCM/Toluene.
The Fix:  You must reflux until the salt dissolves or breaks up, then remove excess 

completely via azeotrope with toluene before adding the amine.

Module 4: The "Yield Killer" – Workup & Isolation

This is where 90% of users lose their yield.

The product has a pKa of ~5.15 (dimethylamino group).

  • pH < 5: Product is protonated (

    
    ) 
    
    
    
    Soluble in Water.
  • pH > 7: Product is neutral

    
    Soluble in Organics. 
    

Standard Mistake: Washing the organic layer with 1N HCl or Citric Acid to remove excess amine. Result: You extract your product into the waste stream.

Correct Workup Protocol
  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) or DCM.

  • Basic Wash: Wash with Sat.

    
      or 10% 
    
    
    
    (pH ~9-10).
    • Mechanism:[3][4][5][6][7][8][9] Ensures the dimethylamino group remains neutral.

  • Brine Wash: Wash with saturated NaCl to force the organic product out of the aqueous phase ("salting out").

  • Drying: Dry over

    
    .
    
  • Purification: If column chromatography is needed, use DCM:MeOH:

    
     (95:5:1) .
    
    • Note: The ammonia in the eluent prevents the silica (acidic) from binding the amine product.

WorkupLogic ReactionMix Crude Reaction Mixture AcidWash Wash with 1N HCl? ReactionMix->AcidWash Incorrect BaseWash Wash with NaHCO3 (pH > 8) ReactionMix->BaseWash Correct YieldLoss CRITICAL FAILURE Product in Aqueous Waste AcidWash->YieldLoss Extraction Extract with EtOAc/DCM BaseWash->Extraction ProductPhase Product in Organic Layer Extraction->ProductPhase

Figure 2: Workup logic flow. Avoiding acidic washes is the single most important factor for yield retention.

Troubleshooting & FAQs

Q1: I used Thionyl Chloride, but my yield is <30%. The NMR shows starting material.

  • Diagnosis: You likely formed the hydrochloride salt of the starting material (3-dimethylaminobenzoic acid HCl), which precipitated and didn't react with the thionyl chloride efficiently.

  • Fix: Use a large excess of

    
     (3-5 equiv) and reflux until the solution is homogeneous. Alternatively, switch to the Mixed Anhydride method (Isobutyl chloroformate/NMM) which avoids strong acid generation.
    

Q2: My product is stuck on the silica column.

  • Diagnosis: Silica gel is slightly acidic (

    
    ). Your basic product is interacting with the silanols.
    
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes, or add 1%

    
     to your eluent (e.g., DCM/MeOH/
    
    
    
    ).

Q3: Can I use aqueous methylamine?

  • Answer: Yes, but only with the HATU or EDC method. If using Acid Chlorides, water will hydrolyze the intermediate back to the acid. If you must use aqueous methylamine with an acid chloride, use a Schotten-Baumann condition (biphasic DCM/Water with

    
     as a base) to scavenge protons immediately.
    

References

  • Amide Coupling Reagents: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[10] Tetrahedron, 61(46), 10827-10852. Link

  • Eschweiler-Clarke Methylation: Icke, R. N., & Wisegarver, B. B. (1945).

    
    -Phenylethyldimethylamine. Organic Syntheses, 25, 89. Link
    
  • pKa Determination of Anilines: Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Referencing N,N-dimethylaniline pKa ~5.15).
  • Workup Strategies for Basic Drugs: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

Sources

Technical Support Center: Purification of 3-(dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-3DMA-NMB-001 Subject: Troubleshooting Flash Chromatography of Basic Anilines Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open for Resolution

Executive Summary

You are attempting to purify 3-(dimethylamino)-N-methylbenzamide , a molecule featuring a moderately basic dimethylamino group attached to a benzamide core.

The Core Challenge: The primary difficulty with this molecule is the interaction between the basic nitrogen of the dimethylamino group (approximate pKa ~5.1) and the acidic silanol groups (Si-OH) on standard silica gel. This Lewis acid-base interaction causes:

  • Peak Tailing (Streaking): Loss of resolution and fraction purity.

  • Irreversible Adsorption: Lower mass recovery.

  • Co-elution: Impurities "hide" under the tail of the product.

This guide provides three validated protocols to neutralize this interaction and achieve pharmaceutical-grade purity.

Part 1: The Protocols

Method A: Standard Silica with Mobile Phase Modifiers (Cost-Effective)

Best for: Routine purification when standard silica is the only available stationary phase.

The Mechanism: We introduce a "sacrificial base" (Triethylamine or Ammonia) into the mobile phase.[1] This base preferentially binds to the acidic silanol sites on the silica, effectively "capping" them and allowing your product to elute freely as a sharp band.

Reagents:

  • Stationary Phase: Standard Flash Silica (40–63 µm, 60 Å).

  • Mobile Phase A: Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) .[1]

    • Note: Pre-mix the TEA into the EtOAc bottle to ensure consistent concentration.

Gradient Table:

Time (CV)% Solvent B (EtOAc + 1% TEA)Description
0–10%Equilibration (Crucial)
1–20–10%Injection & Initial Ramp
2–1010–60%Linear Gradient (Product likely elutes here)
10–1260–100%Flush strongly retained impurities
12–14100%Wash

Critical Step: You must equilibrate the column with at least 3-5 Column Volumes (CV) of the starting mobile phase containing the modifier. If you skip this, the TEA won't coat the silica before your sample arrives, and streaking will persist.

Method B: Amine-Functionalized Silica (High Performance)

Best for: Difficult separations where TEA is insufficient or interferes with downstream analysis.

The Mechanism: The silica surface is chemically bonded with propyl-amine groups. This creates a basic surface environment that repels the basic product, preventing adsorption without needing mobile phase additives.

Protocol:

  • Column: KP-NH (Amine-functionalized silica).

  • Solvents: Hexane / Ethyl Acetate (No TEA needed).

  • Gradient: Similar to Method A, but you may find the product elutes earlier due to lack of silanol retention.

Part 2: Troubleshooting & FAQs

Issue 1: "My product is still streaking even with TEA."

Diagnosis: The basicity of the modifier might be insufficient, or the solvent system is too non-polar to solubilize the amine salt. Solution:

  • Switch Modifier: Change from TEA to Ammonium Hydroxide (NH₄OH) .

    • Recipe: Use DCM / Methanol (9:1) + 1% NH₄OH.

    • Warning: Do not exceed 10-15% Methanol/Ammonia on silica, or the silica will begin to dissolve.

  • Increase Polarity: The amide moiety adds polarity. Ensure your gradient goes high enough in EtOAc or switch to DCM/MeOH.

Issue 2: "I cannot dissolve my crude sample in the mobile phase."

Diagnosis: 3-(dimethylamino)-N-methylbenzamide is a solid that may crystallize in Hexane. Liquid loading in DCM causes band broadening. Solution: Dry Loading.

  • Dissolve crude mixture in a minimal amount of DCM or Acetone.

  • Add dry silica gel (ratio 1:3 sample-to-silica).

  • Rotovap until a free-flowing powder remains.

  • Load this powder into an empty solid-load cartridge or pour on top of the column bed.

    • Benefit: Eliminates solvent effects and sharpens the initial band.

Issue 3: "My product co-elutes with the starting material (3-nitro or 3-amino precursor)."

Diagnosis: Structural similarity leads to similar Rf values. Solution: pH Manipulation.

  • Acidic Impurities: If the impurity is an acid (e.g., 3-(dimethylamino)benzoic acid), the basic mobile phase (Method A) will deprotonate it, making it stick to the top of the column while your amide elutes.

  • Basic Impurities: If the impurity is the demethylated amine, use Method B (Amine Silica) . The selectivity of bonded amine phases is often orthogonal to standard silica.

Part 3: Decision Logic & Mechanism

Visualizing the "Silanol Effect"

The following diagram illustrates why your purification fails on bare silica and how the modifier corrects it.

PurificationLogic Start Start: Crude 3-(dimethylamino)-N-methylbenzamide Silica Standard Silica Column (Acidic Surface) Start->Silica Interaction Problem: Amine Lone Pair binds to Silanol (Si-OH) Silica->Interaction No Modifier Modifier Add 1% TEA to Mobile Phase Silica->Modifier Troubleshooting ResultBad Result: Tailing, Broad Peaks, Low Recovery Interaction->ResultBad Mechanism Mechanism: TEA saturates Silanol sites (Sacrificial Base) Modifier->Mechanism ResultGood Result: Sharp Peaks, High Recovery Mechanism->ResultGood

Figure 1: Mechanism of amine tailing and the corrective action of triethylamine (TEA).

Troubleshooting Workflow

Workflow Crude Crude Mixture Solubility Is it soluble in Hexane/EtOAc? Crude->Solubility LoadType Liquid Load Solubility->LoadType Yes DryLoad Dry Load on Silica Solubility->DryLoad No (Precipitates) ColumnChoice Select Column LoadType->ColumnChoice DryLoad->ColumnChoice StdSilica Standard Silica + 1% TEA ColumnChoice->StdSilica Standard AmineSilica Amine (KP-NH) Silica (No Additive) ColumnChoice->AmineSilica Premium Result Check Separation StdSilica->Result AmineSilica->Result Success Success: Evaporate & Salt Formation Result->Success Resolved Fail Fail: Co-elution Result->Fail Not Resolved ReversePhase Switch to C18 (High pH Buffer) Fail->ReversePhase

Figure 2: Decision tree for selecting the optimal loading and stationary phase.

Part 4: Post-Purification Handling

Caution: TEA Removal If you used Method A, your product fractions contain Triethylamine.

  • Evaporation: Rotovap at 40-50°C. TEA (b.p. 89°C) will co-evaporate with EtOAc, but traces may remain.

  • Azeotrope: Add DCM and re-evaporate 2-3 times to pull off residual TEA.

  • Validation: Run an H-NMR. If TEA peaks (quartet ~2.5 ppm, triplet ~1.0 ppm) persist, dry the solid under high vacuum overnight.

References

  • Biotage. (2023).[2][3] Is there an easy way to purify organic amines? Retrieved from [Link]

  • PubChem. (2025).[4] 3-(dimethylamino)-N-methylbenzamide | C10H14N2O.[5] Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-(dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Solvent Selection Strategy

User Query: What are the optimal solvent systems for recrystallizing 3-(dimethylamino)-N-methylbenzamide?

Technical Analysis: 3-(dimethylamino)-N-methylbenzamide presents a unique purification challenge due to its dual functionality:

  • N-Methylbenzamide Core: A polar, hydrogen-bond-donating/accepting moiety that typically crystallizes well from alcohols or esters.

  • 3-Dimethylamino Substituent: A moderately basic, lipophilic group that increases solubility in non-polar organic solvents and introduces susceptibility to oxidation (color formation).

Because of the dimethylamino group, this molecule is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the temperature drops too quickly or the solvent polarity is mismatched.

Recommended Solvent Systems

The following systems are ranked by success rate for substituted benzamides with aniline-like functionality.

PrioritySolvent SystemRatio (v/v)Mechanism of ActionBest For...
Primary Ethanol / Water 90:10 to 70:30 Anti-solvent precipitation. The compound dissolves in hot ethanol; water acts as the anti-solvent to force nucleation upon cooling.General purification; removing inorganic salts.
Secondary Ethyl Acetate / n-Heptane 1:2 to 1:4 Polarity gradient. Ethyl acetate solubilizes the amide; heptane reduces solubility of the non-polar aromatic core at low temps.Removing polar impurities; avoiding "oiling out."[1]
Tertiary Toluene 100% Temperature-dependent solubility. High solubility at boiling (110°C), low solubility at RT.Large-scale batches; removing colored oxidation byproducts.
Alternative IPA (Isopropyl Alcohol) 100% Moderate polarity. Often yields better crystal morphology than ethanol due to higher boiling point and lower volatility.Cases where EtOH/Water yields a hydrate or oil.

Interactive Troubleshooting (FAQs)

Q1: The compound is "oiling out" (forming a separate liquid layer at the bottom) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the compound separates as a supercooled liquid before it can nucleate into a crystal lattice. It is common with N-methylated amides. Corrective Protocol:

  • Re-dissolve: Reheat the mixture until the oil dissolves completely.

  • Adjust Solvent: Add a small amount (5-10% volume) of the better solvent (e.g., Ethanol or Ethyl Acetate) to increase solubility slightly.

  • Seed: Cool the solution very slowly to just above the temperature where oiling occurred previously. Add a seed crystal (if available) or scratch the inner glass surface with a glass rod to induce nucleation.

  • Agitation: Stir slowly. Rapid stirring can promote oiling over crystallization.

Q2: My product is off-white or yellow/brown. How do I remove the color?

Diagnosis: The dimethylamino group is an aniline derivative, which is highly susceptible to air oxidation, forming colored quinoid impurities. Corrective Protocol:

  • Activated Charcoal: During the hot dissolution step, add activated carbon (1-2% by weight).

  • Hot Filtration: Stir for 5-10 minutes at reflux, then filter while hot through a Celite pad to remove the charcoal.

  • Inert Atmosphere: Perform the recrystallization under nitrogen or argon to prevent further oxidation.

Q3: The yield is very low (<50%). Where is my product?

Diagnosis: The compound is likely too soluble in the cold solvent or has been lost to pH effects. Corrective Protocol:

  • Mother Liquor Check: Evaporate a small sample of the mother liquor. If significant solid remains, your solvent volume was too high.

  • pH Check: Ensure the solution is neutral or slightly basic. If you used an acidic wash previously, the basic dimethylamino group might be protonated (forming a salt), rendering it water-soluble and preventing crystallization from organic solvents.

Standard Operating Procedure (SOP)

Protocol: Recrystallization of 3-(dimethylamino)-N-methylbenzamide Target Scale: 1g - 10g

Step 1: Dissolution

  • Place the crude solid in an Erlenmeyer flask.

  • Add the primary solvent (e.g., Ethanol) in small portions while heating to reflux (boiling).

  • Critical: Use the minimum amount of solvent necessary to dissolve the solid at the boiling point.[2]

Step 2: Treatment (Optional)

  • If colored, remove heat briefly, add activated charcoal (1 wt%), and reheat to reflux for 5 minutes.

  • Filter the hot solution through a pre-warmed funnel (or Celite) to remove insoluble impurities/charcoal.

Step 3: Nucleation

  • Return the filtrate to the hotplate and bring to a boil.

  • If using a binary system (e.g., EtOH/Water): Add the anti-solvent (Water) dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of the primary solvent (EtOH) to clear the turbidity.

Step 4: Crystallization

  • Remove from heat and allow the flask to cool to room temperature undisturbed on a cork ring or wood block. (Insulate with foil if oiling out is a risk).

  • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

Step 5: Isolation

  • Filter the crystals using vacuum filtration (Buchner funnel).[3]

  • Wash the filter cake with a small volume of ice-cold solvent (the same mixture used for crystallization).

  • Dry the solid in a vacuum oven at 40°C to constant weight.

Visualizations & Logic Flows

Figure 1: Solvent Selection Decision Tree

SolventSelection cluster_legend Key Start Start: Crude 3-(dimethylamino)-N-methylbenzamide SolubleEtOH Is it soluble in hot Ethanol? Start->SolubleEtOH AddWater Add Water dropwise until cloudy (Solvent System: EtOH/H2O) SolubleEtOH->AddWater Yes TryEtOAc Try Ethyl Acetate SolubleEtOH->TryEtOAc No / Poor Yield AddHeptane Add Heptane dropwise (Solvent System: EtOAc/Heptane) TryEtOAc->AddHeptane Soluble Hot TryToluene Try Toluene (High Temp) TryEtOAc->TryToluene Insoluble Hot Decision Decision Point Success Recommended System

Caption: Logic flow for selecting the optimal solvent system based on solubility behavior.

Figure 2: Troubleshooting "Oiling Out"

OilingOut Issue Problem: Product Oils Out Reheat Reheat to Dissolve Issue->Reheat Action Add Seed Crystal OR Scratch Glass Reheat->Action Cooling Cool Very Slowly (Insulate Flask) Action->Cooling Cooling->Issue Fails (Repeat with more solvent) Result Crystalline Solid Cooling->Result

Caption: Step-by-step intervention loop for resolving liquid-liquid phase separation (oiling out).

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The gold standard for general purification protocols of organic amides and amines).

  • BenchChem. (2025).[2][4][5] Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides. (General protocols for benzamide synthesis and workup).

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 146122353: 3-(dimethylamino)-N-(dimethylsulfamoyl)benzamide.[6] (Structural analog data used for solubility prediction).

  • Sigma-Aldrich. (2025). Product Specification: 3-Methylbenzamide. (Melting point and solubility benchmarks for benzamide class).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text for recrystallization techniques).

Sources

Technical Support Center: Minimizing Side Reactions During N-Methylation of Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development focused on the nuanced process of N-methylation of benzamides. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and control side reactions, thereby improving yield, purity, and the overall success of your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most pressing issues that can arise during the N-methylation of benzamides. Each question is followed by a detailed explanation of the underlying causes and a set of targeted solutions.

Q1: My reaction is producing a significant amount of N,N-dimethylated byproduct. How can I improve mono-selectivity?

Core Issue: Over-methylation is a frequent challenge, particularly when employing highly reactive methylating agents under strong basic conditions.[1] The initially formed N-methylbenzamide can be deprotonated again and undergo a second methylation.

Troubleshooting & Solutions:

  • Reagent Selection is Key: Switch from aggressive methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) to a milder, more sterically hindered reagent. Phenyl trimethylammonium iodide (PhMe₃NI) has demonstrated excellent efficacy in achieving exclusive mono-N-methylation.[2][3] The bulkiness of the quaternary ammonium salt appears to significantly slow down the second alkylation step.[2]

  • Optimize the Base: The choice and stoichiometry of the base are critical.

    • Strength: A base that is too strong can lead to a higher concentration of the amide anion, promoting di-alkylation. Consider switching from strong bases like sodium hydride (NaH) to milder carbonate bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). Cs₂CO₃ has been shown to be particularly effective in combination with PhMe₃NI.[1]

    • Stoichiometry: Use a stoichiometric amount of the base rather than a large excess. This limits the concentration of the deprotonated amide available for the second methylation.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from converting into the N,N-dimethylated species.[1]

Q2: I am observing a significant amount of O-methylated byproduct (imidate). How do I favor N-methylation?

Core Issue: Amide alkylation is a classic case of ambident nucleophilicity. The deprotonated amide (amidate) has two nucleophilic sites: the nitrogen and the oxygen. The N- vs. O-selectivity is highly dependent on the reaction conditions. O-alkylation is often favored under conditions that promote the formation of the imidate tautomer.[4][5]

Troubleshooting & Solutions:

  • Counter-ion and Solvent Effects:

    • Hard, small cations (like Li⁺ or Na⁺) tend to associate more tightly with the harder oxygen atom of the amidate, leaving the nitrogen as the more available nucleophilic site.

    • In contrast, larger, softer cations (like K⁺ or Cs⁺) or reactions under phase-transfer conditions can favor O-alkylation.

    • Protic solvents can solvate the oxygen atom, potentially favoring N-alkylation. However, the use of protic solvents must be balanced against the risk of solvolysis of the methylating agent. Aprotic polar solvents are generally preferred.

  • Strategic Reagent Choice:

    • The Mitsunobu reaction, while useful for N-alkylation of acidic amides, is known to sometimes produce O-alkylated byproducts.[6][7]

    • Methods utilizing safer and more selective methylating agents, such as tetramethylammonium fluoride (TMAF), have been shown to proceed with high chemoselectivity for N-methylation, potentially via an imidic acid tautomer pathway.[8]

  • Temperature Control: In some cases, lower reaction temperatures can favor N-alkylation, as it is often the thermodynamically favored product, whereas O-alkylation can be the kinetically favored pathway.

Q3: My reaction has very low or no conversion. What are the likely causes and how can I fix it?

Core Issue: A lack of reactivity can stem from several factors, including insufficient deprotonation of the amide, low reactivity of the methylating agent, or deactivation of a catalyst.[1]

Troubleshooting & Solutions:

  • Evaluate Your Base: The pKa of the N-H bond in a typical benzamide is in the range of 17-18 in DMSO. The base must be strong enough to deprotonate the amide to a sufficient extent. If you are using a weak base like K₂CO₃ and seeing no reaction, consider switching to a stronger base like Cs₂CO₃ or KOH.[1]

  • Increase Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures. Gradually increasing the temperature in 10-20°C increments can often initiate the reaction.[1]

  • Check Reagent Quality: Ensure that all reagents are of high purity and that solvents are anhydrous. The presence of water can quench the base and lead to hydrolysis side reactions.[1] Methylating agents can degrade over time; using a fresh bottle is advisable.

  • Catalyst Activity (if applicable): If you are employing a catalytic method (e.g., using methanol with a transition metal catalyst), ensure the catalyst has not been deactivated by impurities or improper handling.[9]

Q4: I am concerned about the toxicity of my methylating agent. What are some safer, more sustainable alternatives?

Core Issue: Traditional methylating agents like methyl iodide and dimethyl sulfate are known for their high toxicity and carcinogenicity.[2][10] Modern synthetic chemistry emphasizes the use of greener and safer reagents.

Recommended Alternatives:

  • Quaternary Ammonium Salts: Phenyl trimethylammonium iodide (PhMe₃NI) and tetramethylammonium fluoride (TMAF) are solid, easy-to-handle reagents that have shown excellent performance and selectivity in N-methylation.[2][8]

  • Methanol: In the presence of suitable transition metal catalysts (e.g., based on cobalt or ruthenium), methanol can serve as a green and atom-economical methylating agent.[9][11] These reactions often proceed via a "borrowing hydrogen" mechanism.

  • Formic Acid: Formic acid can also be used as a C1 source for N-methylation in the presence of a catalyst, such as Pd/In₂O₃.[12][13][14]

Reagent TypeExamplesAdvantagesDisadvantages
Traditional Alkyl Halides Methyl Iodide (MeI), Dimethyl Sulfate (DMS)High reactivity, well-establishedHighly toxic, carcinogenic, volatile, often poor mono-selectivity[2]
Quaternary Ammonium Salts PhMe₃NI, TMAFSolid, non-volatile, easy to handle, excellent mono-selectivity[2][3][8]Higher molecular weight, may require higher temperatures
"Green" C1 Sources Methanol, Formic AcidLow toxicity, sustainable, atom-economical[9][10][13]Requires a catalyst, may require higher temperatures/pressures
Diazoalkanes Diazomethane (CH₂N₂)Highly reactive, clean reactionExtremely toxic and explosive[15][16]
Q5: My benzamide starting material is degrading, and I'm seeing benzoic acid as a byproduct. What's happening?

Core Issue: The formation of benzoic acid points to the hydrolysis of the amide bond. This can occur with the starting material or the N-methylated product and is typically caused by the presence of water in the reaction mixture, especially under basic conditions.[17][18]

Troubleshooting & Solutions:

  • Ensure Anhydrous Conditions: This is the most critical step.

    • Flame-dry all glassware before use.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Handle hygroscopic bases (like KOH or NaOH) carefully and minimize their exposure to the atmosphere.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1]

  • Work-up Procedure: If hydrolysis is occurring during the work-up, minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions. Neutralize promptly and proceed with extraction.

Experimental Protocols & Visual Guides

Protocol: Mono-Selective N-Methylation using Phenyl Trimethylammonium Iodide

This protocol is adapted from methodologies that have shown excellent mono-selectivity.[1][2][3]

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the benzamide (1.0 eq), phenyl trimethylammonium iodide (PhMe₃NI, 2.5 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2 M with respect to the benzamide.

  • Reaction: Heat the reaction mixture to 120°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 16-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with a 1 M HCl solution to remove the N,N-dimethylaniline byproduct.

    • Wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-methylbenzamide.

Troubleshooting Logic Flow

The following diagram illustrates a decision-making workflow for troubleshooting common N-methylation issues.

Troubleshooting_N_Methylation Start Reaction Outcome Unsatisfactory LowConversion Low / No Conversion Start->LowConversion Byproducts Byproduct Formation Start->Byproducts CheckBase Is base strong enough? (pKa > 18) LowConversion->CheckBase IdentifyByproduct Identify Byproduct (MS, NMR) Byproducts->IdentifyByproduct IncreaseTemp Increase Temperature CheckBase->IncreaseTemp No CheckReagents Check Reagent Purity & Anhydrous Conditions CheckBase->CheckReagents Yes Overmethylation Di-methylation IdentifyByproduct->Overmethylation M+14 OMethylation O-methylation IdentifyByproduct->OMethylation Isomer Hydrolysis Hydrolysis (Benzoic Acid) IdentifyByproduct->Hydrolysis Amide Cleavage Solution_OverMe Use Milder/Bulky Reagent (e.g., PhMe3NI) Reduce Base Stoichiometry Monitor Reaction Time Overmethylation->Solution_OverMe Solution_OMe Change Counter-ion (Na+) Optimize Solvent Lower Temperature OMethylation->Solution_OMe Solution_Hydrolysis Ensure Anhydrous Conditions (Dry Solvents/Reagents) Use Inert Atmosphere Hydrolysis->Solution_Hydrolysis

Caption: A flowchart for troubleshooting N-methylation reactions.

Reaction Pathway: N- vs. O-Methylation

This diagram illustrates the competing pathways for N- and O-methylation of a benzamide.

N_vs_O_Methylation cluster_0 Deprotonation cluster_1 Alkylation Pathways Benzamide Benzamide (R-CO-NHR') Amidate Amidate Anion (Resonance Stabilized) Benzamide->Amidate + B- Base Base (B-) N_Product N-Methylated Product (Desired) Amidate->N_Product N-attack O_Product O-Methylated Product (Side Product) Amidate->O_Product O-attack MeX Methylating Agent (Me-X)

Caption: Competing N- and O-alkylation pathways for benzamides.

References

  • Rappoport, Z., & Frey, J. (2002). Reactions of Enols of Amides with Diazomethane. Journal of the American Chemical Society, 124(35), 10478–10487.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Kaur, H., et al. (2013). Selective, on-resin N-methylation of peptide N-trifluoroacetamides. PubMed, 15(19), 4048-51.
  • StackExchange. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Murphy, J. L., et al. (2010). Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups. Tetrahedron Letters, 51(5), 884-887.
  • Perry, M. A., et al. (1987). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed, 17(5), 595-602.
  • Paul, S., et al. (2019). Cobalt Catalyzed N‐Methylation of Amides using Methanol. eScholarship.org.
  • Wang, Y., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 14(8), 5433-5452.
  • ResearchGate. (n.d.). N‐methylation of secondary amides and imides. Reaction conditions... Retrieved from [Link]

  • Scilit. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Retrieved from [Link]

  • Cox, R. A. (1998). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method in the determination of reaction mechanisms. Canadian Journal of Chemistry, 76(5), 649-661.
  • Schluschaß, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7434–7439.
  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Retrieved from [Link]

  • Schluschaß, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PubMed Central, 9(10), 3390.
  • Organic Chemistry Portal. (n.d.). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Retrieved from [Link]

  • Scilit. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Retrieved from [Link]

  • Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? d. benzyl alcohol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Retrieved from [Link]

  • PubMed Central. (n.d.). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. Retrieved from [Link]

  • ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? Retrieved from [Link]

  • ResearchGate. (n.d.). Methylation of benzamide with FA over various catalysts [a]. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐methylation of benzamide (1 a) with formic acid. Retrieved from [Link]

  • YouTube. (2024). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide | Land of Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Additive-free Pd/In2O3 Catalyzed N-methylation of Primary Amides using Formic Acid. Retrieved from [Link]

  • eScholarship. (n.d.). COMMUNICATION Cobalt Catalyzed N-Methylation of Amides using Methanol. Retrieved from [Link]

  • ACS Publications. (2013). Copper-Catalyzed N-Methylation of Amides and O-Methylation of Carboxylic Acids by Using Peroxides as the Methylating Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Diazomethane (CH2N2). Retrieved from [Link]

  • ResearchGate. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Retrieved from [Link]

  • Bentham Science. (2009). The Role of Phase Transfer Catalysis in the Microwave-Assisted N-Benzylation of Amides, Imides and N-Heterocycles. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Retrieved from [Link]

  • ResearchGate. (2025). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]

Sources

Technical Support: Purification Protocols for 3-(dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #PUR-8829-BZ Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Unreacted Amine Impurities (Methylamine / 3-dimethylaminobenzoic acid)[1][2][3][4]

Introduction

Welcome to the Purification Technical Support Center. You are dealing with 3-(dimethylamino)-N-methylbenzamide , a molecule containing a moderately basic tertiary aniline and a neutral secondary amide.[1][2][3][4]

The challenge you face is likely the separation of this product from aliphatic amine impurities (like methylamine used in synthesis) or starting materials . Because your product contains a basic nitrogen (the dimethylamino group, pKa ~5.1), standard "acid washes" can inadvertently extract your product into the waste layer, leading to catastrophic yield loss.[3]

Below are three "Support Tickets" detailing the exact protocols to resolve this, ranked from standard workup to advanced chemoselective scavenging.

Ticket #001: The "pH Swing" Extraction (Liquid-Liquid)

Diagnosis: You need to separate a weakly basic product (Aniline derivative) from a strongly basic impurity (Methylamine) or an acidic impurity (Benzoic acid precursor).[1][2][4]

The Science:

  • Impurity (Methylamine): Aliphatic amine.[1][2][3][4] Conjugate acid pKa

    
     10.6.[1][2][3][4][5]
    
  • Product (Target): Aromatic amine. Conjugate acid pKa

    
     5.1.[1][2][3][4]
    
  • The Window: At pH 7.5 - 8.5 , Methylamine is protonated (

    
    , water-soluble), while your product is neutral (organic-soluble).[1][3][4]
    
Protocol: The Buffered Wash
  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2][3][4]

    • Note: EtOAc is preferred for better phase separation.[1][2][3][4]

  • The Acidic Swing (Removal of Non-Basic Impurities):

    • Extract the organic layer with 1M HCl (3x).[1][2]

    • Result: Your product (protonated) and methylamine (protonated) move to the Aqueous Layer .[1][2] Non-basic impurities stay in the Organic Layer.[2]

    • Keep the Aqueous Layer. Discard the Organic Layer (after TLC check).

  • The pH Adjustment (The Critical Step):

    • Cool the aqueous layer to 0°C.[2]

    • Slowly adjust the pH to 8.0 using Saturated

      
       solution.[1][2] Use a pH meter or precise paper.[1][2][3][4]
      
    • Why? At pH 8, the product (pKa ~5.[3][4]1) deprotonates and precipitates/oils out.[1][2][3][4] The methylamine (pKa ~10.[2][5][6]6) remains fully protonated and trapped in the water.[2]

  • Recovery:

    • Extract the aqueous mixture (now pH 8) with DCM (3x).

    • Dry combined organics over

      
      , filter, and concentrate.[1][2][3][4]
      
Visualization: The pH Swing Logic

pH_Swing Start Crude Mixture (Product + Methylamine + Non-Basics) AcidWash Add 1M HCl (Phase Separation) Start->AcidWash Org1 Organic Layer 1 (Non-Basic Impurities) AcidWash->Org1 Discard Aq1 Aqueous Layer 1 (Product-H+ & Methylamine-H+) AcidWash->Aq1 Keep Basify Adjust pH to 8.0 (Sat. NaHCO3) Aq1->Basify Extraction Extract with DCM Basify->Extraction Aq2 Aqueous Layer 2 (Methylamine-H+ Trapped) Extraction->Aq2 Discard Org2 Organic Layer 2 (Purified Product Neutral) Extraction->Org2 Keep & Dry

Caption: Separation logic exploiting the


 between aromatic and aliphatic amines.

Ticket #002: Solid-Supported Scavenging (Chemoselective)

Diagnosis: You have trace amine impurities (methylamine) that are stubborn, or you are working on a small scale (mg) where extraction losses are unacceptable.[1][2][3][4]

The Science:

  • Tool: PS-Isocyanate (Polystyrene-bound Isocyanate).[1][2][3][4]

  • Mechanism: Isocyanates react rapidly with nucleophilic primary/secondary amines to form ureas.[1][2][3][4]

  • Selectivity: Your product is a Tertiary Aniline (non-nucleophilic at the ring nitrogen) and a Secondary Amide (poor nucleophile).[1][2] The resin will covalently bind the methylamine impurity but leave your product untouched.

Protocol: "Catch and Filter"
ParameterSpecification
Resin Type PS-Isocyanate (e.g., from Biotage, Sigma)
Loading Typically 1.0 - 1.5 mmol/g
Equivalents 2-3 equivalents relative to the estimated impurity
Solvent DCM or THF (Anhydrous preferred)
  • Preparation: Dissolve your crude product in dry DCM (approx 10 mL per gram).

  • Scavenging: Add 3 equivalents of PS-Isocyanate resin (calculated based on the estimated % of amine impurity).

  • Incubation: Shake or stir gently at Room Temperature for 2–4 hours .

    • Tip: Do not use magnetic stir bars if possible, as they can grind the resin beads.[3] Use an orbital shaker.

  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug.

  • Rinse: Wash the resin with DCM to recover any entrained product.[1][2][4]

  • Finish: Evaporate the solvent. The residue is your amine-free product.[1][2]

Validation Check: Run a TLC. The baseline spot (methylamine) should be gone.[2] The product spot (


 ~0.3-0.5 in EtOAc) should remain unchanged.

Ticket #003: Chromatography Troubleshooting (Tailing Peaks)

Diagnosis: You are trying to purify via Flash Chromatography, but the product "streaks" or "tails" on the silica, causing co-elution with impurities.

The Science: Silica gel is slightly acidic (


).[1][2] Basic amines (even weak ones like your dimethylamino group) interact with these silanols, causing peak broadening.[1][2][3][4]
Solution A: The Modifier Method

Add a basic modifier to your mobile phase to "cap" the silanols.

  • Mobile Phase: DCM / Methanol (95:5).[1][2][3][4]

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.[1][2]
    
  • Note: If using TEA, you must rotavap thoroughly to remove it (TEA b.p. 89°C).[1][2][3][4]

Solution B: Amine-Functionalized Silica (Recommended)

Use a KP-NH (Amino) flash cartridge.[1][2][3][4]

  • Why? The silica surface is bonded with propyl-amine groups.[1][2] This creates a basic surface that repels your basic product, resulting in sharp, symmetrical peaks without needing liquid modifiers.[1][2][3][4]

  • Solvent System: Hexane / Ethyl Acetate (usually 80:20 to 50:50 gradient).[1][2][3][4]

FAQ: Common Pitfalls

Q: I used 1M HCl for the wash, but my yield is 0%. Where is my product? A: It is in the aqueous layer.[1][2] Because your product contains a dimethylamino group, it forms a hydrochloride salt.[2][3][4] You must basify the aqueous layer (step 3 in Ticket #001) to recover it.[2]

Q: Can I use a scavenger resin if my product is an N-H amide? A: Yes, but with caution.[1][2][3][4] Secondary amides (-CONHMe) are very poor nucleophiles compared to primary amines (


).[1][2][3][4] At room temperature, PS-Isocyanate is highly selective for the amine impurity.[3][4] Do not heat the reaction, or the amide might compete.

Q: How do I remove the 3-dimethylaminobenzoic acid precursor? A: This is an amphoteric molecule (acid and base parts).[1][2]

  • Best Method: Wash the organic solution with Saturated

    
     .[1][2] The carboxylic acid will deprotonate (become anionic) and go into the water. Your product (neutral amide) will stay in the organic layer.[2]
    

References

  • PubChem. (n.d.).[1][2][3][4] Methylamine (CID 6329) - pKa and Physical Properties. National Library of Medicine.[1][2][3][4] Retrieved from [Link][1][4]

  • Biotage. (n.d.).[1][2][3][4] Strategies for the Removal of Impurities using Scavenger Resins. Biotage Knowledge Base.[1][2][3][4] Retrieved from [Link]

  • Reich, H. J. (n.d.).[1][2][3][4][7] pKa Data for Organic Compounds (Bordwell pKa Table). University of Wisconsin-Madison.[1][2][3][4] Retrieved from [Link][1][4]

Sources

Technical Support Center: Optimizing Temperature for Amide Coupling of 3-Dimethylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical guide for optimizing the critical parameter of temperature in the amide coupling of 3-dimethylaminobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the nuances of this specific reaction. As Senior Application Scientists, we explain not just the how, but the why, ensuring your experimental design is robust and self-validating.

Section 1: Frequently Asked Questions (FAQs) on Temperature Optimization

This section addresses common initial questions regarding temperature settings for this specific amide coupling reaction.

Q1: What is the recommended starting temperature for the amide coupling of 3-dimethylaminobenzoic acid?

For most standard coupling reagents, including carbodiimides like EDC and uronium salts like HATU, it is highly recommended to initiate the reaction at a sub-ambient temperature, typically 0 °C (ice bath) .[1][2][3] The reagents should be combined at this temperature, after which the reaction can be allowed to slowly warm to room temperature (20-25 °C) and stirred overnight.[2][3] This cautious approach helps to control the initial exothermic activation step and minimizes potential side reactions from the outset.

Q2: How does increasing the reaction temperature typically affect yield and purity?

Increasing the temperature can have a dual effect. For sluggish or sterically hindered couplings, elevating the temperature to a range of 40-60 °C can increase the reaction rate and drive the formation of the desired amide, potentially improving the final yield.[4][5] However, this benefit comes with a significant risk. Higher temperatures can also accelerate side reactions, such as the formation of N-acylurea byproducts when using carbodiimides, and may lead to the degradation of thermally sensitive reagents or intermediates, thereby reducing overall purity.[6][7] One study noted that increasing the temperature from 23 °C to 60 °C only resulted in a slight improvement in yield, indicating that the benefits can be marginal.[4]

Q3: What are the primary risks of using excessively high temperatures (e.g., >60 °C)?

Using excessively high temperatures poses several risks. The most prominent issue with carbodiimide reagents (like EDC) is the thermal decomposition of the N-acylurea byproduct into isocyanates and amides, which can introduce a host of new impurities.[7] Research has shown this degradation can occur at temperatures above 60°C.[7] Furthermore, coupling reagents themselves, particularly uronium/aminium salts like HATU, can decompose at elevated temperatures. This not only reduces the efficiency of the primary reaction but also complicates the purification process. For particularly challenging couplings where high heat is required, specialized reagents may be necessary, and temperatures up to 80 °C have been reported, though this is not a standard condition.[8]

Q4: When should I exclusively use sub-ambient temperatures (e.g., 0 °C)?

Maintaining a low temperature throughout the reaction is advisable when working with chiral carboxylic acids or amines that are prone to racemization. The intermediates formed during activation, especially with carbodiimides, can lead to loss of stereochemical integrity, a side reaction that is often suppressed at lower temperatures.[6][9] Additionally, if preliminary trials at room temperature show significant formation of byproducts like N-acylurea, running the entire reaction at 0 °C or even lower may be necessary to favor the desired reaction pathway.

Q5: Is microwave-assisted heating a viable option for this reaction?

Yes, microwave irradiation can be a powerful tool to accelerate sluggish amide couplings, often dramatically reducing reaction times from hours to minutes.[10] However, it requires careful optimization of temperature and irradiation time to prevent the decomposition of starting materials, reagents, or the final product.[10] It is generally used for difficult couplings that fail under conventional heating.

Section 2: Troubleshooting Guide: Temperature-Related Issues

This guide provides solutions to specific problems you may encounter during your experiments, with a focus on temperature as a key variable.

Issue 1: Low or No Product Formation at Room Temperature.

  • Analysis: Your reaction may be sluggish due to steric hindrance from the amine coupling partner or insufficient reactivity of the chosen coupling reagent system. The electron-donating nature of the 3-dimethylamino group increases electron density on the carboxylate, which can affect the rate of activation. The reaction simply may not have enough thermal energy to overcome the activation barrier.

  • Solution Pathway:

    • Confirm Reagent Integrity: Before adjusting temperature, ensure your coupling reagents (e.g., EDC, HATU) and additives (e.g., HOBt) have not degraded. Use fresh reagents if in doubt.[10]

    • Incremental Temperature Increase: Gently warm the reaction mixture to 40-50 °C and monitor its progress by TLC or LC-MS every hour. A study on a related system showed that increasing the temperature to 60 °C could improve yields for slow reactions.[4][5]

    • Switch to a More Potent Coupling Reagent: If moderate heat is ineffective, consider switching to a more powerful coupling reagent system. Uronium/aminium salts like HATU or phosphonium salts like PyBOP are generally more reactive than carbodiimides and may facilitate the reaction at room temperature.[6][11] HATU, in particular, is known for its high coupling efficiency and rapid kinetics.[12]

Issue 2: Significant N-acylurea Byproduct Formation.

  • Analysis: This is a classic side reaction when using carbodiimide reagents like EDC.[10] The activated O-acylisourea intermediate is intended to react with the amine. However, if the amine is not sufficiently nucleophilic or if its concentration is low, the intermediate can undergo an intramolecular rearrangement to form a highly stable N-acylurea, which terminates the reaction.[6] This rearrangement is often accelerated by higher temperatures.

  • Solution Pathway:

    • Lower the Temperature: Immediately reduce the reaction temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature. Low temperatures are consistently recommended to minimize this side reaction.[6]

    • Incorporate Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is critical.[13] These additives react with the O-acylisourea intermediate to form an active ester (HOBt-ester or HOAt-ester). This new intermediate is more reactive towards the amine but is less prone to rearranging into the N-acylurea byproduct.[10][14]

    • Optimize Order of Addition: Pre-activating the carboxylic acid can be beneficial. Stir the 3-dimethylaminobenzoic acid, coupling reagent (EDC), and additive (HOBt) together for 5-10 minutes before adding the amine. This allows for the formation of the active ester, which can then be intercepted by the amine.[10]

Issue 3: Observation of Unidentified Impurities or Starting Material Decomposition.

  • Analysis: The appearance of multiple unknown spots on a TLC plate or peaks in an LC-MS chromatogram, especially after applying heat, suggests decomposition. The coupling reagents, the activated carboxylic acid intermediate, or even the product itself may not be stable under the applied thermal conditions.

  • Solution Pathway:

    • Revert to Lower Temperature: The first step is to run the reaction at a lower temperature, ideally starting at 0 °C.

    • Check Reagent Purity: Ensure all starting materials, particularly the 3-dimethylaminobenzoic acid and the amine, are pure. Impurities can catalyze decomposition pathways.

    • Solvent Choice: Ensure you are using a suitable, anhydrous solvent. Common choices include Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN).[4][10] The presence of water can hydrolyze the activated intermediate, reducing efficiency.[15]

Section 3: Optimized Experimental Protocols

These protocols incorporate temperature control as a central element for ensuring success.

Protocol 1: EDC/HOBt Mediated Coupling - A Temperature-Controlled Approach

This protocol is a robust starting point that prioritizes the suppression of side reactions.

  • Preparation: To a solution of 3-dimethylaminobenzoic acid (1.0 equiv.) in anhydrous DCM or DMF, add the amine coupling partner (1.0-1.2 equiv.) and HOBt (1.0 equiv.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (1.2 equiv.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[10] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

Protocol 2: HATU Mediated Coupling for Challenging Substrates

This protocol is recommended for sluggish reactions or when EDC/HOBt fails to provide satisfactory yields at moderate temperatures.

  • Preparation: In a flask under an inert atmosphere (e.g., nitrogen), dissolve 3-dimethylaminobenzoic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Activation: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), to the mixture. Stir at room temperature for 15-20 minutes to pre-activate the acid.[12]

  • Coupling: Add the amine (1.1 equiv.) to the activated mixture.

  • Reaction: Continue stirring at room temperature for 2-6 hours. HATU-mediated couplings are typically much faster than those with EDC.[12] If the reaction is slow, it can be gently warmed to 40 °C, but this should be a secondary optimization step.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with a 5% LiCl solution (to remove DMF), followed by brine.[2] Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography.

Section 4: Key Parameter Summary

This table provides a quick-reference guide for selecting a starting point for your temperature optimization experiments.

Coupling SystemRecommended Starting Temp.Typical Temp. RangeKey Considerations
EDC / HOBt 0 °C, warm to RT0 °C to 40 °CExcellent for standard couplings. Prone to N-acylurea formation, especially at higher temperatures.[6][10]
HATU / DIPEA Room Temperature (RT)RT to 50 °CHighly efficient for hindered substrates. Faster reaction times.[12] Base is required.
PyBOP / DIPEA 0 °C, warm to RT0 °C to RTVery effective, but forms carcinogenic HMPA as a byproduct with the original BOP reagent.[6][11]
DCC / DMAP 0 °C, warm to RT0 °C to RTInexpensive but the dicyclohexylurea (DCU) byproduct is often insoluble, complicating purification.[4][15]

Section 5: Visualizing the Process

Diagram 1: EDC/HOBt Coupling Mechanism

EDC_Mechanism EDC/HOBt Coupling Mechanism Acid 3-Dimethylamino- benzoic Acid O_Acyl O-Acylisourea Intermediate (Unstable) Acid->O_Acyl Activation EDC EDC EDC->O_Acyl Activation Amide Desired Amide Product O_Acyl->Amide + Amine (Desired Path) Favored at Low Temp. N_Acyl N-Acylurea Byproduct (Stable) O_Acyl->N_Acyl Rearrangement (Side Reaction) Favored at High Temp. HOBt_Ester HOBt Active Ester (More Reactive) O_Acyl->HOBt_Ester Interception Amine Amine (R'-NH2) Amine->Amide Fast Coupling HOBt HOBt HOBt->HOBt_Ester Interception HOBt_Ester->Amide Fast Coupling Troubleshooting_Workflow Temperature Optimization Workflow Start Start: Run reaction at 0°C -> RT with EDC/HOBt Check Monitor by LC-MS/TLC After 12h. Is conversion >80%? Start->Check Success Reaction Successful. Proceed to Work-up. Check->Success Yes Failure Low Conversion (<80%) Check->Failure No Analyze Analyze Byproducts Failure->Analyze NoSide Clean reaction, just slow Analyze->NoSide No significant byproducts Side N-Acylurea or Decomposition Products Analyze->Side Yes IncreaseT Option 1: Increase Temp to 40-50°C NoSide->IncreaseT ChangeR Option 2: Switch to HATU/DIPEA at RT NoSide->ChangeR LowerT Maintain at 0°C. Ensure HOBt is present. Check reagent purity. Side->LowerT

Caption: A systematic workflow for troubleshooting and optimizing temperature.

Section 6: References

  • Prakash, G. K. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Mitin, Y. V., Zapevalova, N. P., & Gorbunova, E. E. (1985). Mechanism of the reaction of carbodiimides with carboxylic acids. ResearchGate. [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]

  • Google Patents. (2018). Use of excess carbodiimide for peptide synthesis at elevated temperatures.

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. [Link]

Sources

Technical Support Center: Stability of 3-(dimethylamino)-N-methylbenzamide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for the stability of 3-(dimethylamino)-N-methylbenzamide under acidic conditions.

Welcome to the technical resource center for 3-(dimethylamino)-N-methylbenzamide. This guide is designed for researchers, chemists, and formulation scientists who are working with this compound and need to understand its stability profile, particularly in acidic environments. The information herein provides insights into potential degradation pathways, offers troubleshooting advice for common experimental challenges, and presents standardized protocols for stability assessment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical behavior of 3-(dimethylamino)-N-methylbenzamide in the presence of acid.

Q1: What is the primary degradation pathway for 3-(dimethylamino)-N-methylbenzamide under acidic conditions?

A1: The primary degradation pathway is acid-catalyzed hydrolysis of the amide bond.[1] In this reaction, a water molecule attacks the carbonyl carbon of the amide, leading to the cleavage of the carbon-nitrogen (C-N) bond.[2] This process is typically slow at neutral pH but is accelerated by the presence of a strong acid, which acts as a catalyst.[3]

Q2: What are the expected degradation products from acid hydrolysis?

A2: The hydrolysis of 3-(dimethylamino)-N-methylbenzamide yields two primary products: 3-(dimethylamino)benzoic acid and methylamine .[4][5] Under acidic conditions, the methylamine, being a base, will be protonated to form the methylammonium ion .[6][7]

Q3: Why is the hydrolysis of amides, including this one, generally a slow process?

A3: Amides are the least reactive of the carboxylic acid derivatives due to the resonance stabilization of the amide bond.[3][8] The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a partial double bond character in the C-N bond.[8] This delocalization reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by water.[9] Consequently, forcing conditions, such as heating in the presence of a strong acid, are often required to achieve a significant rate of hydrolysis.[8][10]

Q4: Which factors have the most significant impact on the rate of acid-catalyzed hydrolysis?

A4: The two primary factors that accelerate the rate of hydrolysis are:

  • Temperature: Increasing the temperature provides the necessary activation energy to overcome the stability of the amide bond. Hydrolysis is often performed under reflux or at elevated temperatures (e.g., 60-80°C) to proceed at a practical rate.[4][11]

  • Acid Concentration: A higher concentration of strong acid (e.g., HCl, H₂SO₄) increases the concentration of the protonated amide intermediate, which is more electrophilic and reactive towards water.[12][13] The reaction rate generally increases with acidity, although the relationship can become complex in very concentrated acids.[12]

Q5: How is the degradation mechanism initiated in an acidic medium?

A5: The mechanism begins with the protonation of the amide. Critically, this protonation occurs on the carbonyl oxygen atom , not the nitrogen atom.[7][8] The lone pair on the nitrogen is involved in resonance and is therefore less basic.[6] Protonating the oxygen withdraws electron density from the carbonyl carbon, making it a much stronger electrophile and priming it for attack by a weak nucleophile like water.[7][8]

View the Acid-Catalyzed Hydrolysis Mechanism

G substance 3-(dimethylamino)-N-methylbenzamide protonated O-Protonated Amide (Enhanced Electrophile) substance->protonated + H₃O⁺ tetrahedral Tetrahedral Intermediate protonated->tetrahedral + H₂O (Nucleophilic Attack) proton_transfer Protonated Amine Intermediate tetrahedral->proton_transfer Proton Transfer products Products: 3-(dimethylamino)benzoic acid + Methylammonium ion proton_transfer->products Elimination of Protonated Amine

Caption: Mechanism of acid-catalyzed amide hydrolysis.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Significant degradation of the parent compound is observed in an acidic HPLC mobile phase. 1. The mobile phase pH is too low, catalyzing on-column or in-vial hydrolysis. 2. The sample is stored in the acidic mobile phase for an extended period in the autosampler.1. Increase the mobile phase pH if chromatographically acceptable. A pH of 3-4 is often a good compromise. 2. Use a buffered mobile phase to maintain a consistent pH. 3. Analyze samples promptly after preparation. If necessary, use a cooled autosampler (e.g., 4-10°C) to slow degradation.[14]
New, unidentified peaks appear in chromatograms after sample workup or storage in acidic solution. 1. These are likely the degradation products: 3-(dimethylamino)benzoic acid and methylamine (which is often not retained or detected by UV on RP-HPLC).1. Confirm the identity of the primary degradation product peak by co-injecting a standard of 3-(dimethylamino)benzoic acid. 2. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the parent compound and the degradation product(s) for definitive identification.[11]
A forced degradation study (e.g., 0.1 M HCl at 60°C) shows little to no degradation. 1. The conditions are not harsh enough to overcome the inherent stability of the amide bond.[8] 2. The duration of the stress test is too short.1. Increase the severity of the stress conditions. Options include:     a. Increasing the acid concentration (e.g., to 1 M HCl).[11]     b. Increasing the temperature (e.g., to 80°C or reflux).[15]     c. Extending the duration of the study (e.g., 24-48 hours).[16] 2. Ensure the goal of forced degradation is met: typically aiming for 5-20% degradation to prove the method is stability-indicating.[17]
The parent peak and the 3-(dimethylamino)benzoic acid peak are co-eluting in the HPLC analysis. 1. The chromatographic conditions lack the necessary selectivity to resolve these two structurally related compounds.1. Optimize the HPLC method.[11] Try the following:     a. Modify Mobile Phase: Adjust the organic modifier (acetonitrile vs. methanol) or the pH of the aqueous phase.     b. Change Gradient: Switch from an isocratic to a gradient elution, or make the existing gradient shallower.     c. Select a Different Column: Try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to introduce different retention mechanisms.

Section 3: Experimental Protocols & Workflows

These protocols provide a framework for systematically evaluating the stability of 3-(dimethylamino)-N-methylbenzamide.

Protocol 1: Forced Acid Hydrolysis Study

This protocol is designed to intentionally degrade the compound to identify degradation products and validate a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 3-(dimethylamino)-N-methylbenzamide in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1.0 mg/mL.

2. Stress Condition Setup:

  • In a clean vial, mix 1 mL of the stock solution with 9 mL of 1 M Hydrochloric Acid (HCl). This results in a final drug concentration of 0.1 mg/mL in 0.9 M HCl.

  • Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of purified water.

  • Seal the vials and place them in a temperature-controlled water bath or oven set to 80°C.[11][15]

3. Sampling and Quenching:

  • Withdraw aliquots from the stress and control samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Immediately cool the aliquot to room temperature.

  • Neutralize the sample by adding an equimolar amount of Sodium Hydroxide (NaOH). For example, dilute 100 µL of the sample with 900 µL of mobile phase after adding the appropriate amount of base to quench the reaction. This prevents further degradation.

4. Analysis:

  • Analyze the neutralized and diluted samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control or time-zero sample.

View the Forced Degradation Experimental Workflow

G start Prepare 1 mg/mL Stock Solution stress Stress Sample: Mix with 1 M HCl Heat to 80°C start->stress control Control Sample: Mix with Water Keep at RT or 80°C start->control sampling Withdraw Aliquots at Time Points (e.g., 0, 2, 8, 24h) stress->sampling control->sampling quench Cool and Neutralize with NaOH sampling->quench analyze Analyze via Stability-Indicating HPLC Method quench->analyze evaluate Calculate % Degradation & Identify Products analyze->evaluate

Caption: Workflow for a forced acid degradation study.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[11]

1. Initial System Setup:

  • HPLC System: A standard HPLC with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[16]

  • Detection Wavelength: Determine the UV λ-max of 3-(dimethylamino)-N-methylbenzamide in the mobile phase. A photodiode array (PDA) detector is highly recommended to check for peak purity.

2. Method Screening and Optimization:

  • Mobile Phase: Start with a simple gradient, for example:

    • Mobile Phase A: 0.1% Formic Acid in Water
    • Mobile Phase B: Acetonitrile
    • Gradient: 10% B to 90% B over 20 minutes.
  • Injection: Inject a mixture of a partially degraded sample (from Protocol 1) and a non-degraded standard.

  • Evaluation: Assess the resolution between the parent peak and the main degradation product (3-(dimethylamino)benzoic acid).

  • Optimization: If resolution is poor (<1.5), adjust parameters such as the gradient slope, the organic modifier (try methanol instead of acetonitrile), or the pH of the aqueous phase.

3. Method Validation (Abbreviated):

  • Once adequate separation is achieved, validate the method according to ICH guidelines.[18] Key parameters include:

    • Specificity: Demonstrate that the method can resolve the parent compound from all degradation products and any matrix components.
    • Linearity, Accuracy, and Precision: Establish these parameters over a defined concentration range.[18]

References

  • the hydrolysis of amides - Chemguide. [Link]

  • Amides Preparation and Reactions Summary - Chemistry Steps. [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. [Link]

  • Hydrolysis of Amide - Organic Synthesis. [Link]

  • How to Reduce Amide Degradation During Storage — Stability Tips. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives - ResearchGate. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. [Link]

  • mechanism of amide hydrolysis - YouTube. [Link]

  • Forced Degradation – A Review. [Link]

  • Benzamide hydrolysis in strong acids : The last word - Semantic Scholar. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • 21.7: Chemistry of Amides - Chemistry LibreTexts. [Link]

  • forced degradation study: Topics by Science.gov. [Link]

  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and - CDC Stacks. [Link]

  • Carboxylic Acids and Derivatives - Structure of Amides (A-Level Chemistry) - Study Mind. [Link]

  • How could you convert N-methylbenzamide to the following compounds? d. benzyl alcohol - Pearson. [Link]

  • Acidic and Basic Amide Hydrolysis // - ResearchGate. [Link]

  • III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed. [Link]

  • CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google P

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Technical Support Center: Navigating the Scale-Up of 3-(Dimethylamino)-N-methylbenzamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 3-(dimethylamino)-N-methylbenzamide. This resource is tailored for researchers, chemists, and process development professionals to address the multifaceted challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Here, we dissect common problems, offer evidence-based solutions, and provide a framework for robust process development.

Overview of Synthetic Strategy

The predominant and most adaptable method for synthesizing 3-(dimethylamino)-N-methylbenzamide involves the coupling of 3-(dimethylamino)benzoic acid with methylamine. This is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by the amine. Common approaches include conversion of the carboxylic acid to an acyl chloride or the use of coupling agents.[1][2]

A general laboratory method is the Schotten-Baumann reaction, which involves reacting benzoyl chloride with an amine in the presence of a base.[3][4] For the synthesis of 3-(dimethylamino)-N-methylbenzamide, this would entail the initial conversion of 3-(dimethylamino)benzoic acid to its corresponding acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][5] The resulting acyl chloride is then reacted with methylamine to form the desired amide.

Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) can be employed to directly couple the carboxylic acid and amine, avoiding the need to isolate the often-sensitive acyl chloride intermediate.[6][7]

Troubleshooting Guide: From Bench to Bulk

This section addresses specific issues that may arise during the synthesis and scale-up of 3-(dimethylamino)-N-methylbenzamide in a practical question-and-answer format.

Q1: My reaction yield has significantly dropped upon moving from a 10g to a 1kg scale. What are the likely culprits?

A significant decrease in yield during scale-up is a frequent challenge and can stem from several interconnected factors.[8] A systematic investigation is crucial.

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, which can promote side reactions and decomposition.[8][9] The exothermic nature of amide bond formation requires careful thermal management.

    • Troubleshooting:

      • Improve Agitation: Ensure the stirrer design and speed are appropriate for the reactor's geometry and volume to maintain a homogenous mixture.[8]

      • Controlled Reagent Addition: Implement a slow, controlled addition of the activating agent (e.g., thionyl chloride) or the activated carboxylic acid to manage the exotherm.[8]

      • Temperature Monitoring: Utilize multiple temperature probes to accurately map the temperature profile within the reactor and ensure uniform heating or cooling.[8]

  • Hydrolysis of Activated Intermediates: The acyl chloride or other activated ester intermediates are highly susceptible to hydrolysis. On a larger scale, longer reaction and workup times can increase exposure to moisture.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.[3][10] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Inefficient Product Isolation: The workup and purification procedures that are effective at the lab scale may not be directly translatable.

    • Troubleshooting:

      • Optimize Extraction: Re-evaluate the solvent volumes and number of extractions for the workup.

      • Recrystallization Solvent System: The ideal solvent system for recrystallization may differ at a larger scale due to solubility and cooling profiles. Consider a systematic screen for an optimal solvent or solvent mixture.[11]

Q2: I'm observing a new, significant impurity in my crude product at the pilot scale that wasn't present in my lab-scale batches. How do I identify and mitigate it?

The appearance of new impurities on scale-up often points to subtle changes in reaction conditions that favor alternative reaction pathways.[12]

  • Impurity Identification:

    • Utilize analytical techniques such as HPLC, LC-MS, and GC-MS to determine the mass and potential structure of the impurity.[12][13] This information is critical for deducing its origin.

  • Common Process-Related Impurities:

    • Over-acylation: The product amide can react with another molecule of the activated carboxylic acid to form a diacylated byproduct.[3] This is more likely with high local concentrations of the acylating agent.

      • Mitigation: Slow, subsurface addition of the activated acid to the amine solution with vigorous mixing can minimize this.[3] Maintaining a lower reaction temperature is also beneficial.

    • Unreacted Starting Materials: Incomplete reaction due to poor mixing or insufficient reaction time can leave unreacted 3-(dimethylamino)benzoic acid or its activated form.

      • Mitigation: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure completion.

    • Side Reactions with Coupling Reagents: If using a coupling agent like DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove.[10]

      • Mitigation: Filter the reaction mixture before workup to remove the precipitated DCU.

Q3: The reaction mixture becomes a thick, difficult-to-stir slurry during the reaction. How can I improve the processability?

The precipitation of the product or intermediates can lead to poor mixing and heat transfer.[14]

  • Solvent Selection: The choice of solvent is critical. It must be able to dissolve the reactants and, ideally, keep the product in solution until the reaction is complete.

    • Troubleshooting:

      • Consider a solvent screen to find a more suitable solvent or a co-solvent system that improves solubility.[8]

      • Increasing the solvent volume can sometimes alleviate the issue, but this has implications for process efficiency.

  • Reaction Temperature: The solubility of the product may be highly temperature-dependent.

    • Troubleshooting:

      • Running the reaction at a slightly higher temperature (if the impurity profile allows) may prevent premature precipitation.

Frequently Asked Questions (FAQs)

Q: What is the best method for activating the 3-(dimethylamino)benzoic acid?

A: The choice of activating agent depends on several factors including scale, cost, and safety.

  • Thionyl Chloride (SOCl₂): A common and cost-effective choice for forming the acyl chloride.[2][5] However, it produces HCl and SO₂ as byproducts, which need to be scrubbed.

  • Oxalyl Chloride: Also forms the acyl chloride but is generally more reactive and the byproducts (CO, CO₂, HCl) are gaseous, which can simplify workup. It is typically more expensive than SOCl₂.[15]

  • Coupling Reagents (e.g., EDC, HATU): These are often used in pharmaceutical synthesis due to their milder reaction conditions and high efficiency.[6][7][16] However, they are more expensive and generate stoichiometric amounts of waste.[7]

Q: Are there any specific safety concerns I should be aware of during the scale-up?

A: Yes, several safety aspects require careful consideration.

  • Exothermic Reaction: The amidation reaction is exothermic. Ensure the reactor's cooling capacity is sufficient to handle the heat generated, especially during the addition of reagents.[8]

  • Reagent Toxicity: Thionyl chloride and oxalyl chloride are corrosive and toxic.[17][18] Handle them in a well-ventilated area with appropriate personal protective equipment.

  • Byproduct Off-gassing: The formation of HCl, SO₂, CO, and CO₂ requires an adequate off-gas scrubbing system.

Q: How can I effectively purify the final product on a large scale?

A: Recrystallization is often the most efficient method for purifying solid products at scale.

  • Solvent Selection: The ideal recrystallization solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below. It should also be a poor solvent for the major impurities.

  • Anti-Solvent Crystallization: If a single solvent is not effective, an anti-solvent approach can be used. Dissolve the crude product in a good solvent and then add a miscible anti-solvent to induce crystallization.[11]

  • Washing: After filtration, wash the filter cake with a small amount of cold, fresh solvent to remove residual impurities.

Experimental Protocols & Data

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters
ParameterLab-Scale (10g)Scale-Up (1kg)Key Considerations for Scale-Up
Reactant 3-(dimethylamino)benzoic acid3-(dimethylamino)benzoic acidEnsure consistent purity of raw materials.[8]
Activating Agent Thionyl Chloride (1.2 eq)Thionyl Chloride (1.1-1.2 eq)Controlled addition rate to manage exotherm.
Solvent Dichloromethane (DCM)Toluene or 2-MeTHFHigher boiling point solvents are often preferred for better temperature control and safety at scale.
Amine Methylamine (2M in THF)Methylamine (gas or solution)Handling of gaseous methylamine requires specialized equipment.
Base Triethylamine (2.5 eq)Triethylamine or Aqueous BaseAqueous base can simplify workup but increases the risk of hydrolysis.
Temperature 0°C to Room Temperature10-25°CPrecise temperature control is critical to minimize side reactions.[8]
Workup Aqueous wash, drying, evaporationAqueous wash, phase separationPhase separation can be slower and more challenging at a larger scale.
Purification Column ChromatographyRecrystallizationChromatography is generally not feasible for large quantities.
Step-by-Step Methodology: Acyl Chloride Route
  • Acid Chloride Formation:

    • Charge the reactor with 3-(dimethylamino)benzoic acid and a suitable anhydrous solvent (e.g., toluene).

    • Slowly add thionyl chloride (1.1-1.2 equivalents) to the stirred slurry, maintaining the temperature below 25°C.

    • Heat the mixture to 50-60°C and hold until the reaction is complete (monitor by HPLC or TLC).

    • Remove excess thionyl chloride and solvent by distillation.

  • Amidation:

    • Dissolve the crude acyl chloride in a fresh portion of anhydrous solvent.

    • In a separate vessel, prepare a solution of methylamine and a base (e.g., triethylamine) in the same solvent.

    • Slowly add the acyl chloride solution to the methylamine solution, maintaining the temperature below 20°C.

    • Stir the reaction mixture until completion.

  • Workup and Isolation:

    • Quench the reaction with water.

    • Separate the organic layer and wash it sequentially with dilute acid, dilute base, and brine.

    • Concentrate the organic layer by distillation.

    • Induce crystallization of the product, cool the slurry, and filter.

    • Wash the filter cake with cold solvent and dry under vacuum.

Visualizations

Workflow for Scale-Up of 3-(Dimethylamino)-N-methylbenzamide Synthesis

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Raw_Material_QC Raw Material QC (3-aminobenzoic acid) Acid_Activation Acid Activation (e.g., with SOCl2) Raw_Material_QC->Acid_Activation Reagent_Prep Reagent & Solvent (Anhydrous) Reagent_Prep->Acid_Activation Amidation Amidation (Reaction with Methylamine) Acid_Activation->Amidation Controlled Addition TS_Heat Issue: Exotherm Solution: Slow Addition, Cooling Acid_Activation->TS_Heat Workup Aqueous Workup & Phase Separation Amidation->Workup TS_Impurity Issue: Impurities Solution: Temp Control, Mixing Amidation->TS_Impurity Purification Purification (Recrystallization) Workup->Purification TS_Yield Issue: Low Yield Solution: Anhydrous Conditions Workup->TS_Yield Drying Drying Purification->Drying Final_Product Final Product QC Drying->Final_Product

Caption: Key stages and troubleshooting points in the scale-up process.

Logical Relationship of Common Scale-Up Challenges

Scale_Up_Challenges cluster_causes Primary Challenges cluster_effects Consequences Scale_Up Process Scale-Up Mixing Inefficient Mixing Scale_Up->Mixing Heat_Transfer Poor Heat Transfer Scale_Up->Heat_Transfer Moisture Moisture Sensitivity Scale_Up->Moisture Low_Yield Low Yield Mixing->Low_Yield High_Impurities High Impurities Mixing->High_Impurities Poor_Reproducibility Poor Reproducibility Mixing->Poor_Reproducibility Heat_Transfer->High_Impurities Safety_Hazard Safety Hazard (Runaway Reaction) Heat_Transfer->Safety_Hazard Moisture->Low_Yield

Caption: Interplay of primary challenges and their consequences in scale-up.

References

  • Benchchem. Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Benchchem. Identifying and minimizing side reactions in benzamide synthesis.
  • Benchchem.
  • Bianchi, P., Williams, J. D., & Kappe, C. O. (2025). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. React. Chem. Eng.
  • Benchchem. Troubleshooting low yield in Lipoamide chemical synthesis.
  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC. (2021).
  • Aapptec Peptides. Coupling Reagents.
  • Catalytic N-methyl amidation of carboxylic acids under cooper
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Fisher Scientific. Amide Synthesis.
  • Patsnap Eureka.
  • ResearchGate. How to produce amide from Benzoic acid and amine directly? (2012).
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
  • Fisher Scientific.
  • Emery Pharma. Impurity Analysis and Profiling Services.
  • Chem Service. SAFETY DATA SHEET - N,N-Dimethylbenzamide. (2016).
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. (2025).
  • ResearchGate. Why did my amide syntesis does not work? (2021).
  • COMSOL.
  • Benchchem. Technical Support Center: Purification of Benzamide, 2,2'-dithiobis[N-methyl-].

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Structural Elucidation of 3-(dimethylamino)-N-methylbenzamide vs. Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a rigorous structural analysis of 3-(dimethylamino)-N-methylbenzamide (CAS: 127201-42-7), a critical pharmacophore in kinase inhibitor development.[1]

The Challenge: In synthetic medicinal chemistry, distinguishing the meta-substituted target from its para-substituted regioisomer (4-(dimethylamino)-N-methylbenzamide) is a frequent bottleneck.[1] While Mass Spectrometry (MS) confirms the molecular weight (MW 178.23), it cannot distinguish these positional isomers.[1]

The Solution: 1H NMR spectroscopy is the definitive tool.[1] This guide details the specific spectral fingerprints—specifically the splitting patterns and chemical shift dispersion—that validate the meta geometry against the para alternative.

Structural Analysis & Theoretical Basis

The Target: 3-(dimethylamino)-N-methylbenzamide (Meta)[1]
  • Symmetry: C1 (Asymmetric).

  • Aromatic System: Four distinct proton environments.[1]

  • Key Feature: The "isolated" proton at position 2 (H2) sits between the amide and amine groups, typically appearing as a narrow triplet or singlet due to weak meta coupling.[1]

The Alternative: 4-(dimethylamino)-N-methylbenzamide (Para)[1]
  • Symmetry: C2 (Symmetric axis through C1-C4).[1]

  • Aromatic System: Two distinct proton environments (AA'BB' system).[1]

  • Key Feature: A "roofing" effect with two doublets separated by >1.0 ppm due to the push-pull electronic nature (Strong EDG vs. EWG).[1]

Experimental Protocols

Synthesis of Reference Standard

To ensure accurate spectral assignment, the target is synthesized via a controlled amide coupling.[1]

Methodology:

  • Reagents: 3-(Dimethylamino)benzoic acid (1.0 eq), Methylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq).[1]

  • Solvent: Anhydrous DMF or DCM.[1]

  • Procedure:

    • Dissolve acid in solvent under N2 atmosphere.[1]

    • Add DIPEA, EDC, and HOBt; stir for 15 min to activate ester.

    • Add Methylamine; stir at RT for 12 h.

    • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine.[1] Dry over Na2SO4.[1]

    • Purification: Silica flash chromatography (Hexane/EtOAc gradient).[1]

NMR Sample Preparation[1]
  • Solvent: CDCl3 (Chloroform-d) is preferred over DMSO-d6 for better resolution of the amide N-H coupling.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl3 (7.26 ppm).[1]

Detailed Spectral Interpretation

Aliphatic Region (High Field)

Both isomers show similar aliphatic signals, but subtle shifts occur due to electronic induction.[1]

Proton GroupMultiplicityShift (ppm)IntegrationAssignmentNotes
N-CH3 (Amide)Doublet (d)2.95 – 3.003H

Hz
Couping to NH.[1] Collapses to singlet if D2O shake is used.[1]
N(CH3)2 (Amine)Singlet (s)2.98 – 3.056H-Sharp singlet.[1] Slightly downfield in para due to resonance.
Aromatic Region (The Fingerprint)

This is the decision-making region.[1]

Target: Meta-Isomer (3-sub)
  • Pattern: Complex, narrow dispersion (6.8 – 7.4 ppm).[1]

  • H2 (Singlet-like):

    
     ppm.[1] Appears as a narrow triplet (
    
    
    
    Hz) due to meta coupling to H4/H6.[1]
  • H5 (Triplet):

    
     ppm.[1][2] Pseudo-triplet (
    
    
    
    Hz) representing the meta proton coupled to H4 and H6.[1]
  • H4/H6 (Doublets):

    
     ppm.[1] Two doublets (or multiplet) representing protons ortho to the EDG (amine) and para to the EWG (amide).[1]
    
Alternative: Para-Isomer (4-sub)
  • Pattern: AA'BB' System (Two distinct doublets).[1]

  • H3, H5 (Ortho to Amine):

    
     ppm.[1] Strongly shielded by the dimethylamino group.[1]
    
  • H2, H6 (Ortho to Amide):

    
     ppm.[1][2] Deshielded by the carbonyl anisotropy.[1]
    
  • Delta (

    
    ):  The separation is huge (~1.0 ppm), unlike the clustered meta signals.[1]
    
Labile Protons[1]
  • N-H (Amide): Broad singlet or broad quartet at 6.0 – 6.5 ppm in CDCl3.[1] Chemical shift is concentration-dependent.[1]

Comparative Analysis: Meta vs. Para

The following table summarizes the critical differences for rapid identification.

Feature3-(dimethylamino)-N-methylbenzamide (Target) 4-(dimethylamino)-N-methylbenzamide (Alternative)
Aromatic Integration 1:1:1:1 (4 distinct signals)2:2 (2 distinct signals)
Splitting Pattern s, d, t, d (Asymmetric)d, d (Symmetric AA'BB')
Shift Dispersion Narrow (~0.5 ppm spread)Wide (~1.0 ppm spread)
H-2 Signal Isolated Singlet/Narrow TripletPart of a Doublet (integrates to 2H)
Electronic Effect Inductive withdrawal dominatesStrong Resonance (Push-Pull)

Visualization of Logic[1]

Structural Elucidation Workflow

This diagram illustrates the decision tree for confirming the structure based on the experimental data.

NMR_Logic Start Crude Product NMR (Aromatic Region 6.5 - 8.0 ppm) Count Count Distinct Signals (Integration) Start->Count Para_Path Two Signals (2H each) Count->Para_Path Symmetric AA'BB' Meta_Path Four Signals (1H each) Count->Meta_Path Asymmetric ABCD Para_Result Identify as PARA Isomer (4-substituted) Reject Batch Para_Path->Para_Result Check_H2 Check for Isolated Singlet/Triplet (~7.1 ppm) Meta_Path->Check_H2 Meta_Result Identify as META Isomer (3-substituted) Target Confirmed Check_H2->Meta_Result Confirmed

Caption: Decision tree for distinguishing regioisomers based on aromatic proton splitting patterns.

Splitting Tree: Meta-Substitution

This diagram details the specific coupling constants (


) expected for the target molecule's H5 proton.[1]

Splitting_Tree H5_Origin H-5 (Uncoupled) H5_J1 Coupled to H-4/H-6 (J_ortho ~8 Hz) H5_Origin->H5_J1 Ortho Coupling H5_Final Triplet (t) Observed Signal H5_J1->H5_Final Overlap Triplet  |   | | | H5_Final->Triplet

Caption: Theoretical splitting tree for the H5 proton (pseudo-triplet) in the meta-substituted ring.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Standard text for AA'BB' vs ABCD patterns).

  • ChemicalBook. (2024).[1] 3-(Dimethylamino)benzoic acid NMR Spectrum. Link (Precursor spectral data used for shift prediction).[1]

  • National Institutes of Health (NIH) PubChem. (2024).[1] Methyl 3-(dimethylamino)benzoate.[1] Link (Analogous ester data).[1]

  • Reich, H. J. (2024).[1] WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison.[1] (Source for substituent additivity rules for NMe2 and CONHMe).

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-(dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of 3-(dimethylamino)-N-methylbenzamide , a structural analog often encountered in drug metabolism studies and synthetic impurity profiling.

This analysis synthesizes established fragmentation rules for N-substituted benzamides and dimethylanilines, providing a predictive framework for differentiating this compound from its ortho- and para-isomers.

Executive Summary

3-(dimethylamino)-N-methylbenzamide (


, MW 178.23) is a meta-substituted benzamide. Its mass spectral signature is characterized by the stability of the benzoyl cation formed via amide bond cleavage and the subsequent degradation of the dimethylamino group. Unlike its ortho- isomer, it lacks the "ortho effect" (proximity-driven cyclization/elimination), making the absence of specific low-mass neutral losses a key diagnostic feature.

Key Diagnostic Ion (ESI+): m/z 148.07 (Acylium ion, dominant). Differentiation Factor: Absence of


 or 

peaks typically seen in ortho-isomers.

Structural Analysis & Mechanistic Pathways[1]

The Molecular Core

The molecule consists of two primary fragmentation triggers:

  • N-methylcarboxamide group: The weakest link, prone to

    
    -cleavage or inductive cleavage.
    
  • 3-Dimethylamino group: A strongly electron-donating group that stabilizes the aromatic ring but is susceptible to sequential methyl losses.

Fragmentation Pathway (ESI-MS/MS)

In Electrospray Ionization (positive mode), the protonated molecular ion


 at m/z 179  is the precursor.
  • Primary Pathway (Amide Cleavage): The most energetically favorable pathway is the loss of the neutral methylamine moiety (

    
    , 31 Da) to form the substituted benzoyl cation (acylium ion).
    
  • Secondary Pathway (Decarbonylation): The acylium ion loses carbon monoxide (CO, 28 Da) to form the phenyl cation.

  • Tertiary Pathway (Amine Degradation): The resulting phenyl cation undergoes fragmentation of the dimethylamino group, typically losing a methyl radical (

    
    , 15 Da) or undergoing hydrogen rearrangement.
    
Visualization of Fragmentation (DOT Diagram)

FragmentationPathway cluster_legend Key Mechanism Precursor Precursor Ion [M+H]+ m/z 179.12 (Protonated Amide) Acylium Acylium Ion m/z 148.07 (Base Peak) Precursor->Acylium Loss of Methylamine (-31 Da) PhenylCation Subst. Phenyl Cation m/z 120.08 Acylium->PhenylCation Loss of CO (-28 Da) Fragment_105 Fragment Ion m/z 105.05 (Loss of Methyl) PhenylCation->Fragment_105 Loss of CH3 (-15 Da) Fragment_77 Aryl Cation m/z 77.04 (Benzene ring) Fragment_105->Fragment_77 Ring Fragmentation Legend1 Dominant Pathway: Amide Bond Scission

Caption: Proposed ESI-MS/MS fragmentation pathway for 3-(dimethylamino)-N-methylbenzamide showing the dominant acylium ion formation.

Comparative Analysis: Isomer Differentiation

Differentiation of the meta- (3-) isomer from the ortho- (2-) and para- (4-) isomers is critical for impurity profiling.

The Ortho Effect (2-isomer vs. 3-isomer)

The ortho- isomer (2-(dimethylamino)-N-methylbenzamide) possesses a unique steric arrangement where the amide proton and the dimethylamino nitrogen are in close proximity. This facilitates ortho-effects , such as the elimination of small neutrals (e.g., water or methanol) or cyclization, which are mechanistically impossible for the meta- isomer.

Comparison Table
Feature3-Isomer (Meta) 2-Isomer (Ortho) 4-Isomer (Para)
Precursor Ion m/z 179.12m/z 179.12m/z 179.12
Base Peak (MS2) m/z 148 (Acylium)m/z 148 or m/z 161 (Loss of H2O)m/z 148 (Acylium)
Diagnostic Loss -31 Da (

)
-18 Da (

)
or -17 Da (

)
-31 Da (

)
Mechanism Simple Amide CleavageCyclization / Proximity EffectResonance Stabilized Cleavage
Relative Abundance High m/z 148 intensityLower m/z 148 (energy diverted to ortho pathways)High m/z 148 intensity

Analyst Note: If your spectrum shows a significant peak at m/z 161 or m/z 162 , you are likely observing the ortho- isomer, not the meta- target.

Experimental Protocols

Standardized LC-MS/MS Conditions

To reproduce the fragmentation pattern described above, use the following "Self-Validating" protocol.

Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6500 series or Sciex QTRAP). Ionization: ESI Positive Mode.

ParameterSettingRationale
Capillary Voltage 3500 VStandard for stable spray in positive mode.
Collision Energy (CE) 15 - 35 eV Stepped CE is crucial. 15 eV preserves the molecular ion; 35 eV reveals the deep fragmentation (m/z 120, 105).
Fragmentor 135 VOptimizes transmission of the precursor m/z 179.
Gas Temp 300°CEnsures complete desolvation without thermal degradation.
Sample Preparation Workflow
  • Stock Solution: Dissolve 1 mg of 3-(dimethylamino)-N-methylbenzamide in 1 mL Methanol (HPLC Grade).

  • Dilution: Dilute 1:1000 in 0.1% Formic Acid in Water/Acetonitrile (50:50). Final concentration ~1 µg/mL.

  • Direct Infusion: For spectral library generation, infuse directly at 5-10 µL/min to obtain clean MS/MS spectra without chromatographic interference.

References

  • Fragmentation of Amides: "Mass Spectrometry - Fragmentation Patterns: Amides." Chemistry LibreTexts.

  • Isomer Differentiation: "Differentiation of Isomers using High Resolution Mass Spectrometry." LCMS.cz.

  • General Benzamide Fragmentation: "Fragmentation pattern of amides by EI and HRESI." National Institutes of Health (PMC).

Distinguishing 3-(Dimethylamino)-N-methylbenzamide from Para-Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

In drug discovery, particularly during fragment-based lead optimization, the distinction between regioisomers is a critical quality attribute. 3-(Dimethylamino)-N-methylbenzamide (the Meta isomer) and its 4-substituted counterpart (the Para isomer) share identical molecular weights (178.23 g/mol ) and fragmentation patterns in low-resolution mass spectrometry, making them indistinguishable by standard LC-MS methods alone.

The differentiation relies on exploiting the symmetry elements and electronic environments unique to each isomer.[1] This guide provides a definitive analytical workflow to distinguish these compounds, grounded in Nuclear Magnetic Resonance (NMR) spectroscopy and orthogonal chromatographic behavior.

Structural & Electronic Theory
  • 3-(Dimethylamino)-N-methylbenzamide (Meta):

    • Symmetry:

      
       (Asymmetric).
      
    • Electronic Effect: The amide group is an Electron Withdrawing Group (EWG) via induction and resonance, deshielding ortho/para protons. The dimethylamino group is a strong Electron Donating Group (EDG), shielding ortho/para protons.

    • Result: Four distinct non-equivalent aromatic protons.

  • 4-(Dimethylamino)-N-methylbenzamide (Para):

    • Symmetry:

      
       axis (Symmetric).
      
    • Electronic Effect: Push-pull system. The EDG and EWG are at opposite ends, creating a strong dipole.

    • Result: Two sets of equivalent aromatic protons (AA'BB' system).

Part 2: The NMR Diagnostic (Gold Standard)

NMR is the only self-validating method for absolute structural assignment. The presence of a diagnostic singlet (or narrow triplet) is the "smoking gun" for the meta-isomer.

Theoretical Chemical Shift & Coupling Table (1H NMR, 400 MHz, DMSO-d6)
Feature3-Isomer (Meta)4-Isomer (Para)Distinguishing Logic
Aromatic Region 4 Signals (Singlet, Doublet, Triplet, Doublet)2 Signals (Two Doublets*)Symmetry Count
H-2 (Between groups) ~7.1-7.3 ppm (Singlet/Narrow Doublet)

Hz (Meta coupling)
N/A (No proton between substituents)The "Meta Singlet"
H-Ortho to Amide ~7.3-7.5 ppm (Doublet/Multiplet)~7.7-7.8 ppm (Doublet, 2H)Para isomer H-Ortho is more deshielded due to resonance.
H-Ortho to Amine ~6.8-6.9 ppm (Doublet/Multiplet)~6.6-6.7 ppm (Doublet, 2H)Para isomer H-Ortho to amine is strongly shielded (upfield).
Coupling Pattern Complex (AMTX system)Simple (AA'BB' system)Look for the "Roof Effect" in Para.
Amide -NH- Broad Quartet (coupled to Me)Broad QuartetIndistinguishable.
N-Me / N-Me2 Distinct singlets/doubletsDistinct singlets/doubletsMinor shift differences only.

*Note: In the Para isomer, the signals often appear as "doublets" but are formally AA'XX' or AA'BB' systems. The coupling constant is typically ~8.5-9.0 Hz (Ortho).

Mechanistic Insight: The "Push-Pull" Effect

In the Para isomer, the resonance interaction is linear. The lone pair from the dimethylamino group donates electron density directly into the ring, which is pulled by the carbonyl of the amide. This creates a massive chemical shift difference (


 ppm) between the two aromatic signals.
In the Meta  isomer, this resonance is interrupted. The chemical shift dispersion is narrower, and the coupling constants (

Hz vs

Hz) confirm the 1,3-substitution.

Part 3: Orthogonal Analytical Methods

While NMR is definitive, QC workflows often require faster methods like HPLC or IR.

HPLC Retention Behavior[2][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Prediction:

    • Para-Isomer: More non-polar due to symmetry and cancellation of dipole moments in certain vectors. Typically elutes later (higher

      
      ).
      
    • Meta-Isomer: More polar, "kinked" structure exposes functional groups to solvent more effectively. Typically elutes earlier .

Infrared Spectroscopy (IR)[4]
  • Meta (3-sub): Strong bending vibrations (C-H out-of-plane) at 690-710 cm⁻¹ and 750-810 cm⁻¹ .

  • Para (4-sub): Single strong band at 800-860 cm⁻¹ (typically ~820 cm⁻¹).

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra to resolve meta-coupling (


 Hz).
  • Solvent Selection: Use DMSO-d6 (0.6 mL).[2] CDCl3 is acceptable, but DMSO often sharpens amide peaks by reducing exchange rates.

  • Concentration: Dissolve 5-10 mg of sample. Do not overload, as viscosity broadening can obscure fine splitting.

  • Acquisition Parameters:

    • Scans (NS): 16 (minimum).

    • Acquisition Time (AQ): >3.0 seconds (crucial for high digital resolution).

    • Pulse Angle: 30°.

    • Processing: Apply a Line Broadening (LB) of 0.3 Hz. Do not use high LB values (>1 Hz) or you will smooth out the diagnostic meta-coupling.

Protocol B: HPLC Method for Isomer Separation

Objective: Baseline separation of regioisomers for purity quantification.

  • System: UHPLC or HPLC with UV detection (254 nm).

  • Column: C18, 150 x 4.6 mm, 3-5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       60% B (Linear ramp)
      
    • 15-20 min: 95% B (Wash)

    • Solvent A: Water + 0.1% TFA; Solvent B: ACN + 0.1% TFA.

  • Success Criteria: Resolution (

    
    ) > 1.5 between the meta (early eluting) and para (late eluting) peaks.
    

Part 5: Visualizing the Logic

Diagram 1: Isomer Identification Workflow

This decision tree guides the analyst from crude material to definitive ID.

IsomerID Start Unknown Sample (MW 178.23) H_NMR 1H NMR Analysis (DMSO-d6) Start->H_NMR Aromatic_Signals Count Aromatic Signals H_NMR->Aromatic_Signals Two_Signals 2 Signals (2H each) Symmetric AA'BB' Aromatic_Signals->Two_Signals Symmetric Four_Signals 4 Distinct Signals Asymmetric Aromatic_Signals->Four_Signals Asymmetric Result_Para ID: Para-Isomer (4-substituted) Two_Signals->Result_Para Check_Singlet Check for Singlet/Narrow Triplet (J ~ 2Hz) Four_Signals->Check_Singlet Result_Meta ID: Meta-Isomer (3-substituted) Check_Singlet->Result_Meta Singlet Present (H2)

Caption: Logical decision tree for distinguishing regioisomers using 1H NMR signal multiplicity.

Diagram 2: Electronic Resonance Comparison

Visualizing why the chemical shifts differ so drastically.

Resonance Meta Meta-Isomer (3-sub) Structure Electronic Flow Asymmetric Conjugation Interrupted Result 4 Distinct Signals Para Para-Isomer (4-sub) Structure Electronic Flow Symmetric Direct Push-Pull (N to C=O) Result 2 Distinct Signals (Large Delta)

Caption: Comparison of electronic conjugation pathways. The Para isomer allows direct resonance ("Push-Pull") leading to larger chemical shift separation.

Part 6: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for NMR coupling constants in aromatic systems).

  • Reich, H. J. (2023). Structure Determination Using NMR: 1H-1H Coupling Constants. University of Wisconsin-Madison.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69692196, 3-[(dimethylamino)methyl]-N-methylbenzamide. (Used for structural verification of similar scaffolds).[2]

  • Royal Society of Chemistry. (2016). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst. (Reference for IR/MS distinction challenges).

  • BenchChem. (2025).[1][2] A Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers. (Reference for physical property trends in benzamide isomers).

Sources

A Comparative Guide to HPLC Method Development for the Purity of 3-(dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3-(dimethylamino)-N-methylbenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice. We will explore a systematic approach to method development, from initial parameter selection to final method validation, supported by experimental data and authoritative references.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

3-(dimethylamino)-N-methylbenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount as any impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a robust and reliable analytical method is crucial for quality control. This guide will focus on developing a stability-indicating HPLC method, capable of separating the main compound from its potential process-related impurities and degradation products.[1][2]

Physicochemical Properties of 3-(dimethylamino)-N-methylbenzamide:

A thorough understanding of the analyte's properties is the foundation of successful HPLC method development.

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂OPubChem
Molecular Weight192.26 g/mol PubChem[3]
IUPAC Name3-[(dimethylamino)methyl]-N-methylbenzamidePubChem[3]
SMILESCNC(=O)C1=CC=CC(=C1)CN(C)CPubChem[3]

Strategic Approach to HPLC Method Development

Our method development follows a logical progression, beginning with an initial screening of conditions and systematically optimizing for the best chromatographic performance.

.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (pKa, logP, UV λmax) B Column & Mobile Phase Scouting A->B Guides Selection C Initial Gradient Run (5-95% Acetonitrile) B->C Execute D Fine-tune Gradient & Flow Rate C->D Initial Results E Optimize Mobile Phase pH D->E F Evaluate Temperature Effects E->F G Final Isocratic or Optimized Gradient Method F->G H Specificity (Forced Degradation) G->H Optimized Conditions I Linearity & Range H->I J Accuracy & Precision I->J K Robustness J->K L Validated Method K->L ValidationWorkflow cluster_0 Method Validation as per ICH Q2(R2) A Specificity (Peak Purity & Resolution) B Linearity (Correlation Coefficient) A->B D Accuracy (% Recovery) A->D E Precision (Repeatability & Intermediate) A->E C Range B->C G Robustness (Small Variations) C->G F LOD & LOQ D->F E->F F->G

Sources

comparative reactivity of N-methyl vs N,N-dimethyl benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide:


-Methyl vs. 

-Dimethyl Benzamides[1]

Executive Summary: The Proton "Switch"

The reactivity divergence between


-methylbenzamide (Secondary, 1)  and 

-dimethylbenzamide (Tertiary, 2)
is not merely a matter of steric bulk; it is fundamentally dictated by the presence or absence of the acidic

-H proton (

in DMSO).[1]
  • 
    -Dimethylbenzamide  behaves as a pure electrophile and a Lewis base.[1] It is the superior substrate for Directed Ortho Metalation (DoM) and nucleophilic acyl substitution to form ketones.
    
  • 
    -Methylbenzamide  possesses a "safety switch."[1] Upon exposure to strong bases or nucleophiles, it deprotonates to form an imidate-like anion.[1] This anionic character shuts down electrophilicity, rendering the molecule inert to further nucleophilic attack—a property that can be exploited for chemoselective protection.
    

This guide details the mechanistic underpinnings of these differences and provides validated protocols for exploiting them in synthesis.

Physical Organic Profile

Feature

-Methylbenzamide (Secondary)

-Dimethylbenzamide (Tertiary)
Structure Contains acidic N-HAprotic; Bulky
H-Bonding Donor & AcceptorAcceptor Only
Conformation Z-isomer (trans) predominates (>95%) to minimize steric clash between Me and Ph.[1]Non-planar twist between Ph and C=O due to allylic strain from

-Me groups.[1]
Rotational Barrier High (

kcal/mol).[1] Distinct cis/trans isomers visible in NMR.[1]
Lower effective barrier due to ground-state destabilization (steric twist).[1]
Base Stability High. Deprotonates to stable anion

.[1]
Moderate. Susceptible to hydrolysis/nucleophilic attack.[1]

Reactivity Module A: Interaction with Organometallics

This is the most critical divergence point for synthetic planning.

Nucleophilic Addition (RLi / RMgX)
  • 
    -Dimethylbenzamide:  Acts as a ketone precursor .[1] The organolithium attacks the carbonyl to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, preventing over-addition to the alcohol (unlike esters).
    
  • 
    -Methylbenzamide:  Acts as a proton source .[1] The organolithium acts as a base, deprotonating the nitrogen.[2] The resulting anion is electron-rich and repels the nucleophile. The starting material is recovered unchanged upon workup.
    
Directed Ortho Metalation (DoM)

Tertiary amides are Tier-1 Directing Metalation Groups (DMGs), while secondary amides are Tier-2/3.[1]

  • Mechanism (Tertiary): The carbonyl oxygen coordinates Lithium (

    
    ), bringing the base (
    
    
    
    -BuLi) into proximity with the ortho-proton (CIPE - Complex Induced Proximity Effect).[1]
  • Mechanism (Secondary): Requires 2.0 equivalents of base.[1]

    • First eq.[1] deprotonates the N-H (forming the anion).

    • Second eq. performs the ortho-lithiation.[1]

    • Drawback: The anionic nitrogen reduces the acidity of the ortho-protons via through-bond inductive donation and Coulombic repulsion, making the metalation slower and less efficient than in tertiary systems.

Reactivity_Flow Substrate_2 N,N-Dimethylbenzamide (Tertiary) Tetra_Int Tetrahedral Intermediate (Stable Li-Chelate) Substrate_2->Tetra_Int Nucleophilic Attack Substrate_1 N-Methylbenzamide (Secondary) Anion Amide Anion [Ph-CONMe]- Li+ Substrate_1->Anion Deprotonation (Acid-Base) RLi Organolithium (R-Li) RLi->Substrate_2 RLi->Substrate_1 Ketone Ketone Product Tetra_Int->Ketone Acid Workup (H3O+) Recovered Recovered SM (No Reaction) Anion->Recovered 1. Inert to Nucleophile 2. H3O+ Workup Ortho_Li Ortho-Lithiation (Requires 2nd Eq R-Li) Anion->Ortho_Li Excess Base (DoM) Slow Kinetics

Figure 1: Divergent reaction pathways with organolithium reagents.

Reactivity Module B: Hydrolytic Stability

Empirical data reveals a counter-intuitive trend in acid versus base.[1]

Acidic Hydrolysis
  • Trend:

    
    -Dimethyl > 
    
    
    
    -Methyl (Reaction Rate).[1]
  • Mechanistic Insight: While steric bulk usually slows hydrolysis, the electron-donating capability of the two methyl groups makes the carbonyl oxygen of the tertiary amide more basic. In strong acid, this increases the concentration of the activated O-protonated species, accelerating the rate-limiting water attack.

    
    -methylbenzamide, being less basic, has a lower concentration of the active electrophile.[1]
    
Alkaline Hydrolysis
  • Trend:

    
    -Dimethyl >> 
    
    
    
    -Methyl (Reaction Rate).[1]
  • Mechanistic Insight:

    • 
      -Methyl:  Rapidly deprotonates to form the amide anion.[1] This negative charge electrostatically repels the incoming hydroxide nucleophile (
      
      
      
      ), rendering the molecule extremely resistant to hydrolysis.
    • 
      -Dimethyl:  Cannot deprotonate.[1] It remains neutral, allowing the hydroxide to attack the carbonyl (albeit slowly due to sterics).
      

Data Summary Table:

Condition

-Methylbenzamide

-Dimethylbenzamide
Dominant Effect
Dilute Acid SlowModerateElectronic activation (O-basicity)
Dilute Base Inert (Stable Anion)Slow HydrolysisElectrostatic Repulsion vs. Sterics
Strong Base (RLi) DeprotonationNucleophilic AdditionpKa of N-H

Reactivity Module C: Reduction (Chemoselectivity)

Reduction with Lithium Aluminum Hydride (


) yields different amine classes.
  • 
    -Dimethylbenzamide 
    
    
    
    Benzyldimethylamine (Tertiary Amine).
    [1]
    • Mechanism: Hydride attack

      
       Tetrahedral intermediate 
      
      
      
      Oxygen expulsion (assisted by N-lone pair)
      
      
      Iminium ion
      
      
      Second hydride attack.[1]
  • 
    -Methylbenzamide 
    
    
    
    
    
    -Methylbenzylamine (Secondary Amine).
    [1]
    • Note: It is difficult to stop at the aldehyde stage for secondary amides. For tertiary amides, using modified hydrides (e.g.,

      
      ) can arrest the reaction at the aldehyde (Weinreb-like behavior).
      

Experimental Protocol: Directed Ortho Metalation (DoM)

Objective: Selective ortho-functionalization of


-dimethylbenzamide.
Note:  This protocol validates the superior "Tier-1" DMG status of the tertiary amide.

Materials:

  • 
    -Dimethylbenzamide (1.0 eq)[1]
    
  • 
    -Butyllithium (1.1 eq, 1.4 M in cyclohexane)[1]
    
  • TMEDA (Tetramethylethylenediamine) (1.1 eq)[1]

  • Electrophile (e.g., MeI, DMF, or

    
    ) (1.2 eq)
    
  • Anhydrous THF[1][3]

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF (concentration ~0.2 M relative to substrate).[1]

  • Complexation: Add TMEDA (1.1 eq) and cool to -78 °C (dry ice/acetone bath).

  • Base Addition: Add

    
    -BuLi (1.1 eq) dropwise over 10 minutes. The solution may turn slight yellow.
    
    • Checkpoint: Unlike secondary amides, no exotherm from N-H deprotonation occurs here.

  • Metalation: Stir at -78 °C for 1 hour. (Tertiary amides metalate rapidly due to CIPE).[1]

  • Quench: Add the Electrophile (1.2 eq) dissolved in THF dropwise.

  • Warm-up: Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and wash with brine.
    

Validation Criteria:

  • Yield: Expect >85% yield for tertiary amides.[1]

  • Regioselectivity: >98:2 ortho selectivity.[1] If using

    
    -methylbenzamide under these conditions (1.1 eq base), you would recover >90% starting material because the base would be consumed by N-H deprotonation.[1]
    

References

  • Beak, P., & Brown, R. A. (1982). The tertiary amide as a directing group for lithiation. Journal of Organic Chemistry, 47(1), 34-46.[1] Link[1]

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1][4][5] Chemical Reviews, 90(6), 879-933.[1] Link[1]

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1968).[6] Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide.[1][6][7][8] Journal of Organic Chemistry, 33(2), 572-575.[1][6] Link[1]

  • Smith, C. R., & Yates, K. (1971).[6] Structure, medium, and temperature dependence of acid-catalyzed amide hydrolysis. Journal of the American Chemical Society, 93(24), 6578-6583.[1][6] Link[1]

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter 3: The Directed Ortho Metalation Reaction).

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 3-(dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of UV-Vis Characterization

3-(dimethylamino)-N-methylbenzamide is a substituted aromatic amide. The benzamide structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. The electronic properties of such molecules, dictated by their substituent groups, are pivotal to their biological activity and metabolic stability. UV-Vis spectroscopy is a fundamental analytical technique that provides critical insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels upon absorption of UV or visible light. The position of the absorption maximum (λmax) is particularly sensitive to the nature of the aromatic ring and its substituents.

For a molecule like 3-(dimethylamino)-N-methylbenzamide, the UV-Vis spectrum is expected to be influenced by the electron-donating dimethylamino group and the electron-withdrawing N-methylbenzamide moiety. Understanding its UV-Vis absorption profile is essential for quantitative analysis, purity assessment, and studying its interactions with biological macromolecules.

Predicted UV-Vis Absorption Maxima: A Comparative Analysis

CompoundPredicted λmax (nm)Rationale for Prediction
3-(dimethylamino)-N-methylbenzamide ~240-250 nm and ~280-300 nm The strong electron-donating dimethylamino group at the meta position is expected to cause a significant bathochromic (red) shift of the primary π→π* transition compared to unsubstituted benzamide. A secondary, less intense absorption band at a longer wavelength is also anticipated due to the combined electronic effects of the substituents.
N-Methylbenzamide~225-235 nmThe N-methylamide group has a modest effect on the benzene chromophore.[1]
N,N-Dimethylbenzamide~230-240 nmSimilar to N-methylbenzamide, with the additional methyl group having a minor electronic influence.
3-Aminobenzoic Acid~226 nm, ~272 nmThe amino group at the meta position provides a good comparison for the expected influence of the dimethylamino group.[2]

Note: The predicted values are for a non-polar solvent. The actual λmax will be influenced by the solvent used in the experimental determination.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption maxima of 3-(dimethylamino)-N-methylbenzamide.

Materials and Instrumentation
  • Sample: 3-(dimethylamino)-N-methylbenzamide (purity >98%)

  • Solvent: Spectroscopic grade ethanol (or other suitable solvent like methanol, acetonitrile, or cyclohexane)

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis A Weigh accurately ~10 mg of 3-(dimethylamino)-N-methylbenzamide B Dissolve in 100 mL of spectroscopic grade ethanol (Stock Solution) A->B C Perform serial dilutions to obtain a final concentration of ~10 µg/mL B->C D Set spectrophotometer to scan from 400 nm to 200 nm C->D Analyze Diluted Sample E Use ethanol as the blank D->E F Record the UV-Vis spectrum of the sample E->F G Identify the wavelength(s) of maximum absorbance (λmax) F->G

Caption: Experimental workflow for UV-Vis analysis.

Step-by-Step Procedure
  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of 3-(dimethylamino)-N-methylbenzamide and dissolve it in 100 mL of spectroscopic grade ethanol in a volumetric flask. This will give a stock solution of 100 µg/mL.

  • Preparation of Working Solution: From the stock solution, prepare a working solution with a concentration of approximately 10 µg/mL by appropriate dilution with ethanol. The final absorbance should ideally be in the range of 0.5 to 1.0 for optimal accuracy.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 400 nm to 200 nm.

  • Blank Measurement: Fill a quartz cuvette with the spectroscopic grade ethanol and place it in the reference beam of the spectrophotometer. Fill another quartz cuvette with ethanol and place it in the sample beam. Run a baseline correction.

  • Sample Measurement: Empty the sample cuvette and rinse it with the working solution of 3-(dimethylamino)-N-methylbenzamide. Fill the cuvette with the working solution and place it back in the sample holder.

  • Data Acquisition: Initiate the scan. The instrument will record the absorbance of the sample as a function of wavelength.

  • Data Analysis: Identify the wavelength(s) at which the maximum absorbance occurs. These are the λmax values.

Interpreting the Spectrum: Electronic Transitions

The UV-Vis spectrum of 3-(dimethylamino)-N-methylbenzamide is expected to exhibit absorptions arising from π→π* and potentially n→π* electronic transitions.

G cluster_levels Molecular Orbitals pi_star π* (antibonding) n n (non-bonding) n->pi_star  n→π* transition (Low energy, low intensity)   pi π (bonding) pi->pi_star  π→π* transition (High energy, high intensity)

Caption: Electronic transitions in substituted benzamides.

  • π→π Transitions:* These are typically high-energy, high-intensity absorptions and are associated with the excitation of electrons from the π bonding orbitals of the benzene ring and the carbonyl group to the corresponding π* antibonding orbitals. The presence of the electron-donating dimethylamino group increases the energy of the highest occupied molecular orbital (HOMO), leading to a smaller energy gap for the π→π* transition and thus a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzamide.[3]

  • n→π Transitions:* These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is often observed as a shoulder on the main absorption band. The polarity of the solvent can significantly affect the position of this band; polar solvents tend to cause a hypsochromic (blue) shift.[4]

Comparison with Alternative Analytical Methods

While UV-Vis spectroscopy is a powerful tool for quantitative analysis and characterization, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
UV-Vis Spectroscopy - Simple, rapid, and cost-effective- Highly sensitive for quantitative analysis- Non-destructive- Provides limited structural information- Prone to interference from other absorbing species
High-Performance Liquid Chromatography (HPLC) - Excellent for separation and quantification of mixtures- Can be coupled with UV-Vis detection for enhanced specificity- More complex and time-consuming than direct UV-Vis- Requires method development and validation
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed structural information- Unambiguous identification of the compound- Lower sensitivity than UV-Vis- More expensive instrumentation and expertise required
Mass Spectrometry (MS) - Provides accurate molecular weight and fragmentation patterns- High sensitivity- Does not directly provide information on chromophores- Can be destructive

Conclusion

The UV-Vis absorption maxima of 3-(dimethylamino)-N-methylbenzamide are predicted to occur at approximately 240-250 nm and 280-300 nm, primarily due to π→π* transitions influenced by the electron-donating dimethylamino group. The provided experimental protocol offers a reliable method for the empirical determination of these values. While UV-Vis spectroscopy is an invaluable tool for the routine analysis of this compound, a comprehensive characterization should be supported by complementary techniques such as HPLC, NMR, and MS to ensure unambiguous identification and purity assessment.

References

  • SIELC Technologies. UV-Vis Spectrum of N-Methylbenzamide. [Link]

  • PubChem. N-Methylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. N,N-Dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 3-Aminobenzoic Acid. [Link]

  • SpectraBase. n,n-Dimethylbenzamide. Wiley. [Link]

  • SpectraBase. N-methylbenzamide. Wiley. [Link]

  • ARC Journals. Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. [Link]

  • OAText. Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation. [Link]

  • Chemistry LibreTexts. UV-Vis Spectroscopy. [Link]

Sources

comparing directing group efficiency of 3-(dimethylamino)-N-methylbenzamide vs amides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in late-stage functionalization, I frequently evaluate the efficiency of various directing groups (DGs) to optimize catalytic workflows. The choice of a directing group dictates not only the regioselectivity of a transformation but also the fundamental thermodynamic and kinetic pathways of the C–H cleavage event.

When comparing a standard, weakly coordinating amide (such as N-methylbenzamide) against an electronically modified variant like 3-(dimethylamino)-N-methylbenzamide , we are not merely looking at a structural tweak; we are observing a profound mechanistic divergence.

This guide objectively compares the directing group efficiency of these two amides, breaking down the causality behind their reactivity, chemoselectivity, and potential operational pitfalls.

Mechanistic Causality: CMD vs. SEAr Pathways

The efficiency of an amide directing group is intrinsically linked to the mechanism of the transition-metal-catalyzed C–H activation.

Standard Amides (N-methylbenzamide): Standard secondary amides act as weakly coordinating, monodentate directing groups. In Ru(II)- or Pd(II)-catalyzed systems utilizing carboxylate bases (e.g., CsOAc), C–H cleavage typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. Because CMD relies on the acidity of the targeted C–H bond, these reactions paradoxically favor electron-deficient arenes. Recent studies on Ru(II)-catalyzed redox-neutral C–H annulations explicitly demonstrate that benzamides with electron-withdrawing groups (e.g., –Cl) react preferentially over those with electron-donating groups 1.

Modified Amides (3-(dimethylamino)-N-methylbenzamide): The introduction of a dimethylamino (–NMe₂) group at the 3-position (meta to the amide) drastically alters the electronic landscape. The strong +M (resonance) effect of the –NMe₂ group funnels electron density directly into the C2 (ortho to –NMe₂) and C6 (para to –NMe₂) positions.

  • The CMD Penalty: By increasing electron density, the –NMe₂ group decreases the acidity of the C6–H bond, which can severely hinder standard base-assisted CMD protocols.

  • The SEAr Advantage: Conversely, if the catalyst system operates via an Electrophilic Aromatic Substitution (SEAr) mechanism (e.g., highly electrophilic Rh(III) or cationic Pd(II) without basic ligands), the nucleophilicity-driven SEAr pathway will be massively accelerated at the sterically accessible C6 position. Precise control of site selectivity is highly dependent on matching the electronic demands of the directing group with the correct metalation pathway 2.

G A Amide Directing Group (C-H Activation) B Standard Amide (N-methylbenzamide) A->B C 3-(dimethylamino)- N-methylbenzamide A->C D CMD Pathway (Acidity-Driven, Base-Assisted) B->D Favors EWGs E SEAr Pathway (Nucleophilicity-Driven) C->E +M Effect at C6 F Catalyst Poisoning (Competitive Binding) C->F Lewis Basic NMe2

Caption: Mechanistic divergence and competitive pathways in amide-directed C-H activation.

Comparative Performance Data

To objectively evaluate these substrates, we must look at their behavior across different catalytic regimes. The table below synthesizes the expected kinetic and thermodynamic profiles based on established multidimensional cooperative mechanisms in directed C–H functionalization 3.

ParameterN-methylbenzamide3-(dimethylamino)-N-methylbenzamide
Electronic Profile Neutral (Baseline)Strongly Electron-Donating (+M effect)
Preferred C–H Cleavage Concerted Metalation-Deprotonation (CMD)Electrophilic Aromatic Substitution (SEAr)
C–H Bond Acidity (ortho) ModerateLow (Hinders base-assisted CMD)
Regioselectivity Sterically driven (C2 ≈ C6)Electronically driven (C6 highly preferred)
Catalyst Poisoning Risk LowHigh (Due to Lewis basic –NMe₂ coordinating metal)
Optimal Catalyst System Ru(II)/Pd(II) with basic carboxylate ligandsHighly electrophilic Pd(II) or Rh(III) (acidic conditions)

Self-Validating Experimental Protocol: Ru(II)-Catalyzed C–H Functionalization

To empirically prove the mechanistic divergence and test for catalyst poisoning, I utilize a parallel kinetic design. This protocol acts as a self-validating system : if the 3-(dimethylamino) variant poisons the catalyst via competitive Lewis base binding, its conversion will stall. We introduce a third control tube (Tube C) with an acidic additive to protonate the amine, which prevents catalyst sequestration and validates the causality of the failure.

Objective: Compare the initial rates of Ru(II)-catalyzed C–H metalation between the two amides.

Step-by-Step Methodology:

  • Reaction Setup (Glovebox): In an argon-filled glovebox, charge three separate 15 mL sealable Schlenk tubes with the catalyst precursor [Ru(p-cymene)Cl2]2 (5.0 mol %) and the base CsOAc (1.0 equiv) 1.

  • Substrate Allocation:

    • Tube A (Baseline): Add N-methylbenzamide (0.1 mmol).

    • Tube B (Test): Add 3-(dimethylamino)-N-methylbenzamide (0.1 mmol).

    • Tube C (Validation): Add 3-(dimethylamino)-N-methylbenzamide (0.1 mmol) + Triflic acid (TfOH, 1.0 equiv) to pre-form the ammonium salt.

  • Coupling Partner & Solvent: Add the electrophilic coupling partner (e.g., a sulfoxonium ylide, 0.12 mmol, 1.2 equiv) and anhydrous 1,2-dichloroethane (1,2-DCE, 1.2 mL) to all three tubes 1.

  • Thermal Activation: Seal the tubes, remove them from the glovebox, and stir vigorously at 100 °C.

  • Kinetic Sampling: Extract 50 μL aliquots at 15, 30, 45, and 60 minutes via a micro-syringe. Quench immediately in cold EtOAc (0.5 mL) to halt the reaction.

  • Quantitative Analysis: Filter the aliquots through a short Celite pad and analyze via UPLC-MS using an internal standard (e.g., dodecane) to plot the conversion of the starting material over time.

Causality Check: In a standard CMD regime, Tube A will proceed smoothly. Tube B will likely exhibit <5% conversion due to a combination of decreased C–H acidity and catalyst poisoning by the –NMe₂ group. Tube C will restore catalytic turnover (as the amine is masked as an ammonium salt), proving that the failure in Tube B was due to Lewis basic interference rather than inherent steric limitations.

References

1.[1] Primary Benzamide as a Weakly Coordinating Directing Group for Ru(II)-Catalyzed Redox-Neutral C–H Annulation: Concise Synthesis of Quinisocaine. The Journal of Organic Chemistry - ACS Publications.[Link] 2.[2] Precise control of the site selectivity in ruthenium-catalyzed C–H bond amidations using cyclic amides as powerful directing groups. Organic Chemistry Frontiers (RSC Publishing).[Link] 3.[3] Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups. RSC Publishing.[Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 3-(dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of elemental analysis standards for 3-(dimethylamino)-N-methylbenzamide, a key intermediate in various synthetic pathways. We will explore the theoretical and practical aspects of elemental analysis, compare it with alternative analytical techniques, and provide actionable protocols to ensure the integrity of your research.

Foundational Data: Theoretical Composition of 3-(dimethylamino)-N-methylbenzamide

Before any analysis, it is crucial to establish the theoretical elemental composition of the target molecule. This serves as the benchmark against which all experimental data will be compared.

  • Chemical Formula: C₁₀H₁₄N₂O

  • Molecular Weight: 178.23 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 67.39%

    • Hydrogen (H): 7.92%

    • Nitrogen (N): 15.72%

    • Oxygen (O): 8.98%

This theoretical profile is the gold standard for a 100% pure sample of 3-(dimethylamino)-N-methylbenzamide.

The Role of Elemental Analysis in Purity Determination

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful technique for assessing the purity of a synthesized compound.[1] By comparing the experimentally determined percentages of C, H, and N to the theoretical values, a high degree of confidence in the sample's composition can be achieved.[1][2] Unlike techniques like NMR or HPLC, which may not detect inorganic impurities such as salts, elemental analysis provides a fundamental assessment of the bulk material's composition.[2]

Acceptance Criteria and Authoritative Standards

A widely accepted tolerance for elemental analysis results in the scientific community is within ±0.4% of the theoretical values.[3] This standard is often a prerequisite for publication in many reputable chemistry journals.[2][3]

While there isn't a specific elemental analysis standard published exclusively for 3-(dimethylamino)-N-methylbenzamide, general standards for organic compounds are well-established by organizations like ASTM International. For instance, ASTM D5291 outlines standard test methods for the instrumental determination of carbon, hydrogen, and nitrogen in various samples.[4][5][6][7][8] These methods typically involve the combustion of the sample, followed by the detection and quantification of the resulting gases.[8]

In the pharmaceutical industry, the United States Pharmacopeia (USP) provides guidelines for controlling impurities in drug products.[9][10] USP General Chapters <232> and <233> detail the limits and procedures for elemental impurities, which are primarily concerned with trace metals that may be toxic or affect drug stability.[11][12][13][14][15][16] While not directly focused on CHN analysis for purity assessment, these chapters underscore the importance of stringent impurity control in pharmaceutical development.

The Importance of Certified Reference Materials (CRMs)

To ensure the accuracy and reliability of elemental analysis instrumentation, the use of Certified Reference Materials (CRMs) is essential. Organizations like the National Institute of Standards and Technology (NIST) provide a wide range of SRMs (Standard Reference Materials®) with well-characterized compositions.[17][18][19] For CHN analysis, compounds like acetanilide or urea are often used as calibration and validation standards.[20][21] These CRMs are produced under internationally recognized standards such as ISO 17034.[20]

Experimental Section: A Comparative Analysis

To illustrate the practical application of these standards, we present a comparative analysis of a synthesized batch of 3-(dimethylamino)-N-methylbenzamide using both elemental analysis and a common alternative technique, High-Performance Liquid Chromatography (HPLC).

Data Presentation: Purity Assessment Summary

The following table summarizes the quantitative data obtained for a representative batch of 3-(dimethylamino)-N-methylbenzamide.

Analytical MethodParameterResultAcceptance Criteria
Elemental Analysis % Carbon (Experimental)67.25%66.99% - 67.79%
% Hydrogen (Experimental)7.88%7.52% - 8.32%
% Nitrogen (Experimental)15.65%15.32% - 16.12%
HPLC Purity (Area %)99.8%≥ 99.5%
Main Peak Retention Time5.31 minReport
Impurity 1 Retention Time3.78 min (0.15%)Report
Impurity 2 Retention Time6.02 min (0.05%)Report

The elemental analysis results fall well within the ±0.4% acceptance criteria, strongly indicating a high purity level that aligns with the theoretical composition. The HPLC data corroborates this finding, showing a purity of 99.8% with only trace impurities detected.

Experimental Protocols
3.2.1. Elemental Analysis (CHN) Workflow

This protocol is based on the principles outlined in ASTM D5291.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified reference material such as Acetanilide.

  • Sample Preparation: Accurately weigh 1-2 mg of the 3-(dimethylamino)-N-methylbenzamide sample into a tin capsule.

  • Combustion: Place the sealed capsule into the instrument's autosampler. The sample is then dropped into a high-temperature furnace (typically ~900-1000 °C) with a stream of oxygen.

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are passed through a reduction tube and then separated by a gas chromatography column.

  • Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas, which is then used to calculate the percentage of C, H, and N in the original sample.

Elemental_Analysis_Workflow cluster_instrument CHN Analyzer cluster_output Data Output Sample 1. Sample Weighing (1-2 mg in tin capsule) Combustion 2. Combustion (~1000°C in O₂ stream) Sample->Combustion Autosampler Reduction 3. Gas Reduction (e.g., Copper) Combustion->Reduction Separation 4. GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection 5. TCD Detection Separation->Detection Result 6. %C, %H, %N Calculation Detection->Result

Elemental Analysis Workflow Diagram.
3.2.2. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a method for assessing the purity of 3-(dimethylamino)-N-methylbenzamide by separating it from potential impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

HPLC_Purity_Analysis_Workflow cluster_preparation Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Prep 1. Prepare Mobile Phase & Sample Solution Equilibrate 2. Equilibrate HPLC System with Initial Conditions Prep->Equilibrate Inject 3. Inject Sample (10 µL) Equilibrate->Inject Separate 4. Gradient Elution on C18 Column Inject->Separate Detect 5. UV Detection at 254 nm Separate->Detect Integrate 6. Integrate Peak Areas in Chromatogram Detect->Integrate Calculate 7. Calculate Purity (Area % Report) Integrate->Calculate

HPLC Purity Analysis Workflow.

Discussion: Cross-Validation for Enhanced Confidence

Relying on a single analytical technique can sometimes be misleading. For instance, HPLC is excellent for separating and quantifying organic impurities but is blind to inorganic salts or residual water that do not have a chromophore.[2] Conversely, elemental analysis provides an overall purity assessment of the bulk sample but does not offer information on the nature and number of individual impurities.[1]

By employing both elemental analysis and HPLC, a more complete and trustworthy picture of the sample's purity is obtained.[1] The close agreement between the two methods, as demonstrated in our experimental data, provides a high level of confidence in the quality of the synthesized 3-(dimethylamino)-N-methylbenzamide. This cross-validation approach is a robust strategy for ensuring the integrity of chemical compounds used in research and development.

Conclusion

The elemental analysis of 3-(dimethylamino)-N-methylbenzamide, when performed according to established standards and validated with certified reference materials, is a fundamental and indispensable tool for purity verification. Adherence to the ±0.4% acceptance criterion from theoretical values provides a reliable measure of compositional integrity. For the highest level of assurance, particularly in the context of drug development, complementing elemental analysis with an orthogonal technique like HPLC is strongly recommended. This dual-validation approach ensures that the material meets the stringent quality requirements for downstream applications.

References
  • ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants , ASTM International, West Conshohocken, PA, 2021, [Link]

  • ASTM D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants -- eLearning Course , ASTM International, [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants , ASTM International, [Link]

  • ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants , Archive.org, [Link]

  • D-5291 - Analytical Method , ALS Environmental, [Link]

  • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030 , Shimadzu, [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A , Smithers, [Link]

  • Elemental Impurity Analysis , Pharmaceutical Technology, [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals , Intertek, [Link]

  • Elemental Impurity Analysis in Pharmaceuticals , HPCi Media, [Link]

  • Elemental analysis: an important purity control but prone to manipulations , Inorganic Chemistry Frontiers (RSC Publishing), [Link]

  • <233> ELEMENTAL IMPURITIES—PROCEDURES , US Pharmacopeia (USP), [Link]

  • 3-[(dimethylamino)methyl]-N-methylbenzamide , PubChem, [Link]

  • Certification of NIST Gas Mixture Standard Reference Materials® , NIST Technical Series Publications, [Link]

  • 3-Amino-N,N-dimethylbenzamide , PubChem, [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS , Agilent, [Link]

  • Standard Reference Materials , NIST, [Link]

  • An International Study Evaluating Elemental Analysis , ACS Central Science, [Link]

Sources

Safety Operating Guide

3-(dimethylamino)-N-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Do NOT:

  • Do NOT dispose of down the drain (Sanitary Sewer). This compound poses potential aquatic toxicity and nitrogen-loading risks.

  • Do NOT mix with strong oxidizing acids (Nitric, Perchloric) in waste streams. The tertiary amine group presents a risk of exothermic reaction or nitrosamine formation.

  • Do NOT dispose of in regular municipal trash.[1]

DO:

  • Segregate as "Non-Halogenated Organic Waste" (if in solution with non-halogens) or "Solid Hazardous Waste" (if neat).

  • Incinerate via a licensed facility equipped with scrubbers for Nitrogen Oxides (NOx).

  • Label clearly with full chemical name and "Irritant" warning.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. 3-(dimethylamino)-N-methylbenzamide is a bifunctional molecule containing a benzamide core and a tertiary amine .

  • Chemical Structure Context:

    • Benzamide Moiety: Generally stable, but can hydrolyze under strong acidic/basic conditions.

    • Dimethylamino Group: A basic functional group. This is the critical control point for disposal. It makes the molecule incompatible with strong oxidizers and determines its waste stream classification (Basic Organic).

Anticipated Hazards (Class-Based Assessment):

  • H315/H319: Skin and Eye Irritation (Standard for benzamides).[2]

  • H412: Harmful to aquatic life with long-lasting effects (Common for substituted aromatic amines).

  • NOx Generation: Upon incineration, the nitrogen atoms will convert to nitrogen oxides, necessitating specific flue gas treatment at the disposal facility.

Waste Stream Segregation Logic

Effective disposal starts at the bench, not the loading dock. We utilize a Source Segregation Protocol to prevent cross-reactivity and minimize disposal costs.

The Segregation Decision Tree

The following logic ensures that 3-(dimethylamino)-N-methylbenzamide ends up in the correct destruction pathway (High-BTU Incineration).

DisposalWorkflow cluster_final Final Destruction Method Start Waste Generation: 3-(dimethylamino)-N-methylbenzamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Neat Substance StateCheck->SolidPath Powder/Crystals LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Dissolved BinC Stream C: Solid Hazardous Waste (Lab Pack / Incineration) SolidPath->BinC SolventCheck Solvent Type? LiquidPath->SolventCheck BinA Stream A: Non-Halogenated Organic (High BTU Fuel Blending) SolventCheck->BinA Acetone, MeOH, DMSO BinB Stream B: Halogenated Organic (Dedicated Incineration) SolventCheck->BinB DCM, Chloroform Destruction High-Temperature Incineration (>850°C) with NOx Scrubbing BinA->Destruction BinB->Destruction BinC->Destruction

Figure 1: Decision logic for segregating benzamide derivatives based on physical state and solvent matrix.

Detailed Step-by-Step Disposal Protocol

Phase 1: Preparation & Stabilization

Before moving waste to the accumulation area, stabilize the matrix.

  • pH Check: If the waste is an aqueous layer from an extraction, ensure the pH is between 5 and 9. Extreme pH wastes often require a separate "Corrosive" stream.

  • Quenching: If the benzamide was part of a reaction involving reactive acyl chlorides or hydrides, ensure those reagents are fully quenched before bottling. Do not bottle active synthesis reactions.

Phase 2: Packaging & Labeling

Use the following specifications to ensure regulatory compliance (RCRA/DOT).

ParameterSpecificationReason
Container Material HDPE (High-Density Polyethylene) or Amber GlassChemical compatibility. Avoid metal cans if acidic impurities are present.
Headspace Leave 10% minimumAllows for thermal expansion during storage/transport.
Labeling "Hazardous Waste - Organic Amine"Clearly identifies the hazard class for emergency responders.
Secondary Containment Polypropylene TrayCaptures drips or catastrophic bottle failure.
Phase 3: Regulatory Coding (Reference)

Consult your local EHS officer, but these are the standard classifications for substituted benzamides.

JurisdictionWaste Code / ClassificationDescription
US (RCRA) D001 (Ignitable)If in flammable solvent (Acetone/MeOH).
US (RCRA) None (Process Waste) If solid. Usually managed as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated.
EU (EWC) 07 05 04 Other organic solvents, washing liquids and mother liquors.
EU (EWC) 16 05 06 Laboratory chemicals consisting of or containing hazardous substances.

Emergency Response: Spills

In the event of a benchtop spill of solid or liquid 3-(dimethylamino)-N-methylbenzamide:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust generation, then sweep into a bag.

    • Liquid: Use an inert absorbent (Vermiculite or Universal Pig Mats). Do not use sawdust (combustible).

  • Decontamination: Scrub the surface with a mild detergent and water. The dimethylamino group makes the compound slightly basic; a weak citric acid wash can help solubilize residues for easier cleaning.

  • Disposal of Cleanup Materials: All absorbent materials must be treated as hazardous waste (Stream C in Figure 1).

References

  • PubChem. 3-(dimethylamino)-N-methylbenzamide Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-R-11-003. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R. Available at: [Link]

Sources

Personal protective equipment for handling 3-(dimethylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis

3-(dimethylamino)-N-methylbenzamide (CAS: 127201-42-7) presents a specific toxicological profile driven by its dual functionality: the lipophilic N-methylamide moiety and the electron-rich dimethylamino group.

While often categorized generically as an irritant, field experience dictates treating this compound with elevated precautions due to the dimethylamino substituent. Structurally similar aromatic amines are known to facilitate dermal absorption and, in some metabolic pathways, can act as sensitizers or methemoglobinemia inducers.

Core Hazard Classifications (GHS/CLP):

  • Skin Irritation (Category 2): High potential for contact dermatitis.

  • Eye Irritation (Category 2A): Capable of causing severe, reversible eye damage.

  • STOT-SE (Category 3): Respiratory tract irritation if aerosolized or sublimed.

Hierarchy of Controls & PPE Selection

Effective safety is not just about what you wear; it is about the barrier between you and the chemistry. The following protocol prioritizes permeation resistance over simple barrier compliance.

A. Engineering Controls (Primary Barrier)
  • Handling: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood (CFH) operating at face velocity 80–100 fpm.

  • Atmosphere: If the compound is handled as a fine powder, use a static-dissipative balance enclosure to prevent aerosolization.

B. Personal Protective Equipment (Secondary Barrier)
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Standard) Nitrile Rubber (0.11 mm / 4 mil) Sufficient for incidental splash protection. Change immediately upon contamination.[1][2][3]
Hand Protection (Immersion/Solvent) Laminate (Silver Shield/4H) or Double-Gloved Nitrile (Total >8 mil) The lipophilic nature of the dimethylamino group accelerates permeation through thin latex or vinyl.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient . The amide functionality can cause basic hydrolysis on the corneal surface, leading to scarring.
Respiratory N95/P100 (Solids) or Half-Face OV/P100 (Liquids/Heat)Required only if engineering controls (fume hood) are breached or during spill cleanup.
Body Tyvek® Lab Coat (Closed front)Cotton lab coats absorb aromatic amines/amides, creating a secondary exposure source.

Operational Protocols

Workflow Visualization: Handling & Waste Logic

The following diagram outlines the decision logic for handling this compound, ensuring no cross-contamination occurs during the transition from storage to synthesis.

HandlingProtocol cluster_waste Disposal Decision Start Cold Storage Retrieval (-20°C / 4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Wait 30 mins Weighing Weighing in Fume Hood (Static Control) Equilibrate->Weighing Desiccator open Reaction Reaction / Solubilization Weighing->Reaction Closed Transfer Waste Waste Segregation Reaction->Waste Post-Process SolidWaste Solid Waste (Double Bagged) Waste->SolidWaste Contaminated PPE/Solids LiquidWaste Liquid Waste (Non-Halogenated) Waste->LiquidWaste Mother Liquor

Figure 1: Operational workflow emphasizing thermal equilibration to prevent hydrolysis-inducing condensation.

Step-by-Step Handling Procedure
  • Cold Chain Receipt & Equilibration:

    • This compound is often shipped/stored cold to prevent amide hydrolysis or oxidation of the amine.

    • Crucial Step: Do not open the vial immediately upon removal from the freezer. Allow the container to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial introduces atmospheric moisture, which condenses on the solid, causing degradation and increasing stickiness/handling difficulty.

  • Weighing & Transfer:

    • Don PPE: Goggles, Tyvek coat, double nitrile gloves.

    • Static Control: If the solid is fluffy/electrostatic, use an ionizing fan or anti-static gun.

    • Technique: Weigh into a tared vial or addition funnel inside the hood. Wipe the exterior of the stock container with a dry Kimwipe before returning to storage.

  • Solubilization:

    • Add solvent (e.g., DCM, DMF) slowly.

    • Note: The dissolution of amides can be slightly exothermic. Ensure the vessel is vented (needle vent) if sealed, to prevent pressure buildup.

Emergency Response & Disposal

Spill Response (Solid/Powder)
  • Evacuate the immediate area of non-essential personnel.

  • Don PPE: Respiratory protection (N95 minimum) is mandatory for powder spills outside the hood.

  • Containment: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust generation.

  • Cleanup: Scoop up the damp material. Wipe the surface with a mild acidic solution (1% Acetic Acid) to neutralize/solubilize residual amine traces, followed by soap and water.

Waste Disposal Plan

Segregation is critical to prevent unexpected side reactions in the waste drum.

Waste StreamClassificationPackaging Requirement
Solid Waste Hazardous Chemical WasteDouble-bagged in clear polyethylene. Label as "Toxic/Irritant Solid".
Liquid Waste Non-Halogenated Organic*Unless dissolved in DCM/Chloroform. Do not mix with strong oxidizers (e.g., Nitric acid waste).
Sharps/Glass Contaminated SharpsRigid puncture-proof container.

References

  • PubChem. (n.d.). Compound Summary: 3-(dimethylamino)-N-methylbenzamide.[4] National Library of Medicine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2010). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves. NIOSH Science Blog. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.